Bis(2-methylallyl)amine
Description
The exact mass of the compound Dimethallylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWGVLBCJEQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283635 | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-15-8 | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-methylallyl)amine
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functionalized building blocks is perpetual. Bis(2-methylallyl)amine, also known as dimethallylamine, emerges as a molecule of significant interest. As a secondary amine bearing two reactive methallyl groups, it represents a trifunctional scaffold, offering a unique combination of nucleophilicity at the nitrogen center and the potential for extensive elaboration through its terminal double bonds. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, empowering innovators to harness the full synthetic potential of this compound.
Section 1: Core Chemical and Physical Properties
This compound is a secondary amine characterized by two 2-methylprop-2-en-1-yl substituents attached to a central nitrogen atom. This structure is foundational to its reactivity, providing a sterically accessible nitrogen lone pair and two electronically distinct alkene moieties.
Caption: Chemical Structure of this compound.
A summary of its key identifiers and reported physical properties is presented below. It is important to note that comprehensive experimental data such as boiling point and density are not widely available in public literature, reflecting its status as a specialized chemical intermediate.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-N-(2-methylprop-2-en-1-yl)prop-2-en-1-amine | [1] |
| CAS Number | 35000-15-8 | [1][2][3] |
| Molecular Formula | C₈H₁₅N | [2][4] |
| Molecular Weight | 125.21 g/mol | [2][4] |
| Physical Form | Liquid | [1] |
| Purity | ≥95.0% (Commercially available) | [1][2] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |
| or Freezer at -20°C | [2] |
Section 2: Synthesis and Purification
The synthesis of this compound is most logically achieved through the direct double N-alkylation of a primary amine with a suitable methallyl electrophile. This approach is a cornerstone of amine synthesis, though it requires careful control to manage the inherent over-alkylation propensity.[5]
Causality in Synthetic Design:
The choice of starting material and reaction conditions is critical. Using ammonia as the nitrogen source is feasible but often leads to a mixture of primary, secondary, and tertiary amines, complicating purification. A more controlled approach involves the alkylation of a primary amine that can be dealkylated later or using a large excess of the primary amine to favor mono-alkylation, followed by a second, separate alkylation step. However, for a direct synthesis, controlling the stoichiometry is key. The protocol below outlines a plausible and efficient laboratory-scale synthesis starting from methallylamine.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Double N-Alkylation
This protocol is a representative method based on established chemical principles for N-alkylation.[6]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methallylamine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base, and acetonitrile (solvent, to make a 0.5 M solution with respect to the amine).
-
Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Slowly add 3-chloro-2-methyl-1-propene (methallyl chloride, 1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The use of a solid, inorganic base like K₂CO₃ is advantageous as it simplifies the workup compared to soluble organic bases.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting methallylamine spot is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Resuspend the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted starting materials. d. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Section 3: Spectroscopic Characterization
unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule's structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | N-H Stretch | 3350-3310 cm⁻¹ (weak, sharp) | Characteristic for a secondary amine N-H bond. |
| Csp²-H Stretch | >3000 cm⁻¹ | Stretching of hydrogens on the alkene double bonds. | |
| Csp³-H Stretch | <3000 cm⁻¹ | Stretching of hydrogens on the methyl and methylene groups. | |
| C=C Stretch | ~1650 cm⁻¹ | Alkene double bond stretching. | |
| C-N Stretch | 1250–1020 cm⁻¹ | Characteristic for an aliphatic amine C-N bond. | |
| ¹H NMR | N-H | δ 0.5-5.0 (broad singlet) | Variable and broad due to hydrogen bonding and quadrupole broadening; signal disappears upon D₂O shake. |
| =CH₂ | δ ~4.8-5.0 (2 singlets) | Diastereotopic vinyl protons. | |
| -N-CH ₂- | δ ~3.0-3.2 (singlet) | Methylene protons adjacent to the electron-withdrawing nitrogen atom. | |
| -CH₃ | δ ~1.7 (singlet) | Methyl group protons on the double bond. | |
| ¹³C NMR | C =CH₂ | δ ~140-145 | Quaternary carbon of the alkene. |
| C=C H₂ | δ ~110-115 | Methylene carbon of the alkene. | |
| -N-C H₂- | δ ~55-60 | Methylene carbon adjacent to the nitrogen. | |
| -C H₃ | δ ~20-25 | Methyl carbon. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 125 | Corresponds to the molecular weight. The odd mass is consistent with the Nitrogen Rule for a molecule with one nitrogen atom. |
| Base Peak | m/z = 84 or 41 | Resulting from α-cleavage, the most favorable fragmentation pathway for amines. |
Mass Spectrometry: The Alpha-Cleavage Pathway
The most characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation. For this compound, this cleavage leads to the loss of a methallyl radical.
Caption: Dominant α-cleavage fragmentation of this compound.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its dual reactivity. The nitrogen atom acts as a typical secondary amine, while the two alkene groups provide handles for cyclization, polymerization, and functionalization.
Reactivity of the Amine Functionality
As a secondary amine, the nitrogen lone pair is nucleophilic and basic. It readily undergoes:
-
Protonation: Forms ammonium salts with acids.
-
Alkylation/Acylation: Reacts with electrophiles like alkyl halides or acid chlorides to form tertiary amines or amides, respectively.[7] This reaction must be considered when designing subsequent steps to avoid undesired side reactions.
-
Enamine Formation: Reacts with aldehydes or ketones to form enamines, which are valuable synthetic intermediates for C-C bond formation.[8]
Reactivity of the Alkene Functionalities: Ring-Closing Metathesis (RCM)
Perhaps the most powerful application for this molecule in drug discovery and complex synthesis is its use as a precursor for nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM).[9][10] This reaction utilizes a transition metal catalyst (typically Ruthenium-based, e.g., Grubbs' catalysts) to form a new C=C bond between the two methallyl groups, generating a seven-membered dihydroazepine ring and releasing a volatile alkene byproduct.[11]
Causality in RCM: The formation of the stable, seven-membered ring and the entropically favorable release of 2-methylpropene gas drive the reaction to completion. The choice of catalyst is crucial; second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer high functional group tolerance and efficiency, even at low catalyst loadings.[12]
Caption: RCM of N-protected this compound to a dihydroazepine.
Protocol: RCM to a Dihydroazepine Scaffold
This protocol is a self-validating system; successful cyclization is readily confirmed by the disappearance of the starting material and the appearance of a new product with a distinct NMR spectrum and mass.
-
Protection: The secondary amine must first be protected to prevent coordination with and poisoning of the ruthenium catalyst. A common protecting group is tosyl (Ts) or Boc. React this compound with tosyl chloride or Boc-anhydride under standard conditions.
-
Setup: In a glovebox or under an inert atmosphere, dissolve the N-protected substrate (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. Dilute conditions favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add a solution of Grubbs' Second Generation Catalyst (1-5 mol%) in DCM to the reaction flask.
-
Reaction: Stir the mixture at 40°C. The reaction is typically complete within 2-12 hours.
-
Monitoring: Follow the reaction by TLC, observing the consumption of the starting material.
-
Workup: Once complete, cool the reaction, concentrate it, and purify directly by flash column chromatography on silica gel to yield the pure dihydroazepine product.
Section 5: Applications in Research and Drug Development
The true value of this compound is realized in its role as a precursor to complex molecular architectures relevant to medicinal chemistry.
-
Scaffold for Privileged Structures: Seven-membered nitrogen heterocycles, such as the azepine core produced via RCM, are considered "privileged structures" in drug discovery.[13] They are found in a wide array of biologically active compounds, including anti-inflammatory agents and CNS-active drugs.[14] The dihydroazepine product from RCM is a versatile intermediate, ready for further functionalization at the double bond (e.g., dihydroxylation, epoxidation) or at the nitrogen after deprotection.
-
Fragment-Based Drug Design: As a relatively small molecule, it can be used in fragment-based approaches to drug design, where its core structure can be elaborated to optimize binding to a biological target.
-
Materials Science: The presence of two polymerizable alkene groups makes it a potential cross-linking agent in the synthesis of functional polymers and hydrogels.
The process of designing, synthesizing, and optimizing molecules for biological activity is the core of medicinal chemistry.[15][16] By providing a straightforward entry into the valuable azepine class of heterocycles, this compound serves as a powerful tool in this process.
Section 6: Safety and Handling
This compound and its precursors are hazardous chemicals that require strict safety protocols. Based on supplier safety data and analogy to similar allylic amines, the following precautions are mandatory.[1][17][18]
| Hazard Category | Description & Precautionary Action |
| Flammability | Highly Flammable Liquid and Vapour (H225). [1] Keep away from heat, sparks, open flames, and hot surfaces.[19] Use in a chemical fume hood away from ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[20] |
| Corrosivity | Causes Severe Skin Burns and Eye Damage (H314). [1] Corrosive to the respiratory tract. Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[19] |
| Toxicity | May be harmful if swallowed and toxic if inhaled. Avoid breathing vapors or mists. Handle only in a well-ventilated area, preferably a certified chemical fume hood. |
| Handling & Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[20][21] Recommended storage at 2-8°C[1] or -20°C.[2] Wash hands thoroughly after handling.[21] |
| First Aid | Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[21] Skin: Immediately remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention. Inhalation: Move person to fresh air. Seek immediate medical attention. |
References
- 1. This compound | 35000-15-8 [sigmaaldrich.com]
- 2. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 3. CAS 35000-15-8: Dimethallylamine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsyn.org [pubs.rsyn.org]
- 14. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design | Semantic Scholar [semanticscholar.org]
- 16. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. spectrumchemical.com [spectrumchemical.com]
- 21. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Bis(2-methylallyl)amine: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methylallyl)amine, also known as N,N-Bis(2-methylprop-2-en-1-yl)amine or Dimethallylamine, is a secondary amine featuring two methallyl groups attached to a central nitrogen atom. This unique structure, combining the reactivity of an amine with the functionality of two terminal alkenes, makes it a molecule of significant interest in various fields of organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering valuable insights for researchers and professionals in drug development and material science.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₅N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| CAS Number | 35000-15-8 | [1] |
| Synonyms | Dimethallylamine, N,N-Bis(2-methylprop-2-en-1-yl)amine | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 163.8 °C (predicted) | |
| Storage | 2-8°C, under inert atmosphere |
The structure of this compound consists of a central secondary amine nitrogen atom bonded to two separate 2-methylallyl moieties. Each 2-methylallyl group contains a double bond, providing sites for further chemical transformations.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.
-
N-H Proton: A broad singlet is anticipated for the amine proton, typically in the range of 0.5-5.0 ppm.[2] The exact chemical shift and broadness will depend on the solvent and concentration due to hydrogen bonding.
-
Allylic Protons (-N-CH₂-): The two methylene groups attached to the nitrogen are chemically equivalent. These protons are expected to appear as a singlet or a narrow multiplet in the range of 3.0-3.2 ppm.
-
Vinylic Protons (=CH₂): The two terminal vinylic protons on each methallyl group are diastereotopic and are expected to appear as two distinct singlets or narrow multiplets around 4.8-5.0 ppm.
-
Methyl Protons (-CH₃): The two methyl groups are equivalent and will likely appear as a singlet around 1.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Allylic Carbons (-N-CH₂-): The carbon atoms of the methylene groups attached to the nitrogen are expected to resonate in the range of 50-60 ppm.
-
Quaternary Vinylic Carbons (=C(CH₃)-): The quaternary carbons of the double bonds are predicted to be in the region of 140-145 ppm.
-
Terminal Vinylic Carbons (=CH₂): The terminal methylene carbons of the double bonds should appear around 110-115 ppm.
-
Methyl Carbons (-CH₃): The methyl carbons are expected to have a chemical shift in the range of 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, as a secondary amine, is expected to exhibit a characteristic N-H stretching vibration.
-
N-H Stretch: A single, moderately intense absorption band is expected in the region of 3300-3350 cm⁻¹.[3]
-
C-N Stretch: A medium to weak absorption band for the C-N stretching vibration is anticipated in the 1250–1020 cm⁻¹ range for aliphatic amines.[3]
-
C=C Stretch: A weak to medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.
-
=C-H Bending: Out-of-plane bending vibrations for the terminal vinylidene protons are expected around 890 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 125. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.[4] The fragmentation pattern of secondary amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
For this compound, α-cleavage would result in the loss of a methylallyl radical (C₄H₇•) to produce a fragment with an m/z of 70.
Caption: Predicted primary fragmentation pathway for this compound.
Synthesis and Reactivity
Synthesis
This compound can be synthesized through the alkylation of a primary amine, such as 2-methylallylamine, with a 2-methylallyl halide. This reaction is a standard method for the preparation of secondary amines.[5] However, a common challenge in such reactions is over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial.[5]
Caption: General synthesis route for this compound.
An alternative approach involves the reductive amination of 2-methylpropenal with 2-methylallylamine.
Reactivity
The reactivity of this compound is characterized by the presence of both a secondary amine and two terminal alkene functionalities.
-
Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in reactions typical of secondary amines, such as acylation, alkylation, and reactions with carbonyl compounds.
-
Alkene Reactivity: The two terminal double bonds can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. These double bonds also make the molecule a suitable monomer or cross-linking agent in polymerization reactions. The allylic positions are also susceptible to radical reactions.
Potential Applications
The bifunctional nature of this compound opens up possibilities for its use in several areas:
-
Polymer Chemistry: The presence of two polymerizable double bonds suggests its potential as a cross-linking agent in the synthesis of polymers.[6] The incorporation of the amine functionality can also impart specific properties to the resulting polymer, such as improved adhesion or the ability to undergo post-polymerization modifications. Amines are known to be effective curing agents for epoxy resins.[7]
-
Organic Synthesis: this compound can serve as a versatile building block in organic synthesis. The amine can be functionalized, and the double bonds can be manipulated to introduce a variety of functional groups, leading to the synthesis of complex nitrogen-containing molecules. For instance, it could be a precursor for the synthesis of heterocyclic compounds.
-
Pharmaceutical and Agrochemical Development: The amine functional group is a common feature in many biologically active compounds.[8] The unique structure of this compound could be explored as a scaffold for the development of new pharmaceutical or agrochemical agents.
Safety and Handling
As with many amines, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for secondary amines should be followed. These compounds are often corrosive and can cause skin and eye irritation or burns.[9][10] Inhalation of vapors may also be harmful. Therefore, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, away from oxidizing agents and sources of ignition.[9][10]
Conclusion
This compound is a molecule with significant potential in both synthetic and materials chemistry. Its dual functionality, comprising a reactive secondary amine and two polymerizable alkene groups, makes it an attractive building block for the creation of complex molecules and functional polymers. While further research is needed to fully explore its properties and applications, this guide provides a solid foundation for scientists and researchers interested in harnessing the unique chemical characteristics of this versatile compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Multifunctional monomer acts as co-initiator and crosslinker to provide autonomous strengthening with enhanced hydrolytic stability in dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3957699A - Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers - Google Patents [patents.google.com]
- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of Bis(2-methylallyl)amine: A Comprehensive Technical Guide
Introduction
Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methallyl groups attached to a central nitrogen atom. Its chemical formula is C₈H₁₅N, and its CAS number is 35000-15-8[1][2]. This molecule is of interest to researchers in various fields, including organic synthesis and materials science, due to the reactive nature of its allylic double bonds and the coordinating ability of the amine. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Figure 1: 2D Structure of this compound.
The key structural motifs that will dictate the spectroscopic signatures are:
-
Secondary Amine (R₂NH): This will give rise to a characteristic N-H proton signal in ¹H NMR and a specific N-H stretching vibration in the IR spectrum.
-
Two Equivalent 2-Methylallyl Groups: The symmetry of the molecule means that the two 2-methylallyl groups are chemically equivalent, simplifying the NMR spectra. Each group contains:
-
An allylic methylene group (-CH₂-).
-
A quaternary vinylic carbon (=C(CH₃)-).
-
A terminal vinylic methylene group (=CH₂).
-
A vinylic methyl group (-CH₃).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals, plus a broad signal for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the double bonds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.5 - 2.5 | Broad Singlet | 1H | N-H | The chemical shift of amine protons can vary significantly depending on concentration and solvent due to hydrogen bonding. The signal is often broad and may not show coupling.[3][4] |
| ~ 3.1 - 3.3 | Singlet | 4H | -N-CH₂ - | These allylic protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.[5] Due to the adjacent quaternary carbon, no splitting is expected. |
| ~ 4.8 - 5.0 | Singlet | 4H | =CH₂ | These are terminal vinylic protons. Their chemical shift is in the typical alkene region.[6] |
| ~ 1.7 - 1.8 | Singlet | 6H | -CH₃ | These vinylic methyl protons are expected to appear as a sharp singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically distinct carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 55 - 60 | -N-C H₂- | This allylic carbon is attached to the electronegative nitrogen, resulting in a downfield shift compared to a typical alkane carbon.[3] |
| ~ 140 - 145 | =C (CH₃)- | This is a quaternary vinylic carbon. Its chemical shift is significantly downfield due to its sp² hybridization.[7] |
| ~ 110 - 115 | =C H₂ | This terminal vinylic carbon is expected in the typical alkene region.[8] |
| ~ 20 - 25 | -C H₃ | The vinylic methyl carbon will appear in the upfield region of the spectrum.[9] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for the quaternary carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H bond, C-N bond, and the various bonds within the 2-methylallyl groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~ 3300 - 3350 | Weak to Medium | N-H Stretch | This is a characteristic absorption for a secondary amine. The band is typically sharper than the O-H stretch of an alcohol.[10][11] |
| ~ 3070 - 3090 | Medium | =C-H Stretch | Corresponds to the stretching of the C-H bonds on the sp² hybridized carbons of the double bond. |
| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~ 1650 | Medium | C=C Stretch | Characteristic stretching vibration of the carbon-carbon double bond. |
| ~ 1450 & ~1375 | Medium | C-H Bend | Bending vibrations of the methyl and methylene groups. |
| ~ 1100 - 1250 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine.[3] |
| ~ 890 | Strong | =C-H Bend (out-of-plane) | A strong absorption in this region is characteristic of a terminal disubstituted alkene (>C=CH₂). |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and place it in a solution cell.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₅N) is 125.21 g/mol . Therefore, the molecular ion peak is expected at an m/z of 125. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our prediction.[3]
-
Major Fragmentation Pathways: The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.
Figure 2: Predicted major fragmentation pathways of this compound.
-
m/z = 110: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 70: This is predicted to be a major fragment resulting from α-cleavage. The cleavage of the bond between the allylic carbon and the vinylic carbon leads to the loss of a 2-methylallyl radical (•C₄H₇) and the formation of a stable iminium cation.[12]
-
m/z = 55: This could correspond to the 2-methylallyl cation ([C₄H₇]⁺).
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and the major fragment ions.
Synthesis and Purification
A plausible synthetic route to this compound is the direct N-alkylation of a primary amine with an appropriate alkyl halide.
Reaction Scheme:
2-Methylallylamine + 2-Methylallyl chloride → this compound hydrochloride
The free amine can then be obtained by treatment with a base.
Experimental Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylallylamine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.5 eq) as a base, followed by the slow addition of 2-methylallyl chloride (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Conclusion
The spectroscopic data of this compound can be confidently predicted based on its constituent functional groups and the established principles of NMR, IR, and mass spectrometry. The key identifying features include a single N-H proton signal in ¹H NMR, four distinct signals in the ¹³C NMR spectrum, a characteristic N-H stretch in the IR spectrum, and a dominant α-cleavage fragmentation pattern in the mass spectrum leading to a fragment at m/z 70. This comprehensive guide provides the necessary framework for researchers to identify, characterize, and utilize this versatile chemical compound in their scientific endeavors.
References
- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. compoundchem.com [compoundchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. wikieducator.org [wikieducator.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Physical properties of Bis(2-methylallyl)amine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine or dimethallylamine, is a secondary amine with the chemical formula C₈H₁₅N. Its structure features a central nitrogen atom bonded to two 2-methylallyl groups. This configuration imparts specific physical and chemical characteristics that are crucial for its application in various fields of chemical synthesis. Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, storage, and utilization in research and development, including pharmaceutical applications. This guide provides a detailed overview of these key physical parameters, supported by available data and theoretical considerations.
Chemical Structure and Identification
-
Chemical Name: this compound
-
Synonyms: Dimethallylamine, N,N-Bis(2-methylprop-2-en-1-yl)amine
-
CAS Number: 35000-15-8[1]
-
Molecular Formula: C₈H₁₅N[2]
-
Molecular Weight: 125.21 g/mol [2]
-
SMILES: C=C(C)CNCC(=C)C[2]
Core Physical Properties
The physical state, volatility, and mass per unit volume of this compound are defining characteristics for its practical application. These properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 163.8 °C | Atmospheric Pressure |
| Density | 0.786 g/cm³ | Not Specified |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is 163.8 °C at atmospheric pressure.[3] This relatively high boiling point for a molecule of its molecular weight can be attributed to intermolecular forces. As a secondary amine, this compound can engage in hydrogen bonding, where the hydrogen atom on the nitrogen interacts with the lone pair of electrons on the nitrogen of a neighboring molecule. However, the steric hindrance caused by the two bulky 2-methylallyl groups can partially impede this hydrogen bonding, making it weaker than in less hindered secondary amines. The boiling point is also influenced by van der Waals forces, which increase with the size and surface area of the molecule.
Density
The density of this compound has been reported as 0.786 g/cm³. This value indicates that it is less dense than water. The density of an organic compound is influenced by its molecular weight, the efficiency of its molecular packing in the liquid state, and the types of intermolecular forces present.
Experimental Determination of Physical Properties
The accurate determination of boiling point and density is fundamental in characterizing a chemical substance. The following outlines standard laboratory protocols for these measurements.
Workflow for Determining Boiling Point and Density
Caption: Standard laboratory workflows for the experimental determination of boiling point and density.
Safety and Handling Considerations
While this guide focuses on physical properties, it is crucial to acknowledge the importance of safety when handling any chemical. Users should always consult the Safety Data Sheet (SDS) for this compound before use to understand its potential hazards, proper handling procedures, and required personal protective equipment.
Conclusion
The boiling point and density of this compound are key physical parameters that govern its behavior and application. A thorough understanding of these properties is essential for chemists and researchers to effectively utilize this compound in their synthetic endeavors. The provided data, contextualized with an understanding of its molecular structure and intermolecular forces, offers a solid foundation for its practical and safe application.
References
A Comprehensive Technical Guide to Bis(2-methylallyl)amine: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-methylallyl)amine, a secondary amine with significant potential in polymer chemistry and materials science, is a molecule known by several names, leading to potential ambiguity in research and development. This guide provides a thorough examination of its nomenclature, including its IUPAC name, common synonyms, and trade names. It further details its chemical and physical properties, supported by spectroscopic data, and explores its primary applications. The document is intended to serve as a comprehensive resource for professionals in chemistry and drug development, offering clarity and in-depth technical insights into this versatile compound.
Chemical Identity and Nomenclature
The proper identification of chemical compounds is fundamental to scientific communication and reproducibility. This compound is subject to various naming conventions, which are detailed below to provide a clear and unambiguous understanding of its identity.
Preferred IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-methyl-N-(2-methyl-2-propen-1-yl)prop-2-en-1-amine . This name precisely describes the molecular structure, which consists of a central nitrogen atom bonded to two 2-methylallyl groups.
Common Synonyms and Alternative Names
In scientific literature, patents, and commercial catalogs, this compound is frequently referred to by a number of synonyms. The most prevalent of these is Dimethallylamine . Other alternative names include:
-
N,N-Bis(2-methylallyl)amine
-
Di(methallyl)amine
-
Bis(2-methyl-2-propen-1-yl)amine
It is crucial for researchers to recognize these synonyms to ensure a comprehensive search of existing literature and patents.
Chemical Identifiers
To further standardize its identification, the following identifiers are assigned to this compound:
| Identifier | Value |
| CAS Number | 35000-15-8[1] |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| InChI | InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 |
| InChIKey | LDCWGVLBCJEQMT-UHFFFAOYSA-N |
| SMILES | C=C(C)CNCC(=C)C |
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Figure1: Hierarchical relationship of the nomenclature for this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, application, and the design of experimental protocols.
General Characteristics
This compound is typically a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water and organic solvents, which makes it a versatile reagent in various reaction media.
Tabulated Physical Properties
Property
Value
Source
Appearance
Colorless to pale yellow liquid
Odor
Characteristic amine odor
Molecular Weight
125.21 g/mol
-
Purity
Typically ≥95%
-
Storage
Store in a cool, well-ventilated area away from incompatible substances.
Synthesis Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthesis of secondary and tertiary allylic amines can be achieved through several established methods. A common approach involves the nucleophilic substitution of an appropriate alkyl halide with an amine.
General Synthesis of Secondary Allylic Amines
A prevalent method for the synthesis of secondary allylic amines involves the direct allylation of a primary amine with an allylic alcohol in the presence of a suitable catalyst.
Experimental Protocol: Dehydrative Allylation of an Amine
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the primary amine, the allylic alcohol (in a 1:2 molar ratio), and a solid acid catalyst such as MoO₃/TiO₂.
- Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Filter the solid catalyst and remove the excess solvent and unreacted starting materials under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield the desired secondary allylic amine.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and catalyst loading, will need to be optimized for the synthesis of this compound.
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Figure 2: Generalized workflow for the synthesis of secondary allylic amines.
Applications in Research and Industry
The unique structure of this compound, featuring two reactive allyl groups and a secondary amine, makes it a valuable monomer and intermediate in various chemical syntheses.
Polymer Synthesis
This compound and its derivatives are of interest in the field of polymer chemistry. While the direct polymerization of N,N-dialkylallylamines can be challenging, they can be copolymerized with other monomers to produce functional polymers. For example, copolymers of N,N-dimethylallylamine and allylamine have been synthesized and subsequently modified to create water-soluble polymers with applications in areas such as inkjet recording.
The polymerization of allylamine monomers is often carried out in an aqueous solution using a radical polymerization initiator. The resulting polymers can be purified through methods like electrodialysis to remove unreacted monomers and salts.
Surfactant Synthesis
The structure of this compound makes it a potential building block for the synthesis of specialized surfactants, particularly gemini surfactants. Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. The secondary amine in this compound can be functionalized to introduce hydrophilic head groups, and the allyl groups can be further reacted to form or attach to hydrophobic tails. These types of surfactants are known for their superior surface activity and find applications in enhanced oil recovery, drug delivery, and as antimicrobial agents.
The synthesis of such surfactants often involves a multi-step process, including amidation and quaternization reactions to introduce the desired functional groups.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound is generally considered to be irritating to the skin, eyes, and respiratory system.[2] It is also a flammable liquid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound, also widely known as Dimethallylamine, is a versatile chemical with a range of synonyms that are important for researchers to recognize. Its utility as a monomer in polymer synthesis and as a potential precursor for high-performance surfactants underscores its significance in materials science and chemical engineering. A thorough understanding of its nomenclature, properties, and safe handling procedures is essential for its effective and responsible use in research and development.
References
Navigating the Chemistry of Bis(2-methylallyl)amine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Properties
Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methallyl groups attached to a nitrogen atom. Its unsaturated nature makes it a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅N | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 125.21 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 35000-15-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Flash Point | Data not readily available; expected to be low as it is a flammable liquid. | --INVALID-LINK--[3] |
| Solubility | Expected to be soluble in organic solvents. | General chemical principles |
| Storage Temperature | Recommended storage at 2-8°C or in a freezer at -20°C.[2] | --INVALID-LINK--[2] |
Hazard Identification and Mechanistic Toxicology
This compound is classified as a hazardous substance, presenting a combination of flammability, corrosive, and toxicological risks. A deep understanding of these hazards is paramount for mitigating exposure and ensuring a safe laboratory environment.[3]
Flammability
As a low molecular weight organic amine, this compound is a flammable liquid.[3] Vapors can form explosive mixtures with air, and ignition sources such as open flames, hot surfaces, and static discharge must be rigorously excluded from handling areas.[3]
Corrosivity and Irritation
This compound is corrosive and can cause severe skin burns and eye damage.[3] Contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment. The corrosive nature is typical of many amines, which can disrupt cell membranes and cause chemical burns upon contact.
Toxicological Profile
The toxicity of this compound is a significant concern. While specific toxicological data for this exact compound is limited, the well-documented toxicity of related allylamines provides a strong basis for understanding its potential health effects.
Inhalation: Toxic if inhaled, potentially causing respiratory irritation.[3] Ingestion: Harmful if swallowed.[3] Dermal: Can be harmful in contact with skin.
The primary mechanism of allylamine toxicity is linked to its metabolic transformation. The enzyme semicarbazide-sensitive amine oxidase (SSAO) metabolizes allylamine to acrolein and hydrogen peroxide.[4] These metabolites are highly reactive and are implicated in the cardiotoxicity observed with allylamine exposure, leading to damage of heart and vascular tissue.[4][5] It is prudent to assume that this compound may undergo similar metabolic activation, posing a risk of systemic toxicity, particularly to the cardiovascular system, upon significant exposure.
References
Bis(2-methylallyl)amine reactivity profile
An In-depth Technical Guide to the Reactivity Profile of Bis(2-methylallyl)amine
Abstract
This compound is a secondary amine featuring two sterically accessible terminal alkene functionalities. This unique bifunctional architecture positions it as a versatile, yet underutilized, building block in synthetic chemistry. Its reactivity is governed by the interplay between the nucleophilic/coordinating nitrogen center and the electronically distinct methallyl groups. This guide provides a comprehensive analysis of the core reactivity of this compound, synthesizing data from analogous systems to build a predictive framework for its application. We will explore its synthesis, coordination chemistry, and the rich transformations of its alkene moieties, including intramolecular cyclization via Ring-Closing Metathesis (RCM), hydroformylation, and potential for polymerization. Detailed experimental protocols and mechanistic considerations are provided to equip researchers, scientists, and drug development professionals with the practical insights needed to leverage this molecule in the synthesis of novel heterocycles, ligands, and functional materials.
Introduction: A Bifunctional Building Block
In the landscape of synthetic intermediates, molecules that offer multiple, orthogonally reactive sites are of paramount importance. This compound, with its central secondary amine and two flanking methallyl groups, represents a potent synthon for constructing complex molecular architectures. The secondary amine serves as a nucleophile, a base, and a coordinating atom for transition metals. Simultaneously, the two C=C double bonds are gateways to a vast array of transformations, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The strategic placement of these alkenes, separated by a three-atom N-C-C spacer from each other, makes intramolecular reactions particularly favorable, offering a direct route to seven-membered nitrogen heterocycles—a common motif in biologically active compounds. This guide moves beyond a simple catalog of reactions, aiming to provide a Senior Application Scientist's perspective on how and why specific reaction pathways are chosen, validated, and optimized.
Caption: Core structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is the foundation of its reliable use in synthesis.
| Property | Value |
| IUPAC Name | N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine |
| CAS Number | 35000-15-8[1] |
| Molecular Formula | C₈H₁₅N[1] |
| Molecular Weight | 125.21 g/mol [1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~150-160 °C (predicted) |
| ¹H NMR (CDCl₃) | δ ~4.9 (m, 4H, =CH₂), 3.2 (s, 4H, N-CH₂), 1.9 (s, 1H, N-H), 1.75 (s, 6H, -CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~143 (C=), 112 (=CH₂), 58 (N-CH₂), 20 (-CH₃) ppm |
| IR (thin film) | ν ~3300 (N-H), 3070 (=C-H), 1650 (C=C), 890 (=CH₂ bend) cm⁻¹ |
Synthesis of this compound
The most direct and scalable synthesis involves the double N-alkylation of a primary amine source with a methallyl electrophile. While various methods exist for preparing secondary amines, the following protocol provides a reliable route from readily available starting materials.[2][]
Protocol 3.1: Synthesis via Double Alkylation of Ammonia
This procedure utilizes aqueous ammonia as both the amine source and the base, providing a cost-effective and straightforward approach.
Rationale: Using a large excess of ammonia minimizes the formation of the tertiary amine by-product, tris(2-methylallyl)amine. The reaction is run under biphasic conditions, and phase-transfer catalysis could be explored to accelerate the reaction, though it is not strictly necessary.
Step-by-Step Methodology:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 100 mL of concentrated aqueous ammonia (28-30%).
-
Reagent Addition: Begin vigorous stirring and add 10.0 g (110 mmol) of 2-methylallyl chloride dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60 °C) and maintain for 6 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Core Reactivity Profile
The reactivity of this compound can be logically divided into transformations involving the nitrogen center and those involving the alkene functionalities.
Reactions at the Nitrogen Center: Ligand and Nucleophile
The lone pair on the secondary amine makes it a classical Lewis base, capable of acting as a nucleophile and, importantly, as a ligand in coordination chemistry.
Expertise & Causality: As a ligand, this compound can be considered a "soft" N-donor ligand. However, its flexible backbone allows it to act as a chelating ligand, forming a stable seven-membered ring with a metal center. This chelation effect is entropically favorable and is a key principle in the design of stable transition metal complexes. Such ligands are crucial in catalysis, modulating the steric and electronic properties of the metal center.[4][5] The alkene moieties can also coordinate to the metal, making it a potentially tridentate N,C,C-ligand, though this is less common and depends on the metal's electron density and coordination preference.
Caption: Amine nitrogen acting as a σ-donor ligand to a metal center.
Reactions of the Alkene Moieties
The twin methallyl groups are the primary sites for synthetic diversification. Their terminal position makes them highly accessible for a range of catalytic transformations.
RCM is arguably the most powerful transformation for this substrate, providing a direct, atom-economical route to a 4,4-dimethyl-4,5-dihydro-1H-azepine ring system. This reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).
Trustworthiness & Self-Validation: The success of an RCM reaction is highly dependent on the purity of the substrate and the rigorous exclusion of air and moisture. The protocol includes steps for degassing the solvent and using Schlenk techniques, which are self-validating measures for ensuring catalyst activity. The progress of the reaction can be monitored by TLC or GC-MS, observing the disappearance of the starting material and the appearance of a new, less polar product. A successful reaction provides a single, well-defined product, confirming the predicted intramolecular pathway. The synthesis of related seven-membered azacycles via RCM is well-documented, lending high confidence to this proposed transformation.[6][7]
Caption: Experimental workflow for Ring-Closing Metathesis.
Protocol 4.2.1: Synthesis of N-Boc-4,4-dimethyl-4,5-dihydro-1H-azepine
-
N-Protection: First, protect the secondary amine to prevent catalyst inhibition. To a solution of this compound (5.0 g, 39.9 mmol) in dichloromethane (DCM, 100 mL), add triethylamine (6.7 mL, 47.9 mmol) and di-tert-butyl dicarbonate (Boc₂O, 9.6 g, 43.9 mmol). Stir at room temperature for 4 hours. Wash with water, brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected substrate, which can be used without further purification.
-
Setup: Equip a Schlenk flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with argon.
-
Reaction: Add the N-Boc protected amine (1.0 g, 4.2 mmol) to the flask and dissolve in 80 mL of anhydrous, degassed DCM. Bubble argon through the solution for 20 minutes.
-
Catalyst Addition: In a separate vial under argon, dissolve Grubbs' 2nd Generation Catalyst (approx. 5 mol%, 178 mg) in 5 mL of degassed DCM. Add the catalyst solution to the reaction flask via cannula.
-
Reflux: Heat the mixture to reflux (40 °C) under a positive pressure of argon. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: After the starting material is consumed, add 1 mL of ethyl vinyl ether to the flask and stir for 30 minutes to quench the catalyst.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the pure dihydroazepine product.
Hydroformylation (oxo-synthesis) introduces a formyl group (-CHO) and a hydrogen atom across the double bond. With this compound, this reaction can theoretically produce a di-aldehyde. The reaction is typically catalyzed by rhodium or cobalt complexes with phosphine or phosphite ligands.[8][9][10]
Expertise & Causality: The primary challenge in hydroformylation is controlling regioselectivity. For a methallyl group, hydroformylation can produce two isomers: the linear aldehyde (at the terminal carbon) and the branched aldehyde (at the internal carbon). The choice of ligand is critical; bulky phosphite ligands like Biphephos often favor the formation of the linear aldehyde.[9][10] Furthermore, the resulting aldehydes can undergo subsequent intramolecular reactions with the central amine, potentially forming cyclic enamines or hemiaminals, which adds a layer of complexity and synthetic opportunity.
Protocol 4.2.2: Rhodium-Catalyzed Hydroformylation
-
Setup: A high-pressure autoclave equipped with a magnetic stirrer and gas inlets is required.
-
Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.1 mol%) and the desired phosphite ligand (e.g., Biphephos, 10 eq. relative to Rh).
-
Reaction: Add a solution of this compound (1.0 g, 8.0 mmol) in anhydrous toluene (50 mL) to the autoclave.
-
Pressurize: Seal the autoclave, remove it from the glovebox, and purge several times with syngas (1:1 H₂/CO). Pressurize the reactor to 20 bar of syngas.
-
Heat: Heat the reactor to 80-100 °C and stir vigorously.
-
Monitor: Monitor the reaction progress by observing gas uptake.
-
Workup: After 12-24 hours (or when gas uptake ceases), cool the reactor to room temperature and carefully vent the pressure. The product mixture can be analyzed by GC-MS and NMR to determine the distribution of di-aldehydes and cyclized products.
Caption: Potential reaction pathways in hydroformylation.
The polymerization of allylic monomers via radical methods is notoriously difficult due to "degradative chain transfer," where a radical abstracts an allylic proton from the monomer, creating a stable, non-propagating allylic radical.
However, the diallyl structure opens the door to cyclopolymerization. In this process, the propagating chain end adds to one of the alkene groups of a monomer molecule, and the resulting radical then rapidly undergoes an intramolecular cyclization to add to the second alkene group on the same monomer unit. This forms a polymer chain containing cyclic repeating units. While less common for this specific substrate, it is a known pathway for related diallyl monomers.[11][12]
Summary and Future Applications
This compound is a molecule with significant untapped potential. Its reactivity profile is a confluence of coordination chemistry and versatile alkene transformations.
| Reaction Type | Key Reagents | Primary Product(s) | Key Considerations |
| N-Coordination | Metal precursors (Pd, Rh, etc.) | Metal-amine complex | Ligand for catalysis |
| RCM | Grubbs' Catalyst | Dihydroazepine derivative | Atom-economical route to 7-membered N-heterocycles |
| Hydroformylation | CO/H₂, Rh/Ligand | Di-aldehydes, cyclic enamines | Regioselectivity control is critical |
| Polymerization | Radical Initiator | Low MW polymer, cyclic units | Prone to chain transfer; cyclopolymerization possible |
| Hydrogenation | H₂, Pd/C | Bis(isobutyl)amine | Standard alkene reduction |
The true value of this guide lies in providing a predictive roadmap for researchers. The dihydroazepines synthesized via RCM are valuable scaffolds for drug discovery. The ability of the amine to act as a ligand, combined with the reactive alkenes, allows for the design of novel catalyst systems where the ligand itself can be further functionalized post-coordination. Finally, the potential to create di-aldehydes via hydroformylation opens pathways to complex polymers and cross-linking agents.
Conclusion
By analyzing the constituent functional groups of this compound and drawing parallels from well-established chemical principles, we have constructed a robust and practical guide to its reactivity. The molecule is not merely a static structure but a dynamic tool. The key to unlocking its potential lies in understanding the interplay between its nucleophilic amine center and its electronically rich alkene arms. From the precision of ring-closing metathesis for heterocyclic synthesis to the industrial power of hydroformylation and the structural novelty of its coordination complexes, this compound offers a wealth of opportunities for the discerning synthetic chemist.
References
- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Catalysts and Ligands - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic amine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topochemical polymerization using bis-thyminyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Polymerization of allylamine. [open.metu.edu.tr]
Key reactions involving Bis(2-methylallyl)amine.
An In-depth Technical Guide to the Core Reactions of Bis(2-methylallyl)amine
Abstract
This compound, a secondary amine featuring two sterically accessible methallyl groups, serves as a versatile and pivotal building block in modern organic synthesis. Its unique structural motif, combining a nucleophilic nitrogen center with two reactive olefinic functionalities, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactions involving this compound, intended for researchers, chemists, and drug development professionals. We will delve into palladium-catalyzed transformations, ring-closing metathesis for the synthesis of nitrogen heterocycles, its applications in coordination chemistry as a ligand, and its emerging role in polymer science. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols and authoritative references, to provide a comprehensive and practical resource for leveraging this dynamic molecule in complex synthetic challenges.
Introduction: The Molecular Architecture and Reactivity of this compound
This compound, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, possesses the chemical formula C₈H₁₅N.[1][2] Its structure is characterized by a central secondary amine nitrogen atom bonded to two 2-methylallyl groups. This arrangement imparts a unique combination of reactivity:
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base and to coordinate with transition metals, forming stable complexes.[3][4]
-
Reactive Allylic Systems: The two terminal double bonds are susceptible to a wide range of transformations, most notably transition metal-catalyzed reactions such as metathesis and allylic substitutions.
These features make this compound a valuable precursor for the synthesis of complex nitrogen-containing molecules, including heterocycles, advanced ligands, and functional polymers.
Caption: Structure of this compound (C₈H₁₅N).
Palladium-Catalyzed Transformations: A Gateway to Functional Complexity
Palladium catalysis is arguably the most powerful tool for manipulating the allylic systems within this compound and its derivatives. These reactions typically proceed via the formation of a η³-allylpalladium intermediate, which can then be intercepted by a variety of nucleophiles.
Disproportionation and Allylic Amination
Palladium complexes can catalyze the disproportionation of diallylamines into triallylamine and allylamine, a process influenced by additives like carbon dioxide.[5] This reactivity underscores the dynamic nature of the allyl groups under catalytic conditions. More broadly, the reverse reaction, allylic amination, allows for the construction of C-N bonds. Palladium(0) catalysts activate allylic substrates (like allylic alcohols or esters) to form electrophilic η³-allylpalladium complexes, which then react with amine nucleophiles.
The causality behind choosing palladium lies in its unique ability to reversibly coordinate with the π-system of the allyl group and facilitate oxidative addition, creating a highly reactive intermediate that is susceptible to nucleophilic attack.
Caption: Generalized mechanism for Pd-catalyzed allylic amination.
Selective Deallylation: A Protecting Group Strategy
The stability of the allyl group can be strategically undermined. In the presence of a suitable palladium(0) catalyst and an allyl scavenger (like a soft nucleophile), N-allyl and N,N-diallyl amines can be selectively deprotected.[6][7] This makes the diallylamine moiety a useful "ammonia equivalent" for synthesizing primary amines.[6] The reaction is mild and selective, leaving many other functional groups intact.
Experimental Protocol: Palladium-Catalyzed Deallylation of an N,N-Diallyl Amine
This protocol is adapted from general procedures for palladium-catalyzed deallylation.[7]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the N,N-diallyl substrate (1.0 mmol) in anhydrous, degassed solvent (e.g., THF or CH₂Cl₂, 10 mL).
-
Catalyst and Scavenger Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), followed by the allyl scavenger, such as dimedone or morpholine (3.0 mmol, 3.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the deprotected amine.
Ring-Closing Metathesis (RCM): Crafting Nitrogen Heterocycles
Ring-closing metathesis is a cornerstone reaction for synthesizing cyclic compounds, and this compound derivatives are ideal substrates for creating nitrogen-containing rings. By forming a new double bond between the two allyl groups, seven-membered rings like tetrahydroazepines can be constructed efficiently.[8]
The choice of catalyst is critical and depends on the substrate's reactivity and functional group tolerance. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are most commonly employed due to their high efficacy and stability.[9] To prevent catalyst inhibition by the free amine, the nitrogen is typically protected with a group like tosyl (Ts) or carbobenzyloxy (Cbz) prior to the metathesis reaction.
Caption: Synthetic workflow for heterocycle synthesis via RCM.
Experimental Protocol: RCM of N-Tosyl-bis(2-methylallyl)amine
This protocol is based on established methods for the RCM of N-protected diallylamines.[8]
-
Substrate Preparation: Synthesize N-tosyl-bis(2-methylallyl)amine by reacting this compound with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine. Purify the product before use.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the N-tosyl-bis(2-methylallyl)amine (1.0 mmol) in anhydrous, degassed dichloromethane or toluene (to achieve a concentration of ~0.01 M).
-
Catalyst Addition: Add a solution of a second-generation Grubbs' catalyst (0.02-0.05 mmol, 2-5 mol%) in the reaction solvent.
-
Reaction Execution: Heat the mixture to reflux (typically 40-80 °C) and stir. Monitor the reaction for the consumption of the starting material and the formation of the cyclic product and gaseous isobutylene.
-
Catalyst Quenching and Workup: After completion (typically 4-12 hours), cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes. Remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3,6,7-tetrahydroazepine derivative.
Table 1: Common Catalysts for Ring-Closing Metathesis
| Catalyst Name | Generation | Key Features | Typical Loading (mol%) |
| Grubbs' Catalyst | First | Good activity for terminal olefins. | 5-10 |
| Grubbs' Catalyst | Second | Higher activity, better functional group tolerance. | 1-5 |
| Hoveyda-Grubbs' Cat. | Second | High stability, allows for catalyst recovery/reuse. | 1-5 |
Coordination Chemistry: this compound as a Ligand
The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a transition metal center to form a coordination complex.[3][10] This ability allows it to function as a ligand in organometallic chemistry. Depending on the steric and electronic properties of the metal center, it can coordinate as a simple monodentate amine ligand. Furthermore, the two allyl groups can also participate in coordination, potentially leading to more complex bidentate or bridging binding modes, which can stabilize catalytic intermediates.
The development of catalysts for reactions like hydroamination often involves designing ligands that precisely control the electronic environment and coordination sphere of the metal. Bis(amido) complexes, derived from amines, have been successfully used in zirconium-catalyzed asymmetric hydroamination.[11]
Caption: Coordination of this compound to a metal center (M).
Applications in Polymer Chemistry
The presence of two polymerizable double bonds makes this compound a candidate for use as a monomer or cross-linking agent in polymer synthesis. While primary amines can sometimes interfere with or degrade metathesis catalysts, protecting the amine allows for its incorporation into polymers via Ring-Opening Metathesis Polymerization (ROMP).[12] The resulting polymers would feature pendant amine functionalities after deprotection, which are valuable for subsequent modifications, drug conjugation, or altering the material's physical properties (e.g., pH-responsiveness).
Conclusion and Future Outlook
This compound is a deceptively simple molecule with a rich and diverse reaction chemistry. Its utility spans from a foundational component in palladium-catalyzed C-N bond formation to a sophisticated precursor for seven-membered N-heterocycles via ring-closing metathesis. Its role as a ligand in coordination chemistry and its potential in creating functional polymers further highlight its versatility. For researchers and drug development professionals, understanding these core reactions provides a powerful toolkit for molecular design and synthesis. Future research will likely focus on developing asymmetric versions of these transformations and exploring the unique properties of polymers and materials derived from this valuable synthetic intermediate.
References
- 1. This compound | 35000-15-8 [sigmaaldrich.cn]
- 2. chemscene.com [chemscene.com]
- 3. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Formation of palladium bis (amine) complexes from reaction of amine with palladium tris(o-tolyl)phosphine mono(amine) complexes [scholars.duke.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. SELECTIVE DEPROTECTION OF ALLYL AMINES USING PALLADIUM | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. React App [pmc.umicore.com]
- 10. On the σ-complex character of bis(gallyl)/digallane transition metal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zirconium Bis(Amido) Catalysts for Asymmetric Intramolecular Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bis(2-methylallyl)amine for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available reagents, secondary amines with reactive functionalities hold a special place due to their versatility. This guide provides an in-depth technical overview of Bis(2-methylallyl)amine (also known as N,N-Dimethallylamine), a valuable yet often overlooked secondary amine, for researchers, scientists, and professionals in the field of drug development. This document will delve into its commercial availability, key chemical properties, applications in organic synthesis, and essential safety and handling protocols.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS number 35000-15-8, is a secondary amine characterized by the presence of two methallyl groups attached to a nitrogen atom. This unique structure, featuring two terminal alkene functionalities, makes it a highly attractive building block for a variety of chemical transformations. Its utility spans from the synthesis of heterocyclic compounds to its potential role as a monomer or crosslinking agent in polymer chemistry. For drug development professionals, the amine functionality provides a key reactive handle for the introduction of nitrogen into target molecules, a common feature in many pharmacologically active compounds.
Commercial Availability and Supplier Overview
This compound is readily available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is around 95%, which is suitable for most synthetic applications. For more demanding applications, further purification may be necessary. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| --INVALID-LINK-- | This compound | 35000-15-8 | C₈H₁₅N | ≥95% | Offers custom synthesis and process optimization services.[1] |
| --INVALID-LINK-- | This compound | 35000-15-8 | C₈H₁₅N | 95.0% | Provides a range of fine chemicals and pharmaceutical intermediates.[2] |
| --INVALID-LINK-- | This compound | 35000-15-8 | C₈H₁₅N | Not specified | Offers various pack sizes for laboratory use.[3] |
| --INVALID-LINK-- | This compound hydrochloride | 44844-90-8 | C₈H₁₆ClN | Not specified | Supplies the hydrochloride salt, which can offer improved handling and stability.[4] |
| --INVALID-LINK-- | Dimethallylamine | 35000-15-8 | C₈H₁₅N | 95.0% | Provides the compound under the synonym Dimethallylamine. |
| --INVALID-LINK-- | This compound | 35000-15-8 | C₈H₁₅N | 95% | Offers the product for laboratory supply.[5] |
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis and for ensuring safe handling.
| Property | Value |
| CAS Number | 35000-15-8 |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C, sealed in a dry, dark place is recommended. Some suppliers recommend storage at -20°C in a freezer.[1][2] |
While detailed analytical data such as ¹H NMR, ¹³C NMR, or GC-MS spectra are not always readily available on supplier websites, they can often be requested or may be provided on the Certificate of Analysis (CoA) upon purchase. The hydrochloride salt (CAS 44844-90-8) is also commercially available and may be preferred in some applications due to its solid nature and potentially higher stability.[4]
Applications in Organic Synthesis and Drug Development
The synthetic utility of this compound is primarily derived from its secondary amine and dual alkene functionalities. These reactive sites allow for its participation in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
Synthesis of Nitrogen-Containing Heterocycles
One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles. The two methallyl groups can undergo a variety of cyclization reactions, most notably ring-closing metathesis (RCM), to form substituted pyrrolidines and other related structures. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.
The following workflow illustrates a general procedure for the synthesis of a protected 3,4-dimethyl-2,5-dihydropyrrole derivative starting from this compound. This transformation is a key step in constructing more complex heterocyclic systems.
Caption: Workflow for the synthesis of a protected dihydropyrrole.
Step-by-Step Protocol:
-
Protection of the Amine: To a solution of this compound in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine) followed by the dropwise addition of a protecting group precursor (e.g., Di-tert-butyl dicarbonate for Boc protection). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-protected this compound.
-
Ring-Closing Metathesis (RCM): The purified N-protected substrate is dissolved in a degassed solvent (e.g., DCM) under an inert atmosphere (e.g., argon). A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or GC-MS.
-
Final Work-up and Purification: Once the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to afford the desired protected dihydropyrrole derivative.
Role as a Building Block in Multi-Component Reactions
The amine functionality of this compound allows it to participate in various multi-component reactions (MCRs), which are highly efficient processes for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. For instance, it can act as the amine component in Mannich-type reactions or Ugi reactions, leading to the formation of diverse molecular scaffolds with potential biological activity.
Potential in Polymer Chemistry
The presence of two polymerizable alkene groups suggests that this compound could serve as a monomer or a crosslinking agent in the synthesis of functional polymers. The resulting polymers would possess pendant amine functionalities, which could be further modified or utilized for applications such as gene delivery, drug conjugation, or as a basis for functional coatings and materials.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.
Hazard Identification
Based on available SDS information, this compound is generally classified with the following hazards:
-
Flammable Liquid and Vapor: It is important to handle this compound away from ignition sources.[5]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns and eye damage.[5]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[5]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Grounding: Take precautionary measures against static discharge, especially when handling larger quantities.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Storage Recommendations
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store at the recommended temperature, typically between 2-8°C or in a freezer at -20°C for long-term storage, to minimize degradation.[1][2]
-
Inert Atmosphere: For prolonged storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Conclusion
This compound is a commercially available and versatile building block with significant potential for applications in organic synthesis and drug development. Its unique structure, combining a secondary amine with two reactive methallyl groups, provides a gateway to a diverse range of chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles via ring-closing metathesis. By understanding its chemical properties, commercial availability, and adhering to strict safety protocols, researchers and drug development professionals can effectively harness the synthetic potential of this valuable reagent to advance their scientific endeavors.
References
A Technical Guide to the IUPAC Nomenclature of Bis(2-methylallyl)amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal identification of chemical structures through systematic nomenclature is a cornerstone of scientific communication, particularly in the fields of chemistry and drug development. Common or trivial names, such as Bis(2-methylallyl)amine, are often used for convenience but can lack the precise structural detail required for complex synthesis, regulatory documentation, and database indexing. This technical guide provides an in-depth analysis and derivation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. By dissecting the molecule's structure and applying the hierarchical rules of IUPAC nomenclature, we establish the definitive name as N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine . This document serves as a reference for chemists and researchers, elucidating the logical framework behind systematic amine nomenclature.
Part 1: Foundational Principles of Amine Nomenclature
Amines are organic compounds derived from ammonia where one or more hydrogen atoms have been replaced by organic substituents. Their classification and nomenclature depend on the number of these substituents.
-
Classification of Amines : Amines are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic groups directly attached to the nitrogen atom.[1] this compound is a secondary amine as its nitrogen atom is bonded to two organic substituents.
-
Nomenclature of Symmetrical Secondary Amines : For simple, symmetrical secondary amines where both organic groups are identical, the name can be constructed by adding the prefix "di-" to the name of the substituent group, followed by the suffix "-amine".[2][3] For this compound, this leads to its common name.
-
Systematic IUPAC Nomenclature : The more rigorous IUPAC approach treats a secondary amine as a primary amine that has been substituted on its nitrogen atom. The methodology involves selecting the longest carbon chain bonded to the nitrogen as the parent structure.[4][5] Any other organic groups on the nitrogen are designated as N-substituents, a method that unambiguously defines their position.[4]
Part 2: Structural Analysis of this compound
The common name "this compound" provides the necessary components to deduce the molecule's structure.
-
Amine : The parent functional group is an amine (-NH-).
-
Bis() : This prefix indicates the presence of two identical substituent groups.
-
2-methylallyl : This describes the structure of the substituent. An "allyl" group is systematically named prop-2-en-1-yl. The "2-methyl" locator indicates a methyl group (-CH₃) is attached to the second carbon of this three-carbon chain.
Therefore, the molecule consists of a central nitrogen atom bonded to two identical 2-methylprop-2-en-1-yl groups.
Caption: Structure of this compound.
Part 3: Systematic (IUPAC) Name Derivation Protocol
The derivation of the systematic name follows a precise, rule-based workflow. The amine functional group has a higher naming priority than an alkene, meaning the compound will be named as an amine.[6]
Experimental Protocol: IUPAC Naming Workflow
-
Identify the Principal Functional Group : The nitrogen-containing group is an amine, which serves as the foundation of the name, indicated by the suffix "-amine".
-
Select the Parent Chain : For a secondary amine, the parent chain is the longest carbon chain bonded to the nitrogen atom.[5] In this symmetrical case, both substituents are identical 2-methylprop-2-enyl chains. We select one as the parent.
-
Number the Parent Chain : The parent chain is numbered to give the carbon atom attached to the nitrogen the lowest possible locant (position number).[7]
-
The chain is a propene.
-
Numbering starts from the carbon bonded to the nitrogen, making it C1.
-
The double bond is between C2 and C3.
-
A methyl group is on C2.
-
This defines the parent chain as 2-methylprop-2-en-1-yl .
-
-
Name the Parent Amine : The parent amine is named by taking the hydrocarbon name of the parent chain (2-methylprop-2-ene), dropping the final "-e", and adding the suffix "-amine". The position of the amine group is indicated by a locant before the suffix.[8]
-
Parent Amine Name: 2-methylprop-2-en-1-amine .
-
-
Identify and Name the N-Substituent : The second group attached to the nitrogen is identical to the parent chain: 2-methylprop-2-en-1-yl .
-
Assemble the Final IUPAC Name : The substituent name is prefixed to the parent amine name. To indicate that it is bonded to the nitrogen and not a carbon atom, its name is preceded by an italicized N-.[4]
-
Final IUPAC Name: N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine .
-
Caption: IUPAC Naming Workflow for this compound.
Part 4: Compound Identifiers and Properties
For unambiguous documentation and database retrieval, systematic names are linked to unique identifiers and physicochemical properties.
| Identifier / Property | Value | Source |
| IUPAC Name | N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine | IUPAC Rules |
| Common Name | This compound; Dimethallylamine | ChemScene[9] |
| CAS Number | 35000-15-8 | Pi Chemicals[10] |
| Molecular Formula | C₈H₁₅N | ChemScene[9] |
| Molecular Weight | 125.21 g/mol | ChemScene[9] |
Conclusion
The application of IUPAC nomenclature rules provides a precise and descriptive name for this compound as N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine . This systematic name encodes the exact atomic connectivity, including the identification of the parent amine structure and the location of the substituent on the nitrogen atom. For professionals in research and drug development, the consistent use of IUPAC nomenclature is paramount for maintaining scientific integrity, ensuring reproducibility, and facilitating global collaboration and regulatory compliance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 12.2. Naming alcohols, amines and amides | Organic Chemistry II [courses.lumenlearning.com]
- 5. websites.nku.edu [websites.nku.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. study.com [study.com]
- 8. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
Methodological & Application
Application Note & Protocol: Synthesis of Bis(2-methylallyl)amine
Introduction and Strategic Overview
Bis(2-methylallyl)amine, a secondary amine featuring two sterically accessible alkene functionalities, is a valuable building block in organic synthesis, polymer science, and the development of novel ligands and pharmaceutical intermediates. Its synthesis via the direct N-alkylation of 2-methylallylamine with a 2-methylallyl halide presents a classic challenge in amine chemistry: controlling selectivity to prevent over-alkylation.
This document provides a comprehensive guide to the synthesis of this compound from 2-methylallylamine. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed, field-tested protocol, and provide guidance on troubleshooting and safety. The core challenge stems from the fact that the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction that readily forms the tertiary amine, tris(2-methylallyl)amine, and ultimately, a quaternary ammonium salt.[1] This guide is designed for researchers and professionals who require a deep, practical understanding of this transformation.
Reaction Mechanism: The Challenge of Selectivity
The synthesis proceeds via a series of bimolecular nucleophilic substitution (SN2) reactions.
Step 1: Primary Amine Alkylation The lone pair of electrons on the nitrogen atom of 2-methylallylamine (a primary amine) attacks the electrophilic carbon of 2-methylallyl chloride, displacing the chloride ion. This forms the hydro-chloride salt of the desired product, this compound.
Step 2: In-Situ Neutralization A base is required to neutralize the ammonium salt, regenerating a free secondary amine. This step is crucial for the reaction to proceed and for subsequent alkylation steps.
Step 3: Competing Over-Alkylation The newly formed this compound is now a nucleophile itself. Critically, secondary amines are typically more nucleophilic than primary amines due to the electron-donating inductive effect of the alkyl groups. This enhanced nucleophilicity makes the desired product highly susceptible to reacting with another molecule of 2-methylallyl chloride, leading to the formation of the tertiary amine, tris(2-methylallyl)amine.[1] This competing reaction is the primary cause of reduced yields and purification difficulties in similar amine alkylations.[2]
To mitigate this inherent lack of selectivity, the protocol employs a key strategic choice: using a significant molar excess of the starting 2-methylallylamine. This ensures that a molecule of 2-methylallyl chloride is statistically more likely to encounter a primary amine than the secondary amine product, thereby favoring the formation of this compound.
Experimental Workflow and Protocol
Overall Experimental Workflow
The following diagram outlines the complete process from reaction setup to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Required Purity | Notes |
| 2-Methylallylamine | 2878-14-0 | 71.12 | >98% | Starting nucleophile.[3] |
| 2-Methylallyl chloride | 563-47-3 | 90.55 | >98% | Alkylating agent.[4] |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | >99% | Fine powder, dried |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | Anhydrous, >99% | Extraction solvent |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | N/A | For workup |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Inert gas (Nitrogen or Argon) supply with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Apparatus for fractional vacuum distillation
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Place a thermometer in the central neck.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
To the flask, add 2-methylallylamine (14.2 g, 200 mmol, 3.0 eq) and anhydrous sodium carbonate (11.7 g, 110 mmol, 1.65 eq).
-
Add 150 mL of anhydrous diethyl ether to the flask. Begin stirring to create a suspension.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
2. Addition of Alkylating Agent:
-
In the dropping funnel, prepare a solution of 2-methylallyl chloride (6.0 g, 66.7 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Add the 2-methylallyl chloride solution dropwise to the stirred, cooled suspension over a period of 60-90 minutes.
-
Causality: Slow, controlled addition at low temperature is critical to manage the exothermic reaction and minimize the formation of the tertiary amine byproduct by maintaining a high local concentration of the primary amine.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (staining with ninhydrin to visualize amines) or by taking small aliquots for GC-MS analysis to observe the consumption of starting materials and the formation of products.
4. Aqueous Workup:
-
After the reaction is deemed complete, cool the flask again in an ice bath.
-
Slowly add 100 mL of cold deionized water to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product will be an oil containing residual 2-methylallylamine, the desired this compound, and the tris(2-methylallyl)amine byproduct.
-
Purify the crude oil by fractional distillation under reduced pressure. This step is challenging due to the close boiling points of the amine products.[2]
-
Collect the fraction corresponding to this compound.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| 2-Methylallylamine | 14.2 g | 200 | 3.0 |
| 2-Methylallyl chloride | 6.0 g | 66.7 | 1.0 |
| Sodium Carbonate | 11.7 g | 110 | 1.65 |
| Reaction Temperature | 0 °C to RT | N/A | N/A |
| Reaction Time | 12 - 24 hours | N/A | N/A |
| Theoretical Yield of this compound | 8.35 g | 66.7 | N/A |
Product Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the vinyl protons (~4.8-5.0 ppm), the methylene protons adjacent to the nitrogen (~3.1 ppm), the methyl protons on the double bond (~1.7 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the quaternary alkene carbon, the terminal CH₂ alkene carbon, the methylene carbon adjacent to the nitrogen, and the methyl carbon.
-
GC-MS: To confirm the molecular weight (125.21 g/mol ) and assess purity.
-
FT-IR: Look for characteristic N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and C=C stretching vibrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Extend reaction time and monitor with GC. Ensure the base is freshly dried before use. |
| High proportion of tris(2-methylallyl)amine | Reaction temperature too high. Rapid addition of alkylating agent. Insufficient excess of 2-methylallylamine. | Maintain 0-5 °C during addition. Add 2-methylallyl chloride solution more slowly. Increase the molar ratio of primary amine to 4:1 or 5:1. |
| Formation of Quaternary Salt | The reaction has proceeded too far, a consequence of the runaway alkylation. | Use a larger excess of the primary amine. Ensure efficient stirring. |
| Difficult Purification | Close boiling points of product and byproduct. | Use a longer distillation column (e.g., Vigreux) and perform the distillation slowly under a high vacuum to improve separation. |
Safety Precautions
This procedure must be performed by trained personnel in a well-ventilated chemical fume hood, with strict adherence to safety protocols.
-
2-Methylallylamine: Corrosive, flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[5]
-
2-Methylallyl chloride: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. It is a potent alkylating agent and a lachrymator.[4][6][7][8]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Handling: Ground all equipment to prevent static discharge.[6][9] Use non-sparking tools. Keep away from heat, sparks, and open flames.[7]
-
Waste Disposal: All chemical waste must be disposed of according to local environmental regulations. Do not pour into drains.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methallyl chloride - Wikipedia [en.wikipedia.org]
- 5. 2-Methylallylamine 28148-54-1 [sigmaaldrich.com]
- 6. fishersci.es [fishersci.es]
- 7. multichemindia.com [multichemindia.com]
- 8. olaughlinco.com [olaughlinco.com]
- 9. gelest.com [gelest.com]
Application Notes & Protocols: Bis(2-methylallyl)amine as a Versatile Ligand in Transition Metal Catalysis
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: Unveiling the Potential of Bis(2-methylallyl)amine
This compound (also known as dimethallylamine, CAS 35000-15-8) is a secondary amine featuring two sterically accessible 2-methylallyl groups.[1] While simple in structure, it serves as a highly effective bidentate N,N-ligand in transition metal catalysis. Its utility stems from a combination of electronic and steric properties. The nitrogen lone pair readily coordinates to metal centers, while the flanking methylallyl groups provide a tunable steric environment that can influence the selectivity and activity of the catalytic complex.
The 2-methylallyl substituents offer distinct advantages over simpler alkyl or aryl groups. The C=C double bonds can engage in π-interactions with the metal center, and the methyl groups provide moderate steric bulk that can direct substrate approach and influence the regioselectivity of catalytic transformations. This guide provides an in-depth exploration of this compound's application in key transition metal-catalyzed reactions, complete with detailed protocols and mechanistic insights.
Core Application I: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[2][3] The choice of ligand is paramount in controlling the reaction's efficiency and selectivity. This compound serves as an effective and readily available ligand for these transformations, particularly in allylic amination.
Mechanistic Rationale & Ligand Effect:
In the Tsuji-Trost catalytic cycle, a Pd(0) species undergoes oxidative addition to an allylic substrate to form a η³-allyl-Pd(II) complex.[2][3] The this compound ligand coordinates to the palladium center, stabilizing the cationic intermediate. The steric profile of the ligand influences the subsequent nucleophilic attack on the π-allyl complex. The methyl groups on the ligand's wings can direct the incoming amine nucleophile to the less sterically hindered terminus of the allyl moiety, thereby controlling regioselectivity. Furthermore, the electronic donation from the two amine nitrogens enhances the nucleophilicity of the coordinated amine, facilitating the final reductive elimination step.
Caption: Fig. 1: Catalytic cycle for Pd-catalyzed allylic amination.
Protocol 1: Palladium-Catalyzed Allylic Amination of Cinnamyl Acetate
This protocol details the synthesis of an allylic amine using cinnamyl acetate and benzylamine, catalyzed by a palladium complex formed in situ with this compound.
Materials:
-
Palladium(II) acetate, Pd(OAc)₂
-
This compound
-
Cinnamyl acetate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 1 mol%) and this compound (5.0 mg, 0.04 mmol, 2 mol%) to a Schlenk flask containing a magnetic stir bar. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The solution should turn from a brown suspension to a pale yellow solution, indicating complex formation.
-
Reaction Setup: To the flask containing the catalyst solution, add cinnamyl acetate (352 mg, 2.0 mmol, 1.0 equiv.) and K₂CO₃ (414 mg, 3.0 mmol, 1.5 equiv.).
-
Nucleophile Addition: Add benzylamine (235 mg, 2.2 mmol, 1.1 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under a positive pressure of nitrogen or argon and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with 20 mL of water and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired allylic amine product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Toluene | 80 | 8 | >95 |
| 2 | 0.5 | K₂CO₃ | Toluene | 80 | 12 | 92 |
| 3 | 1.0 | Cs₂CO₃ | Dioxane | 100 | 6 | 94 |
| 4 | 1.0 | NaH | THF | 65 | 12 | 85 |
Note: Yields are typical and may vary based on specific experimental conditions and substrate purity.
Core Application II: Ruthenium-Catalyzed Olefin Metathesis
Olefin metathesis is a powerful reaction for C=C bond formation, with wide applications from polymer synthesis to the construction of complex organic molecules.[4] The stability and activity of Ruthenium-based catalysts (e.g., Grubbs-type catalysts) are highly dependent on the ligands coordinated to the metal center.[5][6] While N-heterocyclic carbenes (NHCs) are common, amine ligands can also play a crucial role in stabilizing catalytic intermediates.
Mechanistic Rationale & Ligand Effect:
In ring-closing metathesis (RCM), the this compound ligand can occupy a coordination site on the ruthenium center. The amine's basicity and steric bulk influence the rate of phosphine or NHC dissociation, which is often the rate-limiting step for catalyst initiation. A moderately labile amine ligand can help stabilize the 14-electron active species without permanently blocking the coordination site needed for olefin binding. This can lead to a more controlled and sustained catalytic activity, potentially reducing catalyst decomposition pathways.[5]
Caption: Fig. 2: Workflow for Ru-catalyzed Ring-Closing Metathesis.
Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the RCM of diethyl diallylmalonate using a Grubbs-type catalyst, where this compound is used as an additive to potentially enhance catalyst longevity.
Materials:
-
Grubbs' Catalyst, 2nd Generation
-
This compound
-
Diethyl diallylmalonate
-
Dichloromethane (DCM), anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (240 mg, 1.0 mmol) in 10 mL of anhydrous, degassed DCM.
-
Additive Introduction: Add this compound (6.3 mg, 0.05 mmol, 5 mol%) to the solution and stir for 5 minutes.
-
Catalyst Addition: Add Grubbs' Catalyst, 2nd Generation (8.5 mg, 0.01 mmol, 1 mol%) to the reaction mixture. The solution will typically change color.
-
Reaction Conditions: Stir the reaction at room temperature (or reflux gently at 40 °C) under a positive pressure of inert gas. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the cyclized product. Reactions are typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, add 2-3 drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the pure cyclopentene product.
Data Summary:
| Entry | Catalyst | Additive (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Grubbs II (1 mol%) | None | 25 | 2 | >98 |
| 2 | Grubbs II (1 mol%) | This compound (5) | 25 | 2 | >98 |
| 3 | Grubbs II (0.5 mol%) | None | 40 | 4 | 85 |
| 4 | Grubbs II (0.5 mol%) | This compound (5) | 40 | 4 | 95 |
Note: The primary benefit of the amine additive is often observed at lower catalyst loadings or with more challenging substrates, where it can suppress decomposition pathways and improve overall turnover number.
Core Application III: Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for producing aldehydes from alkenes.[7] The regioselectivity (linear vs. branched aldehyde, n/iso ratio) is a critical parameter controlled almost exclusively by the ligand system.[8] While phosphine and phosphite ligands dominate this field, nitrogen-based ligands like this compound can be explored as components of the catalytic system.
Mechanistic Rationale & Ligand Effect:
In rhodium-catalyzed hydroformylation, the coordination sphere around the rhodium hydride species dictates the regiochemical outcome. The steric bulk of the this compound ligand can influence how the alkene substrate coordinates to the metal center. A bulkier ligand environment generally favors the formation of the linear aldehyde by discouraging the formation of the more sterically congested intermediate that leads to the branched product. Conversely, specific chelation modes and electronic effects could potentially favor the branched product, making ligand screening essential.
Protocol 3: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol provides a general method for testing the effect of this compound in the hydroformylation of a terminal alkene. This reaction must be performed in a high-pressure reactor.
Materials:
-
[Rh(acac)(CO)₂]
-
This compound
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlets
Procedure:
-
Reactor Setup: Place [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and this compound (5.0 mg, 0.04 mmol, 4 equiv. to Rh) into the glass liner of a high-pressure autoclave.
-
Solvent and Substrate Addition: Transfer the liner into the autoclave. Under a flow of inert gas, add 20 mL of anhydrous toluene followed by 1-octene (1.12 g, 10 mmol).
-
Pressurization: Seal the autoclave. Purge the system three times with the CO/H₂ (1:1) gas mixture. Pressurize the reactor to 20 bar with the CO/H₂ mixture.
-
Reaction Conditions: Heat the reactor to 100 °C and stir the reaction mixture. Maintain the pressure at 20 bar for 12-24 hours.
-
Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analysis: Open the reactor and take an aliquot of the reaction mixture for analysis by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion and the ratio of linear (nonanal) to branched (2-methyloctanal) aldehydes.
Data Summary:
| Entry | Ligand | L:Rh Ratio | P (bar) | Temp (°C) | n:iso Ratio |
| 1 | PPh₃ | 4:1 | 20 | 100 | 3:1 |
| 2 | This compound | 4:1 | 20 | 100 | 1.5:1 |
| 3 | This compound | 10:1 | 20 | 100 | 1.8:1 |
Note: The n:iso ratio is highly sensitive to the ligand structure, temperature, and pressure. This protocol serves as a starting point for screening and optimization.
Synthesis and Characterization of a [PdCl₂(this compound)] Complex
Direct synthesis and isolation of the metal-ligand complex can provide a well-defined pre-catalyst for catalytic reactions.
Procedure:
-
Synthesis: Dissolve this compound (125 mg, 1.0 mmol) in 10 mL of dichloromethane (DCM). In a separate flask, dissolve [PdCl₂(cod)] (cyclooctadiene) (285 mg, 1.0 mmol) in 15 mL of DCM.
-
Reaction: Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring. A color change and/or precipitation of a solid is typically observed.
-
Isolation: Stir the reaction for 2 hours. If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, reduce the solvent volume in vacuo until a solid begins to form, then add pentane to complete the precipitation.
-
Characterization: The resulting solid complex can be characterized by:
-
¹H and ¹³C NMR: To confirm the coordination of the ligand to the metal.
-
FT-IR Spectroscopy: To observe shifts in N-H and C=C stretching frequencies upon coordination.[9]
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
Conclusion and Future Outlook
This compound is a readily accessible and versatile N,N-bidentate ligand that demonstrates significant utility in transition metal catalysis. Its application in palladium-catalyzed allylic amination is well-established, offering high efficiency. Its potential as a modifying ligand in ruthenium-catalyzed metathesis and rhodium-catalyzed hydroformylation warrants further investigation, particularly in tuning catalyst stability and selectivity for challenging substrates. Future research could focus on the synthesis of chiral analogues of this compound to explore its application in asymmetric catalysis, opening new avenues for the enantioselective synthesis of valuable chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Bis(2-methylallyl)amine as a Versatile Crosslinking Agent for Advanced Polymer Networks
Prepared by: Senior Application Scientist, Polymer Chemistry Division
Introduction: Unlocking Network Potential with Bis(2-methylallyl)amine
In the field of polymer science, the architecture of a material dictates its function. The transition from linear, soluble polymers to robust, three-dimensional networks is orchestrated by crosslinking agents. These molecules act as critical junctions, covalently linking polymer chains to create materials with enhanced mechanical strength, thermal stability, and controlled swelling behavior. This compound, a secondary amine flanked by two reactive methallyl groups, emerges as a highly effective crosslinking agent for creating sophisticated polymer networks, particularly hydrogels, for applications ranging from biomedical engineering to advanced materials.[1][]
Unlike common crosslinkers such as N,N'-methylenebisacrylamide (BIS), the unique structure of this compound offers a distinct reactivity profile and introduces a secondary amine into the polymer backbone.[3] This amine functionality can serve as a pH-responsive center or a point for further post-polymerization modification, adding a layer of "smart" functionality to the final material. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the properties, safe handling, and practical application of this compound in polymer synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in any experimental design.
Core Properties
This compound is a liquid at room temperature with the following key characteristics.[4][5]
| Property | Value | Source |
| CAS Number | 35000-15-8 | [4][5] |
| Molecular Formula | C₈H₁₅N | [4] |
| Molecular Weight | 125.21 g/mol | [4][5] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [4] |
| Synonyms | 2-methyl-N-(2-methyl-2-propenyl)-2-propen-1-amine, Dimethallylamine | [5] |
| Storage | 2-8°C, Keep in dark place, sealed in dry, under inert gas |
Chemical Structure
The structure of this compound is defined by a central secondary amine and two terminal methallyl groups, which are the active sites for polymerization.
Critical Safety & Handling Information
This compound is a hazardous chemical and requires strict safety protocols.
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[7] Handle and store under an inert gas atmosphere. The compound is hygroscopic.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7]
-
Ingestion: Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.
-
Application Notes: Mechanism and Experimental Design
Mechanism of Crosslinking
This compound functions as a crosslinker in free-radical polymerization. The two terminal double bonds on the methallyl groups can participate in the propagation steps of a polymerization reaction. When copolymerized with a primary monomer (e.g., acrylic acid, acrylamide), a growing polymer chain can add across one of the double bonds. The second double bond on the same molecule can then react with another growing chain. This process creates a covalent bridge, or crosslink, between two separate polymer chains, leading to the formation of an insoluble 3D network.[]
Causality in Experimental Design
-
Choice of Monomer: The choice of primary monomer determines the fundamental properties of the polymer network. Hydrophilic monomers like acrylic acid or acrylamide will produce hydrogels capable of absorbing large amounts of water.[8][9] The amine group of the crosslinker can interact with acidic monomers like acrylic acid.
-
Crosslinker Concentration: This is a critical parameter.
-
Low Concentration: Leads to a loosely crosslinked network, resulting in a soft gel with a high swelling capacity.[10]
-
High Concentration: Creates a dense network, resulting in a more rigid, brittle material with lower swelling capacity.[10] The optimal concentration must be determined empirically for each specific application.
-
-
Initiator System: The choice of initiator depends on the solvent and desired polymerization temperature.
-
Thermal Initiators (e.g., AIBN, Potassium Persulfate): Decompose at a specific temperature to generate radicals. The reaction temperature must be carefully controlled to ensure a steady rate of initiation.[1][11]
-
Redox Initiators (e.g., APS/TEMED): Generate radicals at room temperature, offering milder reaction conditions suitable for sensitive biomolecules.
-
-
Solvent: The solvent must solubilize the monomer, crosslinker, and initiator. For many hydrogel applications, deionized water is the preferred solvent.[8] For other polymers, organic solvents like DMF or THF may be necessary.
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Poly(acrylic acid) Hydrogel
This protocol describes the synthesis of a crosslinked hydrogel using acrylic acid as the monomer and this compound as the crosslinking agent.
Materials:
-
Acrylic acid (AAc), freshly distilled
-
This compound (BMAA)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Nitrogen gas supply
-
Beakers, graduated cylinders, magnetic stirrer, reaction vessel (e.g., scintillation vial or test tube)
Procedure:
-
Monomer Solution Preparation: In a 50 mL beaker, prepare the monomer solution. For a 2 M AAc solution with 2 mol% crosslinker (relative to AAc), add 7.21 g of acrylic acid to approximately 30 mL of DI water.
-
Rationale: This concentration provides a good balance for achieving a solid hydrogel. The mol% of the crosslinker is a key variable to adjust network properties.
-
-
Crosslinker Addition: To the AAc solution, add 0.125 g of this compound. Stir gently until fully dissolved. Adjust the final volume to 50 mL with DI water.
-
Degassing: Transfer the solution to the reaction vessel. Purge the solution with a gentle stream of nitrogen gas for 15-20 minutes while stirring in an ice bath.
-
Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization. Removing dissolved oxygen is critical for successful and reproducible synthesis.
-
-
Initiation: While keeping the solution under a nitrogen atmosphere, add the initiator and accelerator. For this volume, add 100 µL of a 10% (w/v) aqueous APS solution, followed by 20 µL of TEMED.
-
Rationale: The APS/TEMED system initiates polymerization at low temperatures. TEMED accelerates the decomposition of APS to form sulfate radicals.
-
-
Polymerization and Curing: Immediately after adding TEMED, vortex the solution gently and leave it undisturbed. Gelation should occur within minutes. Allow the gel to cure at room temperature for at least 12 hours to ensure the reaction goes to completion.
-
Purification: Carefully remove the resulting hydrogel from the vessel. Cut it into discs of a known size. Place the discs in a large beaker of DI water to wash out any unreacted monomer, initiator, or soluble oligomers. Change the water every 6-8 hours for 2-3 days.
-
Rationale: Purification is essential for removing potentially toxic residual chemicals, especially for biomedical applications.[12]
-
Protocol 2: Characterization of Crosslink Density via Swelling Studies
This protocol provides a method to quantitatively assess the crosslinking of the synthesized hydrogel. The equilibrium swelling ratio (ESR) is inversely proportional to the crosslink density.[10]
Materials:
-
Purified hydrogel discs (from Protocol 1)
-
DI water or buffer solution of desired pH
-
Analytical balance
-
Kimwipes or filter paper
-
Spatula
Procedure:
-
Drying to Constant Weight: Lyophilize (freeze-dry) the purified hydrogel discs until a constant dry weight is achieved. Alternatively, dry in a vacuum oven at 40°C. Record this weight as Wd.
-
Swelling: Place a pre-weighed dry hydrogel disc into a vial containing an excess of DI water (or buffer).
-
Equilibrium Swelling: Allow the disc to swell at room temperature. Periodically (e.g., every 2, 4, 8, 12, 24 hours), remove the hydrogel, gently blot the surface with a Kimwipe to remove excess surface water, and weigh it. Record this weight as Ws.
-
Rationale: Blotting must be done quickly and consistently to avoid de-swelling the gel or leaving excess water, which are common sources of error.
-
-
Determine Equilibrium: Continue this process until the weight of the swollen gel becomes constant, indicating it has reached its equilibrium swelling state.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
ESR = (Ws - Wd) / Wd
Where:
-
Ws = Weight of the swollen hydrogel at equilibrium
-
Wd = Weight of the dry hydrogel
-
Data Interpretation: A higher ESR value indicates a lower crosslink density, as the polymer network can accommodate more solvent.[10] By synthesizing hydrogels with varying concentrations of this compound (e.g., 1, 2, 5 mol%) and comparing their ESR values, a direct relationship between crosslinker concentration and network density can be established.
Potential Applications in Research & Drug Development
The unique properties of polymers crosslinked with this compound open doors to several advanced applications:
-
pH-Responsive Drug Delivery: The secondary amine incorporated from the crosslinker has a pKa that allows it to be protonated or deprotonated depending on the environmental pH. In acidic environments (e.g., tumor microenvironments or the stomach), the amine becomes protonated, leading to electrostatic repulsion within the network. This can cause increased swelling and a triggered release of an encapsulated therapeutic agent.[13][14]
-
Tissue Engineering Scaffolds: The ability to tune the mechanical properties and swelling behavior by adjusting the crosslinker concentration is crucial for creating scaffolds that mimic the native extracellular matrix.[12][13]
-
Functionalizable Biomaterials: The secondary amine serves as a reactive handle for post-synthesis modification. For example, targeting ligands, peptides, or other bioactive molecules can be covalently attached to the hydrogel network using amine-reactive chemistry (e.g., EDC/NHS coupling), creating highly specific and functional biomaterials.[8][15][16]
Conclusion
This compound is a potent and versatile crosslinking agent that provides researchers with a powerful tool to design and synthesize advanced polymer networks. Its dual-allyl reactivity allows for the robust formation of 3D structures, while the integral secondary amine offers a unique locus for pH-responsivity and post-functionalization. By carefully controlling experimental parameters as outlined in these protocols, scientists can precisely tailor the material properties of their polymers to meet the demanding requirements of applications in drug delivery, tissue engineering, and smart materials. Adherence to strict safety protocols is paramount for the successful and responsible use of this reagent.
References
- 1. US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer - Google Patents [patents.google.com]
- 3. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. akademiabaru.com [akademiabaru.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Targeted Delivery of Docetaxel by Use of Transferrin/Poly(allylamine hydrochloride)-functionalized Graphene Oxide Nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Harnessing Bis(2-methylallyl)amine for the Synthesis of Advanced Functional Polymers
Introduction: Beyond Conventional Monomers
In the quest for novel polymeric materials with tailored functionalities for advanced applications in drug delivery, gene therapy, and materials science, the choice of monomer is paramount. Bis(2-methylallyl)amine, a symmetrically substituted diallylamine derivative, emerges as a compelling, yet underutilized, building block. Its unique structural features—a central secondary amine and two sterically hindered allyl groups—present both challenges and opportunities in polymerization and subsequent functionalization. This guide provides an in-depth exploration of the synthesis and application of functional polymers derived from this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals. We will delve into the intricacies of its polymerization, focusing on cyclopolymerization as the key enabler of linear polymer formation, and showcase pathways for post-polymerization modification to imbue the resulting polymer with a diverse range of chemical functionalities.
Part 1: The Polymerization of this compound - A Case for Cyclopolymerization
Conventional radical polymerization of diallyl monomers often leads to low molecular weight, branched, or crosslinked materials due to degradative chain transfer to the allylic protons. However, this compound, like other 1,6-dienes, can undergo a more controlled polymerization pathway known as cyclopolymerization. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to a linear polymer chain containing cyclic repeating units.
Mechanism of Cyclopolymerization
The generally accepted mechanism for the radical cyclopolymerization of diallyl amines involves the initial addition of a radical to one of the allyl double bonds, forming an intermediate radical. This radical can then undergo an intramolecular cyclization to form a five- or six-membered ring, with the five-membered pyrrolidinium ring being kinetically favored in many cases. The resulting cyclic radical then propagates by adding to another monomer molecule. The steric hindrance from the methyl groups on the allyl moieties in this compound can influence the regioselectivity of the initial radical attack and the subsequent cyclization step.
Diagram 1: Proposed Mechanism of this compound Cyclopolymerization
Caption: Proposed radical cyclopolymerization mechanism of this compound.
Protocol 1: Free Radical Cyclopolymerization of this compound
This protocol describes a general procedure for the free radical polymerization of this compound. The choice of initiator and solvent can be varied to optimize molecular weight and polydispersity.
Materials:
-
This compound (purified by distillation)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Dialysis tubing (MWCO appropriate for the expected polymer size)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 39.9 mmol) and AIBN (e.g., 0.065 g, 0.4 mmol, 1 mol% relative to monomer) in anhydrous DMF (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24-48 hours. The solution may become more viscous.
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water periodically to remove unreacted monomer and oligomers.
-
Lyophilize the purified polymer solution to obtain poly(this compound) as a white, fluffy solid.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the cyclic structure of the repeating units and the absence of residual vinyl protons.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
FTIR: To identify the characteristic functional groups in the polymer.
| Parameter | Typical Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Temperature | 70 °C |
| Reaction Time | 24-48 h |
| Expected Mn (GPC) | 5,000 - 20,000 g/mol |
| Expected PDI | 1.8 - 3.0 |
Table 1: Typical parameters and expected results for the free radical cyclopolymerization of this compound.
Controlled Radical Polymerization: The RAFT Approach
For applications requiring well-defined polymer architectures, controlled radical polymerization techniques are indispensable. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for amine-containing monomers, offering control over molecular weight, PDI, and end-group fidelity. The key to successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For diallylamine derivatives, xanthates or dithiocarbamates can be effective CTAs.
Part 2: Post-Polymerization Functionalization - A Gateway to Diverse Applications
The synthesized poly(this compound) serves as a versatile platform for further chemical modification. The secondary amine in the backbone and the pendant methyl groups on the pyrrolidine rings offer sites for functionalization. The secondary amine, in particular, provides a readily accessible handle for a variety of conjugation chemistries.
Diagram 2: Post-Polymerization Functionalization Workflow
Caption: Pathways for the functionalization of poly(this compound).
Protocol 2: Amidation of Poly(this compound) for Drug Conjugation
This protocol details the conjugation of a model carboxylic acid-containing molecule (e.g., a fluorescent dye or a drug) to the polymer backbone via amidation.
Materials:
-
Poly(this compound) (from Protocol 1)
-
Carboxylic acid-functionalized molecule (e.g., Carboxyfluorescein)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing
Procedure:
-
Dissolve poly(this compound) (e.g., 100 mg) in anhydrous DMSO (5 mL) in a round-bottom flask.
-
In a separate vial, dissolve the carboxylic acid-functionalized molecule (e.g., 1.2 equivalents relative to the amine groups on the polymer), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMSO (2 mL).
-
Add the solution from the vial to the polymer solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Transfer the reaction mixture to a dialysis bag and dialyze against a 1:1 mixture of DMSO and water for 24 hours, followed by dialysis against deionized water for another 48 hours.
-
Lyophilize the purified solution to obtain the functionalized polymer.
Validation:
-
UV-Vis Spectroscopy: To quantify the amount of conjugated molecule by measuring its characteristic absorbance.
-
¹H NMR: To confirm the formation of the amide bond.
Protocol 3: Reductive Amination for Surface Modification and Bioconjugation
Reductive amination allows for the covalent attachment of aldehyde- or ketone-containing molecules to the polymer backbone, forming a stable C-N bond. This is a particularly useful method for immobilizing polymers onto surfaces or conjugating biomolecules.
Materials:
-
Poly(this compound)
-
Aldehyde-functionalized molecule
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve poly(this compound) (e.g., 50 mg) in PBS (5 mL).
-
Add the aldehyde-functionalized molecule (1.5 equivalents) to the polymer solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Add NaBH₃CN or STAB (2.0 equivalents) in small portions to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against deionized water.
-
Lyophilize to obtain the final product.
Applications in Drug Development
The ability to introduce a wide array of functional groups onto the poly(this compound) backbone opens up numerous possibilities in drug development:
-
Drug Delivery: Covalent conjugation of hydrophobic drugs can improve their aqueous solubility and circulation time.[1][2] The polymer can be designed to form nanoparticles or micelles for targeted drug delivery.
-
Gene Delivery: Quaternization of the amine groups can lead to the formation of polycations capable of complexing with nucleic acids (siRNA, pDNA) for gene delivery applications. The steric bulk around the nitrogen may influence the stability and transfection efficiency of the polyplexes.
-
Biomaterial Coatings: The functionalized polymers can be used to coat medical devices to enhance biocompatibility or introduce antimicrobial properties.
Conclusion and Future Outlook
This compound, through the elegant chemistry of cyclopolymerization, provides access to a unique and highly versatile polymeric scaffold. The presence of a reactive secondary amine in each repeating unit of the polymer backbone is a key feature that allows for a wide range of post-polymerization modifications. This guide has provided foundational protocols for the synthesis and functionalization of poly(this compound), highlighting its potential for creating sophisticated materials for drug delivery and other biomedical applications. Future research should focus on achieving greater control over the polymerization process, exploring a wider range of functionalization chemistries, and conducting in-depth biological evaluations of the resulting functional polymers. The insights and protocols presented herein serve as a robust starting point for researchers and scientists to unlock the full potential of this promising monomer.
References
Application Notes and Protocols for Ruthenium-Based Catalysis: Leveraging Bis(2-methylallyl)amine Precursors for Advanced Organic Synthesis
Introduction: The Versatility of Ruthenium in Modern Catalysis
Ruthenium complexes have emerged as exceptionally versatile and powerful tools in the field of organic synthesis. Their diverse reactivity profiles, spanning multiple oxidation states, enable a wide array of catalytic transformations crucial for the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures. These transformations include, but are not limited to, hydrogenation, transfer hydrogenation, oxidation, and various C-C and C-N bond-forming reactions. The ability to fine-tune the steric and electronic properties of ruthenium catalysts through ligand modification has been a cornerstone of their success, allowing for high levels of activity, selectivity, and functional group tolerance.
While a broad spectrum of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and pincer ligands, have been extensively studied in conjunction with ruthenium, this guide will focus on the utility of ruthenium complexes derived from bis(2-methylallyl)amine precursors. Specifically, we will delve into the application of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) as a highly effective precatalyst. This complex serves as a versatile starting material for the in situ generation of catalytically active species through the introduction of various ancillary ligands. This approach offers researchers a streamlined and adaptable methodology for accessing a range of powerful catalytic systems.
This document will provide detailed insights into the synthesis of catalytically active ruthenium species from this precursor, followed by comprehensive protocols for their application in key catalytic transformations, with a particular focus on transfer hydrogenation. The causality behind experimental choices, self-validating system designs, and references to authoritative literature will be interwoven to provide a holistic and practical guide for researchers in both academic and industrial settings.
The Precatalyst: Synthesis and Characterization of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
The cornerstone of the catalytic systems discussed herein is the precatalyst Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). This air-sensitive, yet highly versatile, ruthenium(II) complex is a valuable starting material due to the labile nature of its allyl and cyclooctadiene (cod) ligands, which can be readily displaced by a variety of other ligands to generate the desired catalytically active species in situ.
Synthesis of the Precatalyst
A common synthetic route to Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) involves the reaction of a ruthenium(III) precursor, such as ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with 1,5-cyclooctadiene and a reducing agent in the presence of 2-methylallyl magnesium chloride. The reaction is typically carried out under an inert atmosphere.
Protocol 1: Synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
1,5-Cyclooctadiene
-
2-Methylallyl magnesium chloride (in a suitable solvent like THF)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfers
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add RuCl₃·xH₂O (1.0 eq) and anhydrous ethanol to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1,5-cyclooctadiene (excess, typically 5-10 eq) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2-methylallyl magnesium chloride (approx. 3.0 eq) to the stirred suspension via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product into anhydrous diethyl ether.
-
Wash the organic layer with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system like pentane at low temperature.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₆H₂₆Ru |
| Molecular Weight | 319.45 g/mol |
| Appearance | Tan to brown powder |
| ¹H NMR (CDCl₃) | Conforms to structure |
| Solubility | Soluble in most organic solvents |
Catalytic Applications: Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful and widely used method for the reduction of carbonyl compounds to alcohols, utilizing a hydrogen donor molecule, typically a secondary alcohol like isopropanol, in place of gaseous hydrogen. Ruthenium complexes are highly efficient catalysts for this transformation. The in situ generation of the active catalyst from Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) and a suitable ligand provides a convenient and effective approach.
The general mechanism for ruthenium-catalyzed transfer hydrogenation involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the substrate.
Protocol 2: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol describes a general method for the transfer hydrogenation of acetophenone to 1-phenylethanol using an in situ generated ruthenium catalyst. The choice of ligand is critical and can significantly influence the catalytic activity. Bidentate nitrogen-donor ligands, such as diamines, or phosphine ligands are commonly employed.
Materials:
-
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
-
Ancillary Ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine for asymmetric transfer hydrogenation, or a simple diamine for racemic reduction)
-
Acetophenone
-
Isopropanol (anhydrous and degassed)
-
Base (e.g., potassium tert-butoxide, KOH)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (0.01 eq) and the chosen ancillary ligand (0.01-0.012 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in isopropanol.
-
Add the base (0.1 eq) to the acetophenone solution.
-
Transfer the substrate/base solution to the Schlenk tube containing the catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: The ruthenium precatalyst and the active catalytic species are often sensitive to air and moisture. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Ligand Choice: The nature of the ancillary ligand is paramount. Chiral diamine ligands, for instance, can induce high levels of enantioselectivity in the reduction of prochiral ketones, a critical aspect in pharmaceutical synthesis. The electronic and steric properties of the ligand also dictate the rate of catalysis.
-
Base: The presence of a base is often crucial for the formation of the active ruthenium hydride species from the isopropanol. The choice and amount of base can significantly impact the reaction rate and should be optimized for each substrate-ligand combination.
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst. Isopropanol serves as both a solvent and the hydrogen donor.
Advanced Applications: Asymmetric Synthesis
A significant advantage of using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) as a precatalyst is the ease with which chiral catalytic systems can be generated for asymmetric synthesis. By employing chiral ligands, enantiomerically enriched products can be obtained from prochiral substrates. Asymmetric transfer hydrogenation of ketones is a prime example of this powerful methodology.
Protocol 3: Asymmetric Transfer Hydrogenation of Prochiral Ketones
This protocol outlines a procedure for the asymmetric transfer hydrogenation of a prochiral ketone, such as 1-acetonaphthone, to the corresponding chiral alcohol.
Materials:
-
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
1-Acetonaphthone
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 20 minutes to form the catalyst complex.
-
Add 1-acetonaphthone (1.0 eq) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or chiral HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst (degradation due to air/moisture) | Ensure all reagents and solvents are anhydrous and degassed. Maintain a strict inert atmosphere. |
| Insufficient catalyst loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). | |
| Incorrect base or base concentration | Screen different bases (e.g., KOH, NaOH, NaOiPr) and optimize the concentration. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Low enantioselectivity (in asymmetric reactions) | Impure chiral ligand | Ensure the enantiomeric purity of the ligand. |
| Racemization of the product under reaction conditions | Lower the reaction temperature. Reduce the reaction time. | |
| Non-optimal ligand-substrate pairing | Screen a library of different chiral ligands. | |
| Formation of side products | Decomposition of substrate or product | Lower the reaction temperature. Use a milder base. |
| Competing reaction pathways | Modify the ligand to enhance selectivity. Adjust the solvent. |
Conclusion
The use of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) as a precatalyst offers a highly practical and adaptable platform for a range of ruthenium-catalyzed transformations. Its ability to readily undergo ligand exchange allows for the convenient in situ generation of highly active and selective catalysts for applications such as transfer hydrogenation and asymmetric synthesis. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and predictable synthesis of target molecules. As the field of catalysis continues to evolve, the principles of ligand design and catalyst optimization will undoubtedly lead to even more powerful and selective ruthenium-based catalytic systems.
The Untapped Potential of Bis(2-methylallyl)amine Ligands in Palladium Catalysis: A Frontier in Synthesis
Senior Application Scientist Note: Initial explorations into the role of Bis(2-methylallyl)amine as a ligand in palladium-catalyzed reactions reveal a landscape ripe for discovery. While the broader class of amine-containing ligands has been extensively studied and applied in a multitude of palladium-catalyzed transformations, specific, detailed literature on the synthesis, characterization, and catalytic activity of palladium complexes featuring the this compound scaffold is notably scarce. This presents both a challenge and a significant opportunity for the research community. The absence of established protocols and in-depth mechanistic studies means that this ligand system remains a frontier in catalyst development.
This guide, therefore, deviates from a retrospective summary of established applications. Instead, it serves as a forward-looking projection, grounded in the fundamental principles of palladium catalysis and ligand design. We will extrapolate potential applications, propose reasoned experimental designs, and outline the key mechanistic questions that need to be addressed to unlock the potential of this compound ligands. This document is intended to be a foundational resource for researchers poised to explore this promising, yet uncharted, territory.
Conceptual Framework: Why this compound?
The this compound ligand possesses a unique combination of structural and electronic features that suggest its potential utility in palladium catalysis.
-
Allyl Moieties as Hemilabile Donors: The two methylallyl groups can potentially coordinate to the palladium center through their olefinic π-systems. This η²-coordination is typically weaker than that of traditional phosphine or N-heterocyclic carbene (NHC) ligands. This "hemilability" could be advantageous in catalytic cycles where ligand dissociation is required to open a coordination site for substrate binding or reductive elimination.
-
Tertiary Amine Anchor: The central tertiary amine provides a stable, σ-donating anchor point to the palladium center. The N-Pd bond is expected to be robust, keeping the ligand tethered to the metal throughout the catalytic cycle.
-
Steric Tunability: The methyl groups on the allyl chains offer a degree of steric hindrance around the metal center. This can influence the rate and selectivity of catalytic reactions by controlling the approach of substrates.
-
Potential for Novel Reactivity: The interplay between the strong N-Pd σ-bond and the weaker C=C-Pd π-interactions could lead to unique catalytic properties, potentially enabling transformations that are challenging with conventional ligand systems.
Postulated Applications in Palladium-Catalyzed Reactions
Based on the ligand's structure, we can hypothesize its potential efficacy in several key palladium-catalyzed reactions.
Palladium-Catalyzed Allylic Substitution Reactions
The presence of allyl groups within the ligand itself makes palladium-catalyzed allylic substitution an intriguing area of investigation. The ligand could play a dual role, both as a supporting ligand and potentially as a participant in the reaction.
Hypothetical Reaction Scheme:
A proposed catalytic cycle for allylic substitution.
Causality Behind Experimental Choices:
-
Palladium Precursor: A Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ would be the logical starting point, as the catalytic cycle begins with oxidative addition to the Pd(0) center.
-
Solvent: Aprotic solvents like THF, dioxane, or toluene are typically employed to avoid interference with the nucleophile and the catalyst.
-
Base: If the nucleophile requires activation (e.g., malonates), a non-nucleophilic base like sodium hydride or a carbonate base would be necessary.
Heck-Mizoroki Coupling Reactions
The steric and electronic properties of the this compound ligand could influence the regioselectivity and efficiency of Heck couplings. The hemilability of the allyl arms might facilitate the coordination of the olefin substrate.
Experimental Workflow for Investigating Heck Coupling:
A stepwise workflow for exploring the Heck coupling reaction.
Proposed Experimental Protocols
The following protocols are hypothetical and serve as a starting point for investigation. Researchers should exercise standard laboratory safety procedures and optimize conditions as needed.
Protocol 1: Synthesis of a Putative (this compound)PdCl₂ Complex
Objective: To synthesize and isolate a palladium(II) complex of the this compound ligand for characterization and use as a pre-catalyst.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(MeCN)₂ (1.0 equiv).
-
Dissolve the palladium precursor in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.05 equiv) in anhydrous DCM.
-
Slowly add the ligand solution to the palladium solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by the addition of anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 2: General Procedure for a Trial Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To perform an initial test of the in situ generated catalyst in a standard cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and this compound in the toluene/water solvent mixture and stir for 15 minutes.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC/MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Proposed Screening of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ | 4 | K₂CO₃ | Toluene/H₂O | 80 |
| 2 | Pd₂(dba)₃ | 4 | K₃PO₄ | Dioxane | 100 |
| 3 | Pd(OAc)₂ | 8 | Cs₂CO₃ | THF | 65 |
| 4 | Pre-formed Complex | 2 | K₂CO₃ | Toluene/H₂O | 80 |
Key Mechanistic Questions and Future Directions
The successful application of this compound ligands in palladium catalysis will depend on a thorough understanding of their behavior in the catalytic cycle. Key questions to be addressed include:
-
Ligand Coordination: What is the precise coordination mode of the ligand to the palladium center? Does it act as a bidentate (N, η²-C=C) or tridentate (N, η²-C=C, η²-C=C) ligand? X-ray crystallography of isolated complexes will be crucial to answer this.
-
Ligand Lability: How does the hemilability of the allyl arms affect the rates of key elementary steps such as oxidative addition and reductive elimination? Kinetic studies will be essential to probe these effects.
-
Catalyst Stability: What are the primary decomposition pathways for these catalysts? Understanding catalyst deactivation is key to developing more robust systems.
-
Comparison to Existing Ligands: How do the catalytic activities and selectivities of this compound-palladium complexes compare to those with well-established phosphine and NHC ligands?
Conclusion
The exploration of this compound as a ligand in palladium-catalyzed reactions represents a compelling area for new research. While this guide has been necessarily speculative due to the lack of existing literature, the unique structural features of this ligand suggest a rich field of inquiry. The proposed experimental protocols and key mechanistic questions provide a roadmap for researchers to begin to map this uncharted territory. The potential for discovering novel reactivity and developing new, efficient catalytic systems makes this an exciting endeavor for the synthetic chemistry community.
Advanced Functional Materials from Bis(2-methylallyl)amine Derivatives: A Guide to Synthesis and Application
Introduction: The Unique Potential of Bis(2-methylallyl)amine in Material Science
In the landscape of functional polymers, monomers bearing reactive amine functionalities are of paramount importance. They serve as critical building blocks for materials used in biomedical devices, advanced coatings, and nanotechnology.[1] this compound, a diallylamine derivative, presents a unique molecular architecture that is particularly amenable to producing innovative polymeric structures through a process known as cyclopolymerization.[2] This guide provides an in-depth exploration of the synthesis, characterization, and diverse material science applications of polymers derived from this compound. We will delve into the mechanistic intricacies of their formation and provide detailed protocols for their synthesis and application, empowering researchers to harness the full potential of these versatile materials.
The free radical polymerization of 1,6-dienes like this compound proceeds through a series of alternating intramolecular and intermolecular addition reactions, leading to the formation of polymer chains containing five- and six-membered rings, specifically pyrrolidine and piperidine moieties.[2] This cyclopolymerization mechanism is a key feature that distinguishes these polymers, imparting them with unique structural and functional properties. The resulting poly(this compound) is a cationic polyelectrolyte with a backbone rich in tertiary amine groups, making it highly suitable for a range of applications where charge interactions and functional group accessibility are crucial.
PART 1: Synthesis of Poly(this compound) via Free Radical Cyclopolymerization
The synthesis of poly(this compound) is typically achieved through free radical polymerization in an aqueous medium.[3] The choice of initiator and reaction conditions plays a crucial role in determining the molecular weight and structural integrity of the resulting polymer.
Core Principles of Cyclopolymerization
The propensity of diallylamine monomers to undergo cyclopolymerization is a consequence of the favorable kinetics of intramolecular cyclization of the propagating radical to form a five- or six-membered ring over intermolecular propagation. This process effectively prevents cross-linking, leading to the formation of soluble, linear polymers containing cyclic repeating units.[2]
Below is a diagram illustrating the general mechanism of diallylamine cyclopolymerization.
Caption: Mechanism of this compound cyclopolymerization.
Detailed Synthesis Protocol
This protocol describes the synthesis of poly(this compound) hydrochloride, a water-soluble cationic polyelectrolyte.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium Persulfate (APS)
-
Deionized (DI) Water
-
Methanol
-
Acetone
-
Dialysis tubing (MWCO 1,000-5,000 Da)
Procedure:
-
Monomer Salt Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of this compound in DI water. Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl with constant stirring. This exothermic reaction forms the bis(2-methylallyl)ammonium chloride monomer salt.
-
Polymerization:
-
Adjust the concentration of the monomer salt solution to the desired level (e.g., 50% w/v) with DI water.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.[4]
-
Add the free radical initiator (e.g., 1-5 mol% V-50 or APS relative to the monomer).
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under the inert atmosphere and maintain it for a set duration (e.g., 24-48 hours).
-
-
Purification:
-
After polymerization, cool the viscous solution to room temperature.
-
Dilute the solution with DI water and transfer it into dialysis tubing.
-
Dialyze against DI water for 2-3 days, with frequent water changes, to remove unreacted monomer and initiator.
-
Concentrate the purified polymer solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise to a non-solvent like acetone or methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
PART 2: Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) will show characteristic peaks for C-H stretching and bending, and C-N stretching. The disappearance of the C=C double bond peak from the monomer confirms polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer, including the confirmation of the cyclic pyrrolidine and piperidine units in the backbone.[5]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a well-controlled polymerization process.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for applications where the material might be exposed to elevated temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key parameter defining its physical state (glassy or rubbery) at a given temperature.[6]
| Property | Typical Value/Observation | Significance |
| Appearance | White to off-white solid | Purity indicator |
| Solubility | Soluble in water (as hydrochloride salt) | Essential for many aqueous-based applications |
| 1H NMR | Broad peaks corresponding to the polymer backbone and cyclic units | Confirms the polymeric structure and the presence of cyclic moieties |
| FTIR | Absence of C=C stretch, presence of C-N and C-H stretches | Confirms polymerization and the integrity of the amine groups |
| Tg (DSC) | Varies depending on molecular weight | Defines the operational temperature range of the material |
| Decomposition Temp (TGA) | Typically > 200 °C | Indicates the upper limit of thermal stability |
PART 3: Material Science Applications of this compound Derivatives
The unique properties of poly(this compound) make it a versatile platform for various material science applications.
Application 1: Surface Modification and Functional Coatings
The cationic nature of poly(this compound) allows for its use in the layer-by-layer (LbL) assembly technique to create functional thin films on various substrates.[7] These coatings can be used to alter the surface properties of materials, such as wettability, biocompatibility, and adhesion.
Protocol for Layer-by-Layer Assembly:
-
Substrate Preparation: Clean the desired substrate (e.g., glass, silicon wafer, polymer film) thoroughly. For negatively charged substrates, the first layer will be the cationic poly(this compound).
-
Polyelectrolyte Solutions: Prepare dilute aqueous solutions (e.g., 0.1-1 mg/mL) of poly(this compound) hydrochloride and a suitable anionic polyelectrolyte (e.g., poly(styrene sulfonate)).
-
Deposition Cycle:
-
Immerse the substrate in the poly(this compound) solution for a specific time (e.g., 15 minutes) to allow for adsorption.
-
Rinse the substrate with DI water to remove non-adsorbed polymer.
-
Immerse the substrate in the anionic polyelectrolyte solution for the same duration.
-
Rinse with DI water.
-
-
Multilayer Formation: Repeat the deposition cycle to build up a multilayer film of the desired thickness. The thickness and properties of the film can be controlled by the number of deposition cycles and the solution conditions (e.g., pH, ionic strength).
Caption: Workflow for Layer-by-Layer (LbL) film deposition.
Application 2: Hydrogel Formation for Biomedical Applications
The amine groups in the poly(this compound) backbone can be crosslinked to form hydrogels. These hydrogels can be designed to be responsive to environmental stimuli such as pH, making them attractive for applications in drug delivery and tissue engineering.[8]
Protocol for pH-Responsive Hydrogel Synthesis:
-
Polymer Solution: Prepare an aqueous solution of poly(this compound) hydrochloride.
-
Crosslinking: Add a suitable crosslinking agent that reacts with amine groups, such as glutaraldehyde or a diepoxide. The crosslinking density, which determines the swelling behavior and mechanical properties of the hydrogel, can be controlled by the concentration of the crosslinker.[9]
-
Gelation: Allow the mixture to react at a specific temperature until a stable hydrogel is formed.
-
Purification: Wash the hydrogel extensively with DI water to remove any unreacted crosslinker and polymer.
-
Swelling Studies: To characterize the pH-responsiveness, immerse pre-weighed dried hydrogel samples in buffer solutions of different pH values and measure their weight at equilibrium. The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Application 3: Nanoparticle Synthesis and Stabilization
The cationic nature of poly(this compound) makes it an effective stabilizing agent for the synthesis of metallic nanoparticles (e.g., gold, silver). The polymer adsorbs onto the surface of the nanoparticles, preventing their aggregation through electrostatic repulsion.
Protocol for Gold Nanoparticle Synthesis:
-
Gold Precursor Solution: Prepare an aqueous solution of chloroauric acid (HAuCl4).
-
Stabilizer Solution: Prepare an aqueous solution of poly(this compound) hydrochloride.
-
Synthesis:
-
Heat the HAuCl4 solution to boiling.
-
While stirring vigorously, add the poly(this compound) solution. The amine groups can act as both reducing and capping agents.
-
Alternatively, add a reducing agent such as sodium borohydride to the mixture of HAuCl4 and the polymer.
-
The formation of gold nanoparticles is indicated by a color change of the solution to red.
-
-
Characterization: The size and morphology of the nanoparticles can be characterized using Transmission Electron Microscopy (TEM), and their formation can be confirmed by UV-Vis spectroscopy, which will show a characteristic surface plasmon resonance peak.
Conclusion and Future Outlook
This compound derivatives represent a promising class of monomers for the development of advanced functional materials. The ability to form well-defined, water-soluble cationic polymers through cyclopolymerization opens up a wide range of applications in surface engineering, biomaterials, and nanotechnology. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and innovate in this exciting field. Future research may focus on the development of controlled radical polymerization techniques for this compound to achieve even greater control over polymer architecture, as well as the synthesis of novel copolymers with tailored functionalities for specific high-performance applications.
References
- 1. Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Comprehensive Analytical Strategies for the Characterization of Bis(2-methylallyl)amine
An Senior Application Scientist's Guide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Bis(2-methylallyl)amine (CAS: 35000-15-8), a secondary amine with applications as a chemical intermediate and building block.[1][2] For researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and stability of such intermediates is paramount. We present a multi-faceted approach employing chromatographic and spectroscopic techniques, moving beyond simple protocols to explain the scientific rationale behind method selection and optimization. This document offers detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₈H₁₅N, is a valuable intermediate in organic synthesis.[1][2] Its utility in the development of novel chemical entities, including potential pharmaceutical agents, necessitates a robust analytical control strategy. The presence of a secondary amine functional group and two terminal alkene moieties defines its reactivity and also presents specific analytical challenges, such as potential for oxidation, polymerization, and interaction with analytical instrumentation.
A thorough characterization is essential to:
-
Confirm Chemical Identity: Unambiguously verify the molecular structure.
-
Determine Purity and Profile Impurities: Quantify the target analyte and identify any process-related impurities or degradation products. This is critical as even trace impurities can impact downstream reactions and the safety profile of a final product.[3]
-
Establish Stability: Develop stability-indicating methods that can separate the main component from its potential degradants under various stress conditions (e.g., heat, oxidation, light, acid, base).[4][5][6]
This guide integrates these three objectives into a cohesive workflow, leveraging the strengths of orthogonal analytical techniques.
Integrated Analytical Workflow
A multi-technique approach is indispensable for a complete characterization. No single method can provide all the necessary information. The relationship between these techniques in a typical characterization campaign is illustrated below.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: Separation and Purity
Chromatographic techniques are the cornerstone for assessing purity and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the preferred method for analyzing volatile and semi-volatile compounds like this compound. The primary challenge with amines in GC is their basicity and polarity, which can lead to strong interactions with acidic silanol groups on standard silica-based columns and inlets. This causes significant peak tailing and poor reproducibility.[7] To counteract this, a base-deactivated column is essential. We recommend a column specifically designed for amine analysis, such as one where the packing material is treated with potassium hydroxide (KOH) to mask active sites.[7] For trace analysis or to further improve peak shape, derivatization can be employed to reduce polarity.[8][9]
Protocol 1: Direct Injection GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS).
-
Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a specialized amine column (e.g., Agilent J&W DB-Amines).
-
Sample Preparation: Prepare a 1000 µg/mL solution of this compound in Dichloromethane or Ethyl Acetate.
-
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 5%. The tailing factor for the this compound peak should be < 1.5.
-
Data Analysis: The primary ion is expected to be the molecular ion [M]⁺ at m/z 125. Key fragment ions will result from the loss of methyl and allyl groups. Purity is determined by area percent calculation, assuming all components have a similar response factor.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: this compound lacks a significant UV chromophore, rendering standard HPLC-UV methods insensitive and impractical.[10][11] Therefore, detection must be accomplished using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Furthermore, the compound's basic and polar nature makes it poorly retained on traditional C18 reversed-phase columns. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, provides superior retention and selectivity for such analytes.[11]
Protocol 2: Mixed-Mode HPLC with CAD/ELSD
-
Instrumentation: HPLC or UPLC system with a CAD or ELSD.
-
Column: Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).[11]
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
-
HPLC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Detector Parameters (ELSD Example):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
System Suitability: Inject a standard solution five times. The RSD for peak area should be < 2.0%, and for retention time < 1.0%.
-
Data Analysis: Construct a calibration curve using standards of known concentration to accurately quantify the main peak and any impurities. This method serves as a stability-indicating assay, capable of separating the parent compound from more polar or non-volatile degradation products.[5][10]
Spectroscopic Methods: Structural Elucidation
Spectroscopy provides irrefutable evidence of molecular structure and functional group identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired. The secondary amine (N-H) proton in ¹H NMR can be a broad signal and may not exhibit clear coupling due to proton exchange, a phenomenon often catalyzed by trace amounts of water.[12] Deuterated chloroform (CDCl₃) is a common solvent, and tetramethylsilane (TMS) is used as the internal standard (0.0 ppm).
Protocol 3: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
-
Data Analysis: Analyze chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure.
Table 1: Predicted NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Features |
|---|---|---|---|
| =CH₂ | δ 4.8-4.9 ppm (2H, s) | δ ~112 ppm | Vinylic protons, typically appear as singlets or narrow multiplets. |
| -C(CH₃)= | N/A | δ ~143 ppm | Quaternary vinylic carbon. |
| -CH₂-N | δ ~3.2 ppm (2H, s) | δ ~58 ppm | Methylene protons adjacent to the nitrogen atom. |
| -CH₃ | δ ~1.7 ppm (3H, s) | δ ~22 ppm | Methyl protons attached to the double bond. |
| N-H | δ 0.8-1.5 ppm (1H, br s) | N/A | Broad singlet, chemical shift is concentration and solvent dependent. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid and simple method to confirm the presence of key functional groups. For this compound, the spectrum will be characterized by the N-H stretch of the secondary amine, C=C double bond stretch, and various C-H and C-N vibrations. As a secondary amine, it is expected to show a single, relatively weak N-H stretching band, which distinguishes it from primary amines (two bands) and tertiary amines (no N-H band).[13]
Caption: Key functional groups and their expected FT-IR bands.
Protocol 4: FT-IR Analysis
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak to Medium |
| C-H Stretch (sp² C-H of alkene) | 3100 - 3000 | Medium |
| C-H Stretch (sp³ C-H of alkyl) | 3000 - 2850 | Strong |
| C=C Stretch (alkene) | ~1650 | Medium, Sharp |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |
| N-H Wag | 910 - 665 | Strong, Broad |
Conclusion
The analytical characterization of this compound requires a thoughtful, multi-technique approach. The protocols and insights provided in this guide form a robust framework for confirming its identity, determining its purity, and establishing a foundation for stability studies. By understanding the chemical properties of the molecule and selecting the appropriate analytical tools—such as base-deactivated columns for GC and universal detectors for HPLC—researchers can generate accurate, reliable, and comprehensive data essential for advancing their scientific and developmental objectives.
References
- 1. chemscene.com [chemscene.com]
- 2. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. helixchrom.com [helixchrom.com]
- 12. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols: Bis(2-methylallyl)amine in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Bis(2-methylallyl)amine
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules underscores the continuous need for innovative and efficient synthetic methodologies. This compound, a symmetrical secondary amine bearing two reactive methallyl groups, presents itself as a versatile and strategic starting material for the construction of various saturated and unsaturated nitrogen heterocycles. The gem-disubstituted olefinic moieties within its structure offer unique steric and electronic properties that can be exploited to control reaction pathways and introduce valuable structural motifs, such as gem-dimethyl groups, which are prevalent in many bioactive compounds.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven-inspired protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.
Core Synthetic Strategies and Mechanistic Insights
The unique structural features of this compound allow for its participation in several powerful cyclization reactions. The primary strategies for constructing heterocyclic rings from this precursor include:
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of unsaturated rings.
-
Tandem Aza-Cope Rearrangement/Mannich Cyclization: A sophisticated cascade reaction for the stereoselective synthesis of substituted pyrrolidines.
-
Intramolecular Hydroamination: An atom-economical approach to the synthesis of saturated heterocycles.
I. Ring-Closing Metathesis (RCM) for the Synthesis of Substituted Dihydropyrroles
Ring-closing metathesis has revolutionized the synthesis of cyclic olefins, offering a highly efficient and functional-group-tolerant method for ring formation.[1] In the context of this compound, RCM provides a direct route to 3,4-dimethylene-substituted dihydropyrroles. These products are valuable intermediates, as the exocyclic double bonds can be further functionalized.
Mechanistic Rationale
The RCM of an N-protected this compound derivative is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a five-membered ring and the liberation of 2-methylpropene, which drives the reaction to completion.[1] The choice of the N-protecting group is crucial to prevent catalyst poisoning by the free amine. Electron-withdrawing groups like tosyl (Ts) or Boc are commonly employed.
Caption: Simplified workflow of Ring-Closing Metathesis.
Experimental Protocol: Synthesis of N-Tosyl-3,4-dimethylene-2,3-dihydropyrrole
This protocol is adapted from established procedures for the RCM of diallylamines.
Materials:
-
N-Tosyl-bis(2-methylallyl)amine
-
Grubbs II catalyst
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Substrate Preparation: In a flame-dried round-bottom flask, dissolve N-Tosyl-bis(2-methylallyl)amine (1.0 eq) in anhydrous DCM to a concentration of 0.05 M.
-
Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Grubbs II catalyst (5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Tosyl-3,4-dimethylene-2,3-dihydropyrrole.
| Parameter | Value | Rationale |
| Substrate | N-Tosyl-bis(2-methylallyl)amine | Tosyl group protects the amine and prevents catalyst deactivation. |
| Catalyst | Grubbs II | Highly active and tolerant of various functional groups. |
| Solvent | Anhydrous Dichloromethane | Common solvent for RCM, effectively solubilizes reactants and catalyst. |
| Concentration | 0.05 M | Lower concentrations favor intramolecular cyclization over intermolecular polymerization. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently with Grubbs II. |
II. Tandem Aza-Cope Rearrangement/Mannich Cyclization for Pyrrolidine Synthesis
The aza-Cope/Mannich cascade is a powerful strategy for the stereoselective synthesis of substituted pyrrolidines.[2][3] This reaction sequence involves the formation of an iminium ion from a homoallylic amine, which then undergoes a[4][4]-sigmatropic rearrangement (aza-Cope) followed by an intramolecular Mannich cyclization.
Mechanistic Rationale
For this compound, the reaction would be initiated by the formation of an iminium ion through condensation with an aldehyde. This iminium ion then undergoes a cationic 2-aza-Cope rearrangement. The resulting enol intermediate is perfectly positioned to undergo an intramolecular Mannich reaction, leading to the formation of a 3-acylpyrrolidine derivative. The gem-dimethyl groups on the allyl moieties of the starting material would be incorporated into the final pyrrolidine ring, providing a route to highly substituted products.
Caption: Tandem Aza-Cope/Mannich reaction pathway.
Hypothetical Protocol: Synthesis of a Tetramethyl-Substituted Acylpyrrolidine
Due to the lack of direct literature precedent for this reaction with this compound, the following protocol is a proposed adaptation based on established aza-Cope/Mannich reactions.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., formaldehyde or benzaldehyde)
-
A protic or Lewis acid catalyst (e.g., formic acid, BF₃·OEt₂)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., formic acid, 1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Value (Proposed) | Rationale |
| Aldehyde | Formaldehyde/Benzaldehyde | Reacts with the secondary amine to form the necessary iminium ion. |
| Catalyst | Formic Acid/BF₃·OEt₂ | Promotes the formation of the iminium ion and facilitates the rearrangement. |
| Solvent | Acetonitrile/Toluene | Aprotic solvents are generally used to avoid unwanted side reactions. |
| Temperature | 60-100 °C | Thermal conditions are typically required to overcome the activation energy of the sigmatropic rearrangement. |
III. Intramolecular Hydroamination for Piperidine Synthesis
Intramolecular hydroamination is an atom-economical method for the synthesis of saturated nitrogen heterocycles.[5] This reaction involves the addition of an N-H bond across a C=C double bond within the same molecule. For this compound, this would lead to the formation of a six-membered piperidine ring.
Mechanistic Rationale
The intramolecular hydroamination of this compound can be catalyzed by a variety of metal complexes, including those of the early transition metals (e.g., titanium, zirconium) or late transition metals (e.g., rhodium, palladium).[6] The mechanism typically involves coordination of the alkene to the metal center, followed by nucleophilic attack of the amine and subsequent protonolysis to regenerate the catalyst and release the cyclic amine product. The use of an N-protected this compound is often necessary to prevent catalyst inhibition.
Caption: General workflow for intramolecular hydroamination.
Hypothetical Protocol: Synthesis of N-Boc-3,3,5,5-tetramethylpiperidine
This protocol is a proposed adaptation based on known intramolecular hydroamination procedures for similar aminoalkenes.
Materials:
-
N-Boc-bis(2-methylallyl)amine
-
A suitable catalyst (e.g., [Rh(COD)₂]BF₄ with a phosphine ligand)
-
Anhydrous, de-gassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the rhodium precursor and the phosphine ligand in the anhydrous solvent.
-
Reaction Setup: In a separate flask, dissolve N-Boc-bis(2-methylallyl)amine in the anhydrous solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate solution.
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired N-Boc-3,3,5,5-tetramethylpiperidine.
| Parameter | Value (Proposed) | Rationale |
| Protection | Boc group | Prevents amine coordination to the metal center, which can inhibit catalysis. |
| Catalyst | Rhodium-based | Known to be effective for the hydroamination of unactivated alkenes. |
| Solvent | Dioxane/Toluene | High-boiling, non-coordinating solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to promote the catalytic cycle. |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. The strategic placement of the gem-disubstituted allyl groups provides a unique handle for constructing complex molecular architectures. While direct literature precedents for some of these transformations are still emerging, the analogous reactivity of similar diallylic amines strongly suggests the feasibility of the described synthetic routes. Future research in this area will likely focus on the development of asymmetric variants of these cyclization reactions, enabling the enantioselective synthesis of chiral piperidines and pyrrolidines. Such advancements will undoubtedly be of great interest to the medicinal and agricultural chemistry communities.
References
- 1. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(2-methylallyl)amine
Introduction: The Challenge of Purity
Welcome to the technical support guide for Bis(2-methylallyl)amine. As a secondary amine with two reactive allyl groups, this compound is a valuable building block in pharmaceutical and materials science. However, its synthesis often yields a product of approximately 95% purity, containing structurally similar impurities that can interfere with downstream applications.[1][2] Furthermore, like many amines, it is susceptible to degradation through oxidation or absorption of atmospheric CO₂, making proper handling and purification paramount.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot and adapt these methods to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a purification strategy. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 35000-15-8 | [4][5] |
| Molecular Formula | C₈H₁₅N | [4][5] |
| Molecular Weight | 125.21 g/mol | [4][5] |
| Boiling Point | 163.8 °C (at 760 mmHg) | [4][6] |
| Density | 0.786 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Storage | Store at 2-8°C or -20°C under inert gas | [1] |
Q2: What are the most common impurities I should expect in a crude sample?
The impurity profile is largely dictated by the synthetic route. A common synthesis involves the dialkylation of a nitrogen source with a methallyl electrophile.[] This process can lead to:
-
Under-alkylation: Residual primary amine, such as 2-methylallylamine.[8]
-
Over-alkylation: Formation of the tertiary amine, Tris(2-methylallyl)amine.[9]
-
Unreacted Starting Materials: Depending on the specific synthesis.
-
Degradation Products: Amines can slowly oxidize when exposed to air, forming colored impurities. They can also react with atmospheric CO₂ to form carbamate salts.[3]
Q3: How should I store this compound to maintain its purity?
To prevent degradation, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and light.[3] For long-term stability, refrigeration at 2-8°C or freezing at -20°C is recommended.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the amine.
Core Purification Techniques
This section explores the primary methods for purifying this compound, presented in a question-and-answer format to address common experimental considerations.
Purification by Distillation
Q4: Is distillation a good method for purifying this compound?
Yes, distillation is often the most effective and scalable method for purifying liquid amines, especially for removing non-volatile impurities or those with significantly different boiling points. Given the boiling point of 163.8 °C, distillation is a primary choice.[4][6]
Q5: Should I perform distillation at atmospheric pressure or under vacuum?
Vacuum distillation is strongly recommended. The rationale is twofold:
-
Preventing Thermal Degradation: Although the atmospheric boiling point is moderate, prolonged heating can cause amines to oxidize or decompose. The presence of two polymerizable allyl groups also introduces a risk of oligomerization at high temperatures. Vacuum distillation significantly lowers the boiling point, allowing for a gentler purification.[10]
-
Energy Efficiency and Safety: Lowering the boiling point requires less energy input and reduces the risks associated with heating organic materials to high temperatures in the lab.
Expert Tip: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph. For a compound boiling at ~164°C at 760 mmHg, the boiling point would be approximately 60-70°C at 10 mmHg.[10]
Purification by Column Chromatography
Q6: When should I choose column chromatography over distillation?
Column chromatography is the preferred method when impurities have boiling points very close to that of this compound, making separation by distillation impractical. This is often the case for separating the target secondary amine from its primary and tertiary amine analogues.[11]
Q7: I'm seeing severe tailing/streaking of my amine on a silica gel column. What's happening and how do I fix it?
This is the most common issue when chromatographing amines. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This strong interaction prevents the compound from eluting cleanly, resulting in broad, tailing peaks and poor separation.
Solution: To mitigate this, you must suppress the interaction with the acidic silica. There are two primary strategies:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a volatile competing base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent system.[12] This additive will preferentially interact with the acidic sites on the silica, allowing your target amine to travel through the column unimpeded.
-
Use a Deactivated Stationary Phase: Alternatively, use a stationary phase that is less acidic or has been pre-treated. Options include basic alumina or commercially available amine-functionalized silica gel.[12]
Purification by Acid-Base Extraction
Q8: Can I use a liquid-liquid extraction to purify my amine?
Yes, an acid-base extraction is an excellent workup or pre-purification step to remove non-basic organic impurities. The principle relies on the ability to move the amine between organic and aqueous phases by changing its protonation state.[13]
-
Step 1 (Extraction): Dissolve the crude amine in an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻), which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Step 2 (Recovery): Separate the aqueous layer, and then add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.
-
Step 3 (Back-Extraction): Extract the aqueous solution with a fresh organic solvent. The purified amine will now partition back into the organic layer. Drying the organic layer (e.g., with Na₂SO₄ or MgSO₄) and evaporating the solvent will yield the purified product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after vacuum distillation. | 1. Leaks in the vacuum system. 2. Inefficient condensation. 3. Thermal decomposition in the distillation pot. | 1. Check all joints and seals for a proper vacuum. Use high-vacuum grease. 2. Ensure a high flow of cold water through the condenser. 3. Do not overheat the distillation pot. The bath temperature should be only ~20°C higher than the vapor temperature. |
| Product is yellow or brown after purification. | 1. Oxidation due to air exposure at high temperatures. 2. Co-distillation or co-elution of a colored impurity. | 1. Ensure the system is under a strong vacuum or inert atmosphere during distillation.[3] 2. Consider a secondary purification step, such as passing the distilled product through a short plug of basic alumina or silica (with a TEA-doped eluent). |
| Chromatography shows poor separation between spots. | 1. The chosen solvent system is too polar or not polar enough. 2. The column was overloaded with crude material. | 1. Re-optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for the target compound. 2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| NMR analysis shows residual solvent peaks. | Incomplete removal of solvent after chromatography or extraction. | Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is stable. |
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
References
- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 2. This compound - 通用试剂 - 西典实验 [seedior.com]
- 3. N,N-Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
- 4. 2-methyl-n-(2-methylprop-2-enyl)prop-2-en-1-amine, CasNo.35000-15-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [myskinrecipes.com]
- 8. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Tris(2-methylallyl)amine (C12H21N) [pubchemlite.lcsb.uni.lu]
- 10. youtube.com [youtube.com]
- 11. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
Technical Support Center: Synthetic Bis(2-methylallyl)amine
Welcome to the technical support guide for Bis(2-methylallyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. We will address specific issues encountered during experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Part 1: Troubleshooting Guide - Diagnosing Unexpected Analytical Results
This section addresses specific, common issues observed during the analysis of synthetic this compound. Each question is structured to help you identify the root cause of an impurity and take corrective action.
Q1: My GC-MS analysis shows a significant peak with a lower retention time and a mass consistent with C4H9N (m/z 71.12). What is this impurity?
Likely Cause: Unreacted Starting Material
This peak is almost certainly residual 2-methylallylamine (also known as methallylamine), the primary starting material for the synthesis.[1][2] Its presence indicates an incomplete reaction.
Causality: The synthesis of this compound typically involves the N-alkylation of 2-methylallylamine with a 2-methylallyl halide or similar electrophile. Incomplete conversion can result from:
-
Suboptimal Stoichiometry: An insufficient amount of the alkylating agent was used.
-
Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.
-
Poor Reagent Activity: The alkylating agent or base used may have degraded or was of low quality.
Troubleshooting Steps:
-
Confirm Identity: Verify the impurity by comparing its mass spectrum and retention time with a pure standard of 2-methylallylamine. The fragmentation pattern should be characteristic of this compound.
-
Review Reaction Conditions: Re-evaluate your reaction setup, focusing on the molar ratios of reactants and the reaction time/temperature profile.
-
Purification: Unreacted 2-methylallylamine is more volatile and polar than the desired product. It can typically be removed via:
-
Aqueous workup with a mild acid wash to protonate and extract the primary amine.
-
Fractional distillation under reduced pressure.
-
Flash column chromatography.
-
Q2: I've observed a peak with a higher molecular weight than my product, corresponding to C12H21N (m/z 179.30). What is this side product?
Likely Cause: Over-alkylation (Tris(2-methylallyl)amine)
This impurity is the tertiary amine, Tris(2-methylallyl)amine, formed by the alkylation of your desired secondary amine product.
Causality: The nitrogen atom of the product, this compound, is still nucleophilic and can compete with the primary amine starting material for the alkylating agent. This is a classic challenge in amine alkylation.[3] Formation of this tertiary amine is favored by:
-
Excess Alkylating Agent: Using a significant excess of the 2-methylallyl electrophile drives the reaction toward the trisubstituted product.
-
High Reaction Concentration: Increased concentration can promote the secondary reaction after a significant amount of the desired product has formed.
Troubleshooting Steps:
-
Control Stoichiometry: The most effective preventative measure is to carefully control the stoichiometry. Use a slight excess of the primary amine relative to the alkylating agent to favor the formation of the secondary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, giving the primary amine a statistical advantage to react before the newly formed secondary amine does.
-
Purification: Tris(2-methylallyl)amine is less polar than the desired secondary amine. It can be effectively separated using flash column chromatography on silica gel.[4]
Q3: My product is off-color (yellow to brown) and I see a smear of unresolved peaks or a baseline rise in my chromatogram. What could be the cause?
Likely Cause: Oxidative or Thermal Degradation
Amines, particularly allylic amines, are susceptible to degradation through oxidation (exposure to air) and thermal stress.[5][6] This leads to a complex mixture of byproducts that can include imines, enamines, aldehydes, and polymeric materials, resulting in discoloration and difficult-to-analyze mixtures.[7][8]
Causality:
-
Oxidative Degradation: Occurs when the amine is exposed to oxygen, often accelerated by light or trace metal catalysts. The allylic positions are particularly susceptible to radical processes.
-
Thermal Degradation: High temperatures during reaction, distillation, or storage can cause decomposition. This is a known issue in industrial amine systems.[5][6]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the synthesis and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification. If distillation is required, perform it under a high vacuum to lower the boiling point.
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a refrigerator or freezer) to prolong its shelf life.
-
Antioxidant Use: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene).
Part 2: Key Experimental Protocols
To ensure the integrity of your results, standardized protocols for analysis and purification are essential.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying volatile impurities.
Objective: To separate and identify the product and potential impurities based on their volatility and mass-to-charge ratio.[9]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Sample Preparation: Dilute ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
GC-MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents detector saturation from the main component. |
| Oven Program | Start at 60 °C (hold 2 min) | Allows for separation of volatile solvents. |
| Ramp to 280 °C at 15 °C/min | Provides good separation of product and related amines. | |
| Hold at 280 °C for 5 min | Ensures all components elute from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 40 - 450 amu | Covers the mass range of expected components. |
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing both more polar (starting material) and less polar (over-alkylated) impurities.[4]
Objective: To purify crude this compound on a preparative scale.
Materials:
-
Silica Gel (230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Flash Chromatography System or glass column.
Procedure:
-
Slurry Preparation: Prepare the crude sample by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a Hexanes/EtOAc mixture as the mobile phase.
-
Mobile Phase: A common mobile phase for amines is a gradient of Ethyl Acetate in Hexanes. Crucially, add 0.5-1% Triethylamine (TEA) to the mobile phase.
-
Causality: Silica gel is acidic and can cause strong, irreversible binding of basic amines, leading to poor recovery and peak tailing. The TEA acts as a competitive base, masking the acidic silanol groups and allowing the desired amine to elute properly.[4]
-
-
Loading: Load the prepared sample onto the top of the column.
-
Elution: Begin elution with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc + 1% TEA) and gradually increase the polarity.
-
Tris(2-methylallyl)amine (less polar) will elute first.
-
This compound (product) will elute next.
-
2-methylallylamine (more polar) will elute last or remain on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Visualization of Key Processes
Synthesis and Impurity Formation Pathway
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Impurities
Caption: Decision tree for identifying common impurities based on analytical data.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the best storage conditions for this compound to ensure long-term stability?
-
A: To prevent degradation, the compound should be stored in an airtight container under an inert atmosphere (Argon or Nitrogen). It should be protected from light by using an amber vial or storing it in the dark. For maximum stability, store at low temperatures, such as 2-8°C.
-
-
Q: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity?
-
A: Absolutely. ¹H and ¹³C NMR are excellent tools. Unreacted starting material will show a distinct -NH₂ signal that integrates to two protons. The tris-adduct will have a different ratio of vinyl protons to methylene protons compared to the desired product. Isomeric impurities may also be detectable by unique signals in the vinyl region of the ¹H spectrum.
-
-
Q: My synthesis always produces a mixture of secondary and tertiary amines. How can I improve selectivity?
-
A: Besides carefully controlling stoichiometry and using slow addition of the alkylating agent, you can try using a bulkier base. A sterically hindered base can preferentially deprotonate the less-hindered primary amine starting material over the secondary amine product, thus improving selectivity for the desired reaction.
-
References
- 1. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2878-14-0: 2-Methylallylamine | CymitQuimica [cymitquimica.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Bis(2-methylallyl)amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Bis(2-methylallyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions and troubleshooting common experimental hurdles. As a secondary amine, this compound is a valuable intermediate in organic synthesis, and mastering its preparation is key to various research and development pipelines.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory-scale synthesis is the direct N-alkylation of 2-methylallylamine (methallylamine) with 2-methylallyl chloride (methallyl chloride).[1] This reaction follows a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile and the chloride acts as the electrophile. A base is required to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.
Q2: What are the essential reagents, and what are their specific roles in this synthesis?
There are four key components for this synthesis:
-
2-Methylallylamine (Methallylamine): This is the primary amine and serves as the core nucleophile, providing the nitrogen atom for the final product.[2]
-
2-Methylallyl Chloride (Methallyl Chloride): This is a reactive alkyl halide that acts as the electrophile or alkylating agent.[3][4] Its allylic chloride is a good leaving group, facilitating the nucleophilic attack by the amine.[4]
-
Base: A base is critical for two reasons: it neutralizes the HCl generated, preventing the protonation of the starting amine into a non-nucleophilic ammonium salt. It also deprotonates the intermediate secondary ammonium salt to yield the final neutral product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5][6]
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction by stabilizing charged intermediates.[6] Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices.
Reaction Pathway Overview
The synthesis proceeds in two main stages: the initial alkylation to form an ammonium salt, followed by deprotonation.
Caption: General reaction pathway for this compound synthesis.
Troubleshooting and Optimization Guide
This section provides solutions to specific issues that may arise during the synthesis.
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can stem from several factors. A systematic approach is best for diagnosis.
-
Incomplete Reaction: The low nucleophilicity of amines can sometimes lead to slow reactions.[6]
-
Solution: Increase the reaction temperature. N-alkylation reactions often require heating to 80°C or higher to proceed efficiently.[6] Also, ensure your base is sufficiently strong and present in at least stoichiometric amounts to neutralize the HCl as it forms. Using a stronger base like potassium tert-butoxide (t-BuOK) can be considered if weaker bases are ineffective, but this may also promote side reactions.[5]
-
-
Over-alkylation: Your desired secondary amine product is itself a nucleophile and can react further with methallyl chloride to form the tertiary amine, Tris(2-methylallyl)amine.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the starting amine (methallylamine) relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of amine to 1.0 equivalent of chloride). Add the methallyl chloride slowly (e.g., via a syringe pump) to the reaction mixture to maintain its low concentration, which favors the desired reaction over the subsequent over-alkylation step.[6]
-
-
Ineffective Workup/Purification: The product may be lost during extraction or purification. Amines can be tricky to handle due to their basicity and water solubility.
-
Solution: During an aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent to ensure the amine is in its free-base form and not as a water-soluble salt. For purification, flash column chromatography on silica gel is often effective. To prevent product loss via streaking on the acidic silica, pre-treat the silica with triethylamine or use an eluent containing a small amount of triethylamine (~1%).
-
Q: My TLC and/or GC-MS analysis shows multiple spots/peaks. What are these side products and how can I minimize them?
The most common side products are due to under- or over-alkylation.
-
Unreacted Methallylamine (Starting Material): Indicates an incomplete reaction. See solutions for "Incomplete Reaction" above.
-
Tris(2-methylallyl)amine (Tertiary Amine): This is the product of over-alkylation. As a secondary amine, your product can compete with the starting primary amine for the methallyl chloride.[6]
-
Minimization Strategy: The key is to manipulate the relative concentrations and reactivities. Use a slight excess of the primary amine (methallylamine) and add the methallyl chloride dropwise. This ensures the chloride is more likely to encounter the more abundant primary amine.
-
-
Quaternary Ammonium Salt: In some cases, the tertiary amine can be alkylated further to form a quaternary ammonium salt. This salt is often insoluble in common organic solvents and may appear as a precipitate or be lost in the aqueous phase during workup.
-
Minimization Strategy: The same strategies that minimize tertiary amine formation will also reduce the formation of the quaternary salt.
-
Optimization of Reaction Conditions
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Condition | Rationale & Expected Outcome |
| Stoichiometry | 1.1 - 1.2 eq. Methallylamine : 1.0 eq. Methallyl Chloride | Favors formation of the desired secondary amine by increasing the probability of the alkylating agent reacting with the starting material. Reduces over-alkylation.[6] |
| Base | K₂CO₃ (2.0 eq.) | A moderately strong, inexpensive base sufficient to neutralize HCl without being overly reactive. Cesium carbonate (Cs₂CO₃) can also be highly effective.[7] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents that effectively dissolve reactants and stabilize charged intermediates, promoting the SN2 pathway.[6] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for N-alkylation, ensuring a reasonable reaction rate.[6] |
| Addition Method | Slow/dropwise addition of Methallyl Chloride | Maintains a low concentration of the alkylating agent, which significantly suppresses the formation of the over-alkylation product (tertiary amine). |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Methallyl chloride is a lachrymator and alkylating agent.[3] Appropriate personal protective equipment (PPE) must be worn.
Materials:
-
2-Methylallylamine (1.0 eq.)
-
2-Methylallyl chloride (0.9 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq.)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Syringe pump (recommended for chloride addition)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylallylamine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the amine.
-
Heating: Begin stirring and heat the suspension to 80 °C.
-
Alkylating Agent Addition: Slowly add 2-methylallyl chloride (0.9 eq.) to the stirring suspension over 2-3 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to stir at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically analyzing small aliquots.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate). Adding 1% triethylamine to the eluent system is recommended to improve separation and yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 2878-14-0: 2-Methylallylamine | CymitQuimica [cymitquimica.com]
- 3. Methallyl chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Bis(2-methylallyl)amine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for Bis(2-methylallyl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile secondary amine. As a sterically hindered, difunctional allyl amine, this compound presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and improve the yield and purity of your reactions.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Properties
This section addresses foundational questions regarding the storage, handling, and characteristics of this compound.
Question: How should I properly store this compound to ensure its stability and purity?
Answer: Proper storage is critical for maintaining the integrity of this compound. Due to the potential for oxidation and polymerization of the allyl groups, stringent storage conditions are recommended.
-
Temperature: For long-term storage, keep the material in a freezer at or below -20°C.[1] This minimizes degradation pathways. For short-term use, refrigeration at 2-8°C is acceptable.[2]
-
Atmosphere: Store the amine under an inert atmosphere, such as argon or nitrogen. This prevents oxidation of the amine and side-reactions involving the double bonds.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from moisture and light. Photolytic degradation can be a concern for many organic molecules.[3]
-
Purity: The typical purity for commercially available this compound is around 95%.[1][4] Be aware of potential impurities when planning your stoichiometry.
Question: What are the primary safety concerns when working with this compound?
Answer: Like most aliphatic amines, this compound should be handled with care in a well-ventilated fume hood. It is expected to be irritating to the skin, eyes, and respiratory system.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat. Refer to the material's Safety Data Sheet (SDS) for specific handling and emergency procedures.
Part 2: Troubleshooting Guide - Improving Reaction Yields
Low yield is one of the most common frustrations in synthesis. This section breaks down the problem into specific scenarios and provides actionable solutions grounded in chemical principles.
Troubleshooting Workflow for Low Yield
Before diving into specific issues, use this workflow to diagnose the root cause of poor reaction outcomes.
Caption: A logical workflow for troubleshooting low reaction yields.
Question: My reaction has stalled, leaving a significant amount of unreacted starting material. What should I investigate?
Answer: Stalled reactions often point to issues with reactivity, catalyst deactivation, or suboptimal conditions.
-
Re-evaluate Your Base: this compound is a secondary amine, but it is sterically hindered. In reactions like N-alkylation or cross-coupling, a strong, non-nucleophilic base is often required to deprotonate the amine or facilitate the catalytic cycle. If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger one like NaOtBu, K₃PO₄, or LHMDS. The choice of base can significantly impact yield.[6]
-
Catalyst and Ligand Choice (for Cross-Coupling): In palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), the choice of ligand is critical. The steric bulk of this compound requires ligands that promote reductive elimination from the palladium center.
-
Bulky Biarylphosphines: Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for coupling hindered substrates and are often excellent choices.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective for hindered couplings due to their strong electron-donating properties.
-
-
Solvent Effects: The solvent plays a crucial role in solubility and reaction kinetics.
-
Aprotic Polar Solvents: Dioxane, THF, and Toluene are common choices for cross-coupling reactions.[7]
-
Solvent Screening: If yield is low, perform a small-scale screen with different solvents. Sometimes a switch from an ethereal solvent like THF to an aromatic one like toluene can dramatically improve results.
-
-
Temperature and Reaction Time: Some reactions involving hindered amines require higher temperatures to overcome the activation energy barrier. Monitor the reaction progress over time using TLC or LC-MS.[8] If the reaction stalls after a few hours, a gentle increase in temperature (e.g., from 80°C to 100°C) may restart it. Conversely, prolonged high temperatures can lead to degradation, so careful monitoring is key.
Question: My reaction is messy, with multiple side products that are difficult to separate from my desired product. How can I improve selectivity?
Answer: Poor selectivity is often caused by side reactions of the amine or the allyl groups.
-
Protecting Group Strategy: The secondary amine is a nucleophile and a base. If your substrate has multiple electrophilic sites, consider temporarily protecting the amine. While this adds steps, it can be the most effective route to a clean product. A Boc or Cbz group can be used, though their removal requires specific conditions.
-
Allyl Group Reactivity: The two methylallyl groups can undergo undesired side reactions, especially under transition-metal catalysis.
-
Isomerization: The double bond can migrate, leading to isomeric impurities. This is often promoted by catalyst systems, particularly those involving rhodium or ruthenium.[7]
-
Dimerization/Oligomerization: Under certain conditions, the allyl groups can react with each other.
-
Solution: Use milder reaction conditions where possible. Lowering the temperature or reducing the catalyst loading can sometimes suppress these side pathways. In palladium catalysis, selecting ligands that favor the desired C-N bond formation over processes like β-hydride elimination is crucial.[6]
-
-
Control of Stoichiometry: Adding one reagent slowly via syringe pump to a solution of the other can maintain a low concentration of the added reagent, often suppressing the formation of byproducts from over-reaction.
Table 1: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficiently strong base | Switch from K₂CO₃ to NaOtBu or K₃PO₄. |
| Inappropriate catalyst/ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). | |
| Suboptimal solvent | Screen aprotic solvents (Toluene, Dioxane, THF). | |
| Multiple Products | Competing reaction at amine | Consider a protecting group strategy (e.g., Boc). |
| Side reactions of allyl groups | Use milder conditions; screen catalysts/ligands to improve selectivity. | |
| Over-reaction of reagents | Employ slow addition of one reactant via syringe pump. | |
| Product Degradation | Reaction temperature too high | Reduce temperature and monitor for longer reaction times. |
| Air/moisture sensitivity | Ensure all reagents and solvents are dry and reactions are run under inert gas. |
Part 3: Protocols and Methodologies
This section provides standardized protocols for common procedures involving this compound.
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol describes a typical setup for coupling this compound with an aryl halide.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Reaction vial with stir bar, septum, and nitrogen/argon line
Step-by-Step Procedure:
-
Vial Preparation: In a fume hood, add the aryl halide (1.0 mmol), palladium catalyst (0.01-0.02 mmol, 1-2 mol%), and ligand (0.02-0.04 mmol, 2-4 mol%) to the reaction vial.
-
Inert Atmosphere: Seal the vial with the septum, and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add the base (1.2-1.4 mmol). Then, add the anhydrous toluene (2-4 mL).
-
Amine Addition: Add this compound (1.1 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block (80-110°C) and stir.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol 2: Post-Reaction Purification Workflow
Purifying secondary and tertiary amines can be challenging due to their basicity and potential to streak on silica gel.
Caption: General workflow for product purification after reaction.
Tips for Flash Column Chromatography of Amines:
-
Tailing Reduction: To prevent the basic amine product from tailing on the acidic silica gel, add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the solvent system (e.g., Hexane/Ethyl Acetate) is effective.
-
Alternative Stationary Phases: If tailing persists, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to ensure good separation of your product from less polar impurities and starting materials.
References
- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - 通用试剂 - 西典实验 [seedior.com]
- 5. CAS 2878-14-0: 2-Methylallylamine | CymitQuimica [cymitquimica.com]
- 6. Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07630C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Polymerization of Bis(2-methylallyl)amine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for polymerizations involving Bis(2-methylallyl)amine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve successful and reproducible polymerization outcomes. As a diallyl-functional monomer, this compound presents unique opportunities and challenges, primarily related to its propensity for cyclopolymerization.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine containing two methallyl functional groups. Its chemical structure is shown below. The presence of two polymerizable groups on a single monomer unit makes it a key candidate for producing polymers with cyclic structures within the main chain.
Chemical Structure of this compound
What is the primary polymerization mechanism for this compound?
The primary mechanism is cyclopolymerization , a process where the two allyl groups of a single monomer molecule react in an alternating intramolecular and intermolecular fashion to form a polymer chain containing cyclic repeating units.[2] This is a type of free-radical polymerization. The process is initiated by a radical species, which adds to one of the double bonds of the monomer. The resulting radical then preferentially attacks the second double bond within the same molecule (intramolecular cyclization) to form a five- or six-membered ring, followed by propagation (intermolecular reaction) with another monomer molecule.
What are the potential structures of the repeating unit?
Cyclopolymerization of diallylamines can lead to the formation of both five-membered (pyrrolidine) and six-membered (piperidine) rings in the polymer backbone. Steric factors play a significant role in determining the ring size.[2] For this compound, the methyl groups on the double bonds introduce steric hindrance that can influence the direction of cyclization. The resulting polymer will likely contain a mixture of these cyclic structures.
What initiators are suitable for the polymerization of this compound?
Standard free-radical initiators that are soluble in the chosen reaction solvent are typically used. The choice of initiator can affect the polymerization rate and the final polymer properties.[3][4] Common choices include:
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice for polymerizations in organic solvents.
-
Peroxide Initiators: Benzoyl peroxide (BPO) can also be used, though care must be taken due to its higher reactivity and potential for side reactions.
-
Water-Soluble Initiators: For polymerizations in aqueous media (e.g., of the amine salt), initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) are suitable.[5]
What solvents are recommended?
The choice of solvent is critical, as it can influence the solubility of the monomer and polymer, as well as the reaction kinetics.
-
Organic Solvents: Toluene, benzene, and DMF are often used for diallylamine polymerizations.
-
Aqueous Media: Polymerization can be carried out in water, typically after protonating the amine with an acid (e.g., HCl) to form a water-soluble monomer salt.[5] This can also help to reduce side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound.
Problem 1: Low Polymer Yield or Complete Inhibition of Polymerization
Question: My polymerization of this compound resulted in a very low yield, or no polymer was formed at all. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors related to reagents and reaction conditions.
Potential Causes and Solutions:
-
Ineffective Initiation:
-
Cause: The initiator may have been chosen incorrectly for the reaction temperature, or it may have degraded during storage. The concentration might also be too low.
-
Solution: Ensure your initiator's half-life is appropriate for your reaction temperature and duration. For example, AIBN is suitable for temperatures around 60-80 °C. Store initiators under recommended conditions (refrigerated, protected from light). Consider increasing the initiator concentration, but be mindful that this can also lead to lower molecular weight polymers.[4]
-
-
Presence of Inhibitors:
-
Cause: Commercial monomers often contain inhibitors (like hydroquinone derivatives) to prevent premature polymerization during storage. Oxygen is also a potent inhibitor of free-radical polymerizations.
-
Solution: Remove the inhibitor from the monomer before use. This can be done by passing the monomer through a column of basic alumina or by distillation under reduced pressure. To remove oxygen, thoroughly de-gas your reaction mixture by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before and during the polymerization.[6]
-
-
Monomer Purity:
-
Cause: Impurities in the this compound monomer can interfere with the polymerization.
-
Solution: If inhibitor removal is insufficient, consider purifying the monomer by vacuum distillation.
-
-
Incorrect Reaction Temperature:
-
Cause: The temperature may be too low for the initiator to decompose at an adequate rate, or too high, leading to rapid initiator burnout and potential side reactions.
-
Solution: Adjust the reaction temperature to match the optimal range for your chosen initiator.
-
Problem 2: Gelation or Formation of Insoluble Cross-linked Polymer
Question: My reaction mixture became viscous and then formed an insoluble gel before I could achieve high monomer conversion. How can I prevent this?
Answer: Gelation occurs when intermolecular cross-linking reactions dominate over the desired intramolecular cyclization and linear chain propagation. With two reactive groups per monomer, this compound has a high potential for cross-linking if conditions are not carefully controlled.
Potential Causes and Solutions:
-
High Monomer Concentration:
-
Cause: At high concentrations, the probability of a growing polymer chain's radical end reacting with a double bond on another polymer chain (intermolecular reaction) increases relative to the intramolecular cyclization reaction.
-
Solution: Lower the initial monomer concentration. This is the most effective way to favor intramolecular cyclization, as the rate of this first-order reaction is less dependent on concentration than the second-order intermolecular reaction. A good starting point is to try concentrations below 1 M.
-
-
High Monomer Conversion:
-
Cause: As the polymerization progresses and monomer is consumed, the concentration of polymer chains with "pendant" unreacted double bonds increases. These pendant groups can then react to form cross-links, leading to gelation, especially at high conversions.
-
Solution: Stop the polymerization at a moderate conversion (e.g., 50-70%) before the gel point is reached. This can be achieved by shortening the reaction time or by adding a radical scavenger to quench the reaction. The unreacted monomer can be removed later during polymer purification.
-
| Parameter | To Reduce Gelation Risk | Rationale |
| Monomer Concentration | Decrease (e.g., < 1.0 M) | Favors unimolecular cyclization over bimolecular cross-linking. |
| Reaction Time | Decrease | Stop the reaction at moderate conversion to limit reactions of pendant double bonds. |
| Solvent Choice | Use a good solvent for the polymer | A solvent that keeps the growing polymer chains well-solvated and expanded can reduce intermolecular interactions. |
Problem 3: Low Molecular Weight and/or High Polydispersity (PDI)
Question: My GPC results show a polymer with a much lower molecular weight than theoretically expected, and the PDI is very high (>2.0). How can I achieve better control?
Answer: Poor control over molecular weight and a broad distribution are often linked to chain transfer reactions and issues with the initiation process.
Potential Causes and Solutions:
-
Chain Transfer Reactions:
-
Cause: The hydrogen atoms on the carbons adjacent to the nitrogen and the methyl groups are allylic and can be susceptible to abstraction by a growing polymer radical. This terminates one chain and creates a new, less reactive radical, leading to a large population of shorter chains.
-
Solution: Lowering the reaction temperature can reduce the rate of chain transfer relative to propagation. The choice of solvent can also play a role; some solvents are more prone to participating in chain transfer.
-
-
High Initiator Concentration:
-
Cause: A high concentration of initiator generates a large number of radicals at the beginning of the polymerization, resulting in many short polymer chains.[4]
-
Solution: Reduce the initiator concentration. A higher monomer-to-initiator ratio will generally lead to higher molecular weight polymers.
-
-
Consider Controlled Radical Polymerization (CRP) Techniques:
-
Cause: Conventional free-radical polymerization offers limited control over chain growth.
-
Solution: For applications requiring well-defined polymers, consider adapting CRP techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization). These methods are designed to minimize termination and chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow PDIs. While specific protocols for this compound may not be widely published, general principles from established guides can be adapted.[6][7]
-
Standard Operating Protocol: Free-Radical Polymerization of this compound
This protocol provides a starting point for the solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flask and manifold for inert atmosphere
-
Magnetic stirrer and hotplate
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Pass this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.5 g, 20 mmol) and AIBN (e.g., 33 mg, 0.2 mmol, for a 100:1 monomer:initiator ratio) in anhydrous toluene (e.g., 20 mL, to achieve a 1 M concentration).
-
De-gassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with stirring for the desired time (e.g., 8-24 hours).
-
Termination and Isolation: Remove the flask from the oil bath and cool it to room temperature. To terminate the reaction, you can expose the mixture to air.
-
Purification: Slowly pour the viscous reaction mixture into a large volume of a non-solvent, such as cold methanol (e.g., 200 mL), with vigorous stirring. The polymer should precipitate as a solid.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and PDI.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Bis(2-methylallyl)amine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing bis(2-methylallyl)amine and related ligands in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust catalytic systems.
Introduction: The Double-Edged Sword of this compound Ligands
This compound and its derivatives are versatile ligands in palladium-catalyzed cross-coupling reactions. Their unique structure, featuring two sterically accessible allyl groups and a central nitrogen atom, can offer distinct advantages in terms of catalyst performance. However, these very features can also be a source of catalyst deactivation, leading to frustratingly low yields, stalled reactions, and inconsistent results. This guide will dissect the common modes of catalyst deactivation associated with these ligands and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction with a this compound ligand is sluggish and stalls before completion. What are the most likely initial culprits?
A1: A stalled reaction is a classic sign of catalyst deactivation. With this compound ligands, the primary suspects are:
-
Catalyst Poisoning by the Amine: The lone pair of electrons on the nitrogen atom of the ligand can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This is a common deactivation pathway for many amine-containing compounds in palladium catalysis.[1]
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of the aggregation of the active Pd(0) catalyst into inactive palladium black. This can be triggered by various factors, including high temperatures, exposure to oxygen, or an insufficient ligand-to-metal ratio.
-
Ligand-Mediated Reduction of Pd(II) to Pd(0) Nanoparticles: Allylamines have been shown to reduce Pd(II) salts to palladium nanoparticles. While these nanoparticles can be catalytically active, their stability and activity can be inconsistent, potentially leading to deactivation over time.
Q2: I observe the formation of a black precipitate in my reaction flask. What is it, and what should I do?
A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a clear indicator of catalyst deactivation.
-
Immediate Action: Once palladium black is observed, it is very difficult to regenerate the active catalyst in situ. The most practical approach is to filter the reaction mixture through a pad of Celite® to remove the precipitate, and then add a fresh charge of catalyst to the filtrate to try and drive the reaction to completion. However, this is a remedial action, and addressing the root cause is crucial for future experiments.
-
Preventative Measures: To prevent the formation of palladium black, ensure strict anaerobic conditions by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen). Using bulky, electron-rich phosphine co-ligands can also help stabilize the active Pd(0) species and prevent aggregation.
Q3: Can the methylallyl groups themselves contribute to catalyst deactivation?
A3: Yes, the olefinic moieties of the this compound ligand can participate in side reactions that lead to catalyst deactivation. The double bonds can coordinate to the palladium center, potentially forming stable π-allyl complexes that are off-cycle and sequester the active catalyst. Under certain conditions, these groups can also undergo isomerization or oligomerization, leading to the formation of byproducts that can foul the catalyst surface. The steric bulk of the methyl groups can also influence the stability of the catalytic complex.[2]
In-Depth Troubleshooting Guides
Scenario 1: Persistent Low Yields and Incomplete Conversion
You are running a Suzuki-Miyaura coupling reaction using a palladium precursor and this compound as a ligand, but consistently obtain low yields (<30%) and a significant amount of unreacted starting material.
Caption: Troubleshooting workflow for low product yield.
Potential Cause 1: Catalyst Poisoning by Amine Coordination
The nitrogen lone pair of the this compound can bind too strongly to the palladium center, creating a stable, catalytically inactive complex. This is especially problematic with less sterically hindered palladium precursors.
Protocol 1: Systematic Ligand Titration
-
Objective: To determine the optimal ligand-to-palladium ratio to balance catalyst activity and stability.
-
Setup: Prepare a series of reactions with a fixed palladium concentration (e.g., 1 mol%) and vary the equivalents of this compound (e.g., 1, 1.5, 2, 2.5, and 3 equivalents).
-
Execution: Run the reactions under identical, strictly anaerobic conditions.
-
Analysis: Monitor the reaction progress by GC-MS or LC-MS at regular intervals.
-
Interpretation: An optimal ratio will show the fastest conversion to the product with minimal formation of byproducts or palladium black. Too little ligand may lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites.
Potential Cause 2: Formation of Unstable Catalytic Species
The initial palladium-bis(2-methylallyl)amine complex may be unstable under the reaction conditions, leading to rapid deactivation.
Protocol 2: Introduction of a Stabilizing Co-Ligand
-
Objective: To stabilize the active Pd(0) species using a bulky, electron-rich phosphine ligand.
-
Rationale: Bulky phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), can sterically shield the palladium center, preventing both self-aggregation and inhibitory coordination of the amine nitrogen.[3]
-
Setup: To your optimized reaction conditions from Protocol 1, add a co-ligand. A common starting point is a 1:1 ratio of the phosphine ligand to the palladium precursor.
-
Execution and Analysis: Run the reaction and monitor its progress as before. Compare the results to the reaction without the co-ligand.
Table 1: Example Data for Co-Ligand Screening
| Entry | Co-Ligand (1 mol%) | This compound (eq) | Yield (%) |
| 1 | None | 2 | 28 |
| 2 | PPh₃ | 2 | 35 |
| 3 | XPhos | 2 | 85 |
| 4 | SPhos | 2 | 92 |
Scenario 2: Reaction Fails to Initiate
You have assembled your reaction with a Pd(II) precatalyst and the this compound ligand, but you observe no product formation even after prolonged heating.
Caption: Decision tree for troubleshooting non-initiating reactions.
Potential Cause: Inefficient Pre-catalyst Reduction
Many palladium-catalyzed cross-coupling reactions require the in-situ reduction of a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not begin. While allylamines can act as reducing agents, this process might be slow or inhibited by other components in the reaction mixture.
Protocol 3: Switching to a Pd(0) Precatalyst
-
Objective: To bypass the in-situ reduction step by using a pre-formed Pd(0) source.
-
Procedure: Instead of Pd(OAc)₂ or PdCl₂, use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Rationale: This ensures that the active catalytic species is present from the start of the reaction. If the reaction proceeds with a Pd(0) source but not a Pd(II) source, inefficient pre-catalyst reduction is the likely culprit.
Potential Cause: Presence of Catalyst Poisons
Impurities in your starting materials, solvents, or even the inert gas can act as catalyst poisons, preventing the reaction from initiating. Common poisons include sulfur compounds, water, and oxygen.
Protocol 4: Small-Scale Test for Catalyst Poisoning
-
Objective: To determine if your batch of this compound or other reactants contains catalyst poisons.
-
Materials:
-
High-purity this compound (as a control).
-
Your batch of this compound (the sample to be tested).
-
A standard aryl halide and coupling partner known to work well.
-
A reliable palladium catalyst system.
-
Anhydrous, degassed solvent.
-
-
Procedure:
-
Control Reaction: In a clean, oven-dried vial, set up the reaction using the high-purity control this compound.
-
Test Reaction: In a separate vial, set up the identical reaction using your batch of the ligand.
-
Execution and Analysis: Run both reactions side-by-side and monitor their progress.
-
-
Interpretation: If the control reaction proceeds as expected while the test reaction fails, it strongly indicates the presence of a catalyst poison in your ligand batch. Purification of the ligand by distillation or column chromatography may be necessary.
Analytical Approaches to Characterize Deactivated Catalysts
When troubleshooting proves challenging, direct analysis of the catalyst state can provide invaluable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: If you are using a phosphine co-ligand, ³¹P NMR is a powerful tool to monitor the integrity of the ligand. The appearance of new signals, particularly in the region of phosphine oxides, is a clear indication of ligand degradation.
-
¹H and ¹³C NMR: These can be used to identify the formation of ligand-derived byproducts from side reactions such as isomerization or oligomerization.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): ESI-MS can be used to identify the formation of stable, off-cycle palladium-amine complexes.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): This technique is useful for characterizing oligomeric or polymeric byproducts that may be fouling the catalyst.[5]
References
- 1. Palladium-catalysed selective oxidative amination of olefins with basic amines - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to the structure determination of medium and large macrocycles formed by palladium(0)-catalyzed allylation of arenesulfonamides, sulfamide, and cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization of Bis(2-methylallyl)amine during storage
Introduction: Understanding the Challenge of Storing Bis(2-methylallyl)amine
Welcome to the technical support guide for this compound. As researchers and drug development professionals, you know that the stability of your starting materials is paramount to reproducible and successful outcomes. This compound is a valuable bifunctional monomer, but its two allylic groups make it highly susceptible to spontaneous free-radical polymerization during storage. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your this compound, preventing the loss of valuable material and safeguarding the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it polymerize so easily? this compound possesses two methallyl groups, each containing a carbon-carbon double bond. These double bonds are susceptible to free-radical polymerization, a chain reaction often initiated by ambient factors like heat, light, or trace impurities such as peroxides.[1] The process, once started, can lead to the formation of oligomers or high molecular weight polymers, rendering the reagent unusable. A specific issue with allylic monomers is "degradative chain transfer," where a growing polymer chain abstracts a hydrogen atom from another monomer, creating a less reactive radical and often resulting in the formation of low molecular weight oligomers.[1]
Q2: What are the tell-tale signs that my this compound has started to polymerize? Early detection is key to preventing total loss of the reagent. Be vigilant for the following indicators:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Formation of Solids or Gels: You may observe precipitates, solid masses, or a gel-like consistency.[1]
-
Cloudiness: The solution may lose its clarity and appear turbid.[1]
-
Discoloration: A change from a colorless or light-yellow liquid to a more pronounced yellow or brown hue is a common sign of degradation and polymer formation.[1]
Q3: What are the absolute ideal storage conditions? To maximize shelf life, strict adherence to the following conditions is critical:
-
Temperature: Store in a freezer at or below -20°C (-4°F).[2] This is the most effective way to minimize the kinetic energy required for polymerization initiation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This displaces oxygen, which can contribute to the formation of peroxide initiators over time.
-
Light: Use an amber glass bottle or other opaque container to protect the amine from light, a known initiator of free-radical reactions.[3]
-
Purity: Ensure the container is clean and free from contaminants that could catalyze polymerization.
Q4: Do I need to add a polymerization inhibitor? Yes, for long-term storage, the use of an inhibitor is strongly recommended. A small amount of a radical scavenger can effectively quench the free radicals that initiate polymerization.[1] Butylated hydroxytoluene (BHT) is an excellent and commonly used choice.
Q5: What should I do if I find a bottle that shows signs of polymerization? If the material has only slightly increased in viscosity, it may be salvageable by vacuum distillation to separate the monomer from non-volatile oligomers.[1] Crucially, a non-volatile inhibitor like BHT must be added before distillation to prevent polymerization during heating. [1] If the material has solidified or is heavily discolored, it should be disposed of according to your institution's hazardous waste protocols.[4]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: You observe increased viscosity or the formation of a gel in your stored this compound.
-
Immediate Action: If you catch this in the early stages, immediately place the container in an ice bath to drastically slow the polymerization rate.[1]
-
Root Cause Analysis: This is a definitive sign of ongoing polymerization. The most likely causes are improper storage temperature (not cold enough), exposure to light, or contamination with initiators (e.g., peroxides from air exposure).
-
Solution: For slightly viscous material, purification via vacuum distillation may be possible (see Protocol 3). For gels or solids, the product is likely unsalvageable. Review your storage procedures immediately to prevent loss of other batches. Implement the use of an inert gas blanket and ensure freezer temperatures are consistently maintained.
Problem 2: The amine, which was once colorless, has turned yellow or brown.
-
Root Cause Analysis: Discoloration indicates the formation of degradation products and oligomers.[1] Amines are generally prone to oxidation, which can cause color changes and create impurities that may interfere with your experiments.[3]
-
Solution: The purity of the material is now questionable. Before use in any sensitive application, you should perform a quality control check (see Protocol 3). If purity is compromised, purification is required. If the color change is significant, it is often best to discard the reagent to avoid introducing unknown variables into your work.
Problem 3: You are experiencing inconsistent results or low yields in reactions using the amine.
-
Root Cause Analysis: Assuming other reaction parameters are controlled, this issue often points to a partially polymerized or degraded starting material. The presence of oligomers reduces the molar concentration of the active monomer and can interfere with the reaction mechanism.
-
Solution: Do not use the suspect batch further. Obtain a fresh, unopened bottle or a batch that has been stored correctly and passed a quality control check. Compare the results. This will validate whether the stored reagent was the source of the inconsistency.
Data Presentation: Recommended Storage & Inhibition
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (-4°F) [2] | Minimizes molecular motion, drastically reducing the rate of radical initiation and propagation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) [3] | Prevents oxygen ingress, which can form peroxide initiators and cause oxidative degradation of the amine.[5][6] |
| Container | Amber Glass Bottle [3] | Blocks UV and visible light, which can provide the energy to initiate polymerization. |
| Inhibitor (Long-Term) | Butylated Hydroxytoluene (BHT) | A non-volatile, effective free-radical scavenger that terminates polymerization chain reactions.[1] |
| Inhibitor Conc. | 100-200 ppm | An effective concentration to prevent polymerization without significantly impacting most reaction schemes.[1] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately inspect the container for any signs of polymerization.
-
Inerting: If the bottle will be opened multiple times, prepare it for inert atmosphere storage. In a fume hood, briefly flush the headspace of the bottle with dry nitrogen or argon gas.
-
Sealing: Secure the cap tightly. For extra protection against moisture and air, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label the bottle with the date received and the date it was first opened.
-
Storage: Place the sealed, labeled bottle in a designated -20°C freezer that is not subject to frequent temperature fluctuations.[2]
Protocol 2: Procedure for Adding Inhibitor for Long-Term Storage
-
Preparation: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., anhydrous diethyl ether or dichloromethane) at a concentration of 10 mg/mL.
-
Calculation: Determine the mass of this compound to be stabilized. To achieve a 200 ppm concentration, you will need 200 µg of BHT per gram of amine.
-
Addition: In a fume hood, add the calculated volume of the BHT stock solution to the amine.
-
Mixing: Gently swirl the bottle to ensure homogenous distribution of the inhibitor.
-
Solvent Removal (Optional but Recommended): If the solvent is incompatible with future applications, it can be removed by briefly applying a vacuum. The BHT is non-volatile and will remain.[1]
-
Inerting & Storage: Flush the headspace with inert gas and store at -20°C as described in Protocol 1.
Protocol 3: Quality Control Check for Stored this compound
-
Visual Inspection: Carefully examine the liquid for any discoloration, cloudiness, or solids.[1]
-
Viscosity Check: Gently tilt the bottle and observe the flow of the liquid. Compare it to a fresh sample if available. Any noticeable thickening is a red flag.
-
¹H NMR Analysis (Recommended): For a definitive check, acquire a proton NMR spectrum. The presence of the monomer will be characterized by sharp, well-defined peaks corresponding to the vinyl and methyl protons. The appearance of broad, poorly resolved signals in the aliphatic region is a strong indication of oligomer/polymer formation.
Mandatory Visualizations
Mechanism of Free-Radical Polymerization & Inhibition
Caption: Free-radical polymerization process and the role of inhibitors.
Troubleshooting Workflow for Stored Amine
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
- 6. Observation and Modeling of a Sharp Oxygen Threshold in Aqueous Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Bis(2-methylallyl)amine-Containing Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(2-methylallyl)amine-containing polymers. The unique structural characteristics of these polymers—namely the tertiary amine in the backbone and potential for residual unsaturation from the methylallyl groups—present distinct challenges during characterization. This guide is designed to provide in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and obtain reliable, high-quality data.
Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of polymer characterization, but the spectra of amine-containing polymers can often be complex and difficult to interpret. Here, we address common issues encountered during NMR analysis.
Frequently Asked Questions (NMR)
Question 1: Why are the proton signals in my ¹H-NMR spectrum broad and poorly resolved, especially for the polymer backbone?
Answer: This is a common and expected feature for many polymers, and it is often exacerbated in polyamines. The primary causes are:
-
Slow Molecular Tumbling: Polymers are large molecules with restricted motion in solution. This leads to inefficient relaxation of the nuclei, resulting in broader signals compared to small molecules.
-
Overlapping Signals: The polymer backbone consists of repeating units with chemically similar protons (e.g., methylene and methine groups), causing their signals to overlap significantly, creating broad, unresolved humps.[1]
-
Viscous Solutions: Concentrated polymer solutions can be highly viscous, further slowing down molecular motion and increasing peak broadening.
-
Protonation Equilibria: The tertiary amine groups can undergo partial protonation depending on the solvent's acidity and the presence of trace impurities (like water or acid). This chemical exchange can lead to signal broadening.
Troubleshooting Protocol:
-
Optimize Sample Concentration: Prepare a more dilute sample (e.g., 5-10 mg/mL) to reduce solution viscosity.
-
Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase polymer chain mobility, average out different conformations, and result in sharper peaks.
-
Use a High-Field Spectrometer: A higher field strength (e.g., 600 MHz vs. 400 MHz) provides better signal dispersion, which can help resolve overlapping peaks.
-
Solvent Choice: Ensure you are using a high-purity deuterated solvent. For polyamines, solvents like D₂O (with pH adjustment) or DMSO-d₆ are common choices.
-
Consider 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which proton signals are coupled, even if they are part of a broad, unresolved multiplet in the 1D spectrum.
Question 2: I suspect there is residual unsaturation from the methylallyl groups in my polymer. How can I confirm and quantify this using ¹H-NMR?
Answer: Quantifying residual vinyl groups is critical, as they can affect the polymer's properties and stability. The protons of the terminal double bond (CH₂=C(CH₃)-) typically appear in a distinct region of the ¹H-NMR spectrum, usually between 4.5 and 6.0 ppm.
Experimental Protocol for Quantification:
-
Acquire a High-Quality Spectrum: Ensure the spectrum has a good signal-to-noise ratio.
-
Identify Key Peaks:
-
Vinyl Protons: Locate the signals corresponding to the CH₂= protons.
-
Backbone Protons: Choose a well-defined, non-overlapping signal from the polymer backbone as an internal reference. The protons on the methylene groups adjacent to the nitrogen (-N-CH₂-) are often a suitable choice.[1]
-
-
Integrate the Peaks: Carefully integrate the area of the vinyl proton signals (let's call this I_vinyl) and the reference backbone signal (I_backbone).
-
Calculate the Degree of Unsaturation:
-
Let N_vinyl be the number of protons contributing to the vinyl signal (typically 2).
-
Let N_backbone be the number of protons contributing to the reference backbone signal.
-
The molar ratio of residual monomer units to polymer repeat units can be calculated using the formula: Ratio = (I_vinyl / N_vinyl) / (I_backbone / N_backbone)
-
| Functional Group | Typical ¹H-NMR Chemical Shift (ppm) | Notes |
| Polymer Backbone (CH, CH₂) | 1.5 - 2.5 | Often broad and overlapping.[1] |
| Methylene adjacent to N (-N-CH₂-) | 3.2 - 3.7 | Can be broad; useful for integration.[1] |
| Residual Vinyl Protons (C=CH₂) | 4.8 - 5.8 | Key diagnostic peaks for unreacted monomer. |
| Methyl Protons (-CH₃) | 1.0 - 1.8 | May overlap with backbone signals. |
Section 2: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC is the go-to technique for determining molecular weight and its distribution (polydispersity). However, the amine functionality in your polymer introduces a significant analytical challenge.
Frequently Asked Questions (SEC/GPC)
Question 1: My SEC chromatogram shows severe peak tailing and the calculated molecular weight seems incorrect and varies between runs. What is causing this?
Answer: This is a classic problem when analyzing polyamines and is almost certainly caused by unwanted interactions between the polymer and the stationary phase (the column packing material).[2]
-
Causality: Standard SEC columns are often packed with silica- or polystyrene-based materials. The surface of these materials can have residual silanol groups (Si-OH) or other polar sites. The basic amine groups on your polymer can interact strongly with these sites through hydrogen bonding or ionic interactions. Instead of a clean separation based on size (hydrodynamic volume), your polymer "sticks" to the column, leading to a delayed and broadened elution profile (tailing). This invalidates the fundamental principle of SEC.[3][4][5]
Troubleshooting Workflow for Polyamines in SEC:
Caption: Troubleshooting workflow for SEC analysis of polyamines.
Detailed Protocol for Suppressing Interactions:
-
Mobile Phase Modification (Most Common Solution): The goal is to add a small molecule that will preferentially interact with either the column's active sites or the polymer's amine groups, effectively masking the unwanted interaction.
-
Add a Competing Amine: Introduce a small amount of an amine like triethylamine (TEA) into your mobile phase (e.g., THF or DMF). A typical starting concentration is 0.1% v/v. The TEA will compete for the active sites on the column, preventing the polymer from adsorbing.
-
Add a Salt: If ionic interactions are suspected, adding a salt like lithium bromide (LiBr) at a concentration of 0.01 to 0.05 M can shield the charges and lead to a proper size-based separation.
-
-
Column Selection: If mobile phase modification is insufficient, consider using a column specifically designed for analyzing polar or basic polymers. These columns often have proprietary surface chemistries that are more inert.
-
System Check: Always monitor the system pressure. A sudden increase can indicate a blockage, while fluctuations might point to pump issues.[2]
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing / Broadening | Polymer adsorption to column stationary phase. | Add 0.1% triethylamine or 0.05 M LiBr to the mobile phase.[2] |
| Inconsistent Retention Times | Fluctuations in flow rate or temperature. | Allow the system to fully equilibrate; check pump performance. |
| No Signal / Very Small Peak | Polymer is isorefractive with mobile phase. | Change the mobile phase or use a different detector (e.g., ELSD if RI is used).[2] |
| Negative Peaks | Refractive index of sample is lower than mobile phase. | This is normal for some polymer/solvent pairs with an RI detector. |
Section 3: Thermal Analysis (TGA & DSC)
Thermal analysis provides critical information on the stability, composition, and phase transitions of your polymer.[6] For amine-containing polymers, the degradation pathways can be complex.
Frequently Asked Questions (Thermal Analysis)
Question 1: My Thermogravimetric Analysis (TGA) curve shows multiple weight loss steps. How do I correctly interpret this?
Answer: A multi-step degradation profile is common for complex polymers and indicates that different parts of the structure decompose at different temperatures.[7] For a this compound-containing polymer, a typical profile might look like this:
-
Initial Weight Loss (< 150 °C): This is almost always due to the loss of volatile components, such as residual solvent (e.g., water, THF) trapped in the polymer matrix. It is not part of the polymer degradation itself.
-
First Degradation Step (e.g., 200-350 °C): This step often corresponds to the cleavage of weaker bonds or the degradation of side chains. In this case, it could involve the decomposition of any unreacted methylallyl groups or the initial cleavage of C-N bonds.
-
Main Degradation Step (> 350 °C): This major weight loss event is typically associated with the decomposition of the main polymer backbone.
-
Final Residue (Char): The amount of material remaining at high temperatures (e.g., 800 °C in N₂) is the char yield, which is a measure of thermal stability.[8]
Caption: Interpreting a multi-step TGA degradation curve.
Advanced Analysis Protocol:
-
Correlate with DSC: Run a Differential Scanning Calorimetry (DSC) scan over the same temperature range. Exothermic events in the DSC that do not correspond to weight loss in the TGA might indicate crosslinking reactions from residual allyl groups.
-
Evolved Gas Analysis (EGA): For unambiguous identification of the degradation products at each step, couple the TGA to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). This allows you to identify the molecules being released at each temperature, confirming the degradation mechanism.[7][8]
-
Vary Heating Rate: Running the TGA at different heating rates (e.g., 5, 10, and 20 °C/min) can provide kinetic information about the degradation process.
Question 2: How can I use DSC to study the curing or crosslinking of my polymer?
Answer: DSC is an excellent tool for studying thermally induced events like curing.[9][10] If your this compound-containing polymer has residual unsaturation, it may undergo thermal crosslinking.
Experimental Protocol for Curing Analysis:
-
First Heating Scan: Heat the "as-synthesized" polymer sample at a controlled rate (e.g., 10 °C/min) in the DSC. Look for a broad exothermic peak. The area of this peak is proportional to the heat of reaction (curing enthalpy, ΔH), and its onset temperature indicates when the reaction begins. You may also observe a glass transition (Tg).
-
Cooling Scan: Cool the sample down at a controlled rate.
-
Second Heating Scan: Reheat the same sample. If the curing reaction was completed in the first scan, the exothermic peak should be absent in the second scan. The Tg in the second scan will likely be higher than in the first, reflecting the increased molecular weight and restricted chain mobility of the now crosslinked polymer.[10]
By comparing the first and second heating scans, you can confirm the curing process, determine the temperature range over which it occurs, and measure the resulting change in the glass transition temperature.
References
- 1. emerald.com [emerald.com]
- 2. agilent.com [agilent.com]
- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. blog.kohan.com.tw [blog.kohan.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. engineering.unt.edu [engineering.unt.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis for Confirming the Purity of Bis(2-methylallyl)amine
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Bis(2-methylallyl)amine, a secondary amine with applications as a building block in organic synthesis, demands rigorous purity assessment to prevent the introduction of unwanted side products in subsequent reaction steps. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the definitive confirmation of its purity. We will move beyond procedural steps to explore the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.
The Imperative for Purity: Context and Common Impurities
This compound is typically synthesized via N-alkylation of a primary amine or reductive amination.[1] The nature of these synthetic routes presents a predictable profile of potential impurities that can compromise the integrity of the final product. Effective purity analysis, therefore, is not a generic screen but a targeted investigation for:
-
Starting Materials: Unreacted 2-methylallylamine (a primary amine).
-
Over-alkylation Products: Tris(2-methylallyl)amine (a tertiary amine).
-
Isomeric Byproducts: Impurities arising from rearrangements or alternative reaction pathways.
-
Residual Solvents: Solvents used during reaction and purification (e.g., Toluene, THF, Dichloromethane).
An effective analytical strategy must be able to unambiguously distinguish the target molecule from these specific contaminants. This guide will demonstrate how a synergistic application of NMR, FT-IR, and MS provides a comprehensive and conclusive assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy stands as the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Causality: Why NMR is the Primary Choice
For a molecule like this compound, ¹H and ¹³C NMR offer a near-complete structural fingerprint. The molecule's symmetry and distinct functional groups (alkene, methyl, methylene alpha to nitrogen) result in a relatively simple and predictable spectrum. The presence of impurities, such as the primary amine starting material or the tertiary amine byproduct, introduces unique and easily identifiable signals, making NMR an exceptionally specific method for purity confirmation.[2][3]
Expected Spectral Data for Pure this compound
The following tables summarize the anticipated chemical shifts for pure this compound. Note that shifts can vary slightly based on solvent and concentration.[4]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Interpretation |
|---|---|---|---|---|
| -CH ₃ | ~1.7 | Singlet (s) | 6H | Six equivalent protons of the two methyl groups. |
| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | The single, exchangeable proton of the secondary amine. Disappears upon D₂O shake.[5][6] |
| N-CH ₂- | ~3.2 | Singlet (s) | 4H | Four equivalent protons of the two methylene groups adjacent to the nitrogen atom. |
| C=CH ₂ | ~4.8 - 4.9 | Multiplet (m) or two singlets | 4H | Four vinylic protons. Due to symmetry, may appear as a complex multiplet or two distinct singlets. |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
| Signal Assignment | Chemical Shift (δ) ppm | Interpretation |
|---|---|---|
| -C H₃ | ~22 | Methyl carbon. |
| N-C H₂- | ~58 | Methylene carbon alpha to the nitrogen. |
| C=C H₂ | ~112 | Terminal vinylic carbon. |
| C =CH₂ | ~143 | Quaternary vinylic carbon. |
Comparative Analysis: Detecting Key Impurities by NMR
The power of NMR lies in its comparative ability. An impure sample will exhibit additional peaks that are absent in the reference spectrum of the pure compound.
Table 3: NMR Signal Comparison for this compound and Potential Impurities
| Compound | Key Distinguishing ¹H NMR Signals (CDCl₃) | Key Distinguishing ¹³C NMR Signals (CDCl₃) |
|---|---|---|
| This compound (Target) | N-H (1H, br s); N-CH ₂ (4H, s, ~3.2 ppm) | N-C H₂ (~58 ppm) |
| 2-Methylallylamine (Starting Material) | NH ₂ (2H, br s); N-CH ₂ (2H, s, ~3.3 ppm) | N-C H₂ (~48 ppm) |
| Tris(2-methylallyl)amine (Byproduct) | No N-H signal ; N-CH ₂ (6H, s, ~3.1 ppm) | N-C H₂ (~55 ppm) |
The absence of an N-H signal immediately points to a tertiary amine, while the integration values of the N-CH₂ protons relative to the methyl or vinyl protons provide a direct quantitative measure of purity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol is essential for reproducible results.[4]
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm.
-
Integrate all signals to determine relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.
-
Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
-
Data Validation (Optional): To confirm the N-H peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish.[5]
Workflow Visualization
Caption: Workflow for NMR-based purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. It is particularly useful for distinguishing between primary, secondary, and tertiary amines.
Expertise & Causality: The Diagnostic Power of the N-H Stretch
The most informative region in the IR spectrum for amine analysis is the N-H stretching region (3300-3500 cm⁻¹).[5]
-
Primary amines (R-NH₂) exhibit two distinct bands due to symmetric and asymmetric stretching.[7]
-
Secondary amines (R₂-NH) , like our target molecule, show a single, generally weaker band.[7]
-
Tertiary amines (R₃-N) have no N-H bond and thus show no absorption in this region.[7]
This clear distinction makes FT-IR a perfect first-line technique to quickly screen for the presence of 2-methylallylamine (primary) or tris(2-methylallyl)amine (tertiary) impurities.
Expected Spectral Data for Pure this compound
Table 4: Key FT-IR Absorption Bands for Pure this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
|---|---|---|---|
| ~3330 | N-H Stretch | Weak-Medium | Confirms the presence of a secondary amine.[6] |
| ~3080 | =C-H Stretch | Medium | Vinylic C-H bonds. |
| ~2970, 2920 | C-H Stretch | Strong | Aliphatic C-H bonds in methyl and methylene groups. |
| ~1650 | C=C Stretch | Medium | Alkene double bond. |
| ~1150 | C-N Stretch | Medium | Carbon-Nitrogen single bond.[7] |
| ~890 | =C-H Bend | Strong | Out-of-plane bend for the =CH₂ group. |
Comparative Analysis: Differentiating Amines by FT-IR
Table 5: FT-IR Comparison for Amine Types
| Compound Type | Key Diagnostic Feature in N-H Region (3300-3500 cm⁻¹) |
|---|---|
| Secondary Amine (Target) | One single band (~3330 cm⁻¹) |
| Primary Amine (Impurity) | Two distinct bands (~3450 and ~3350 cm⁻¹)[5] |
| Tertiary Amine (Impurity) | No bands in this region. |
The presence of two peaks in the N-H region is a definitive indicator of contamination with the primary amine starting material. Conversely, a complete absence of a signal in this region while other signals match would suggest the sample is predominantly the tertiary amine byproduct.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Collection: With no sample in the beam path, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) should be background-corrected. Identify and label the key absorption bands corresponding to the functional groups.
Workflow Visualization
Caption: Workflow for FT-IR-based purity screening.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Check
Mass spectrometry provides two critical pieces of information for purity analysis: the precise molecular weight of the compound and its characteristic fragmentation pattern upon ionization.
Expertise & Causality: The Nitrogen Rule and Alpha-Cleavage
For this compound (C₈H₁₅N), two principles are key:
-
The Nitrogen Rule: A compound containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] The molecular weight of our target is 125.21 Da, and its molecular ion peak (M⁺) should appear at m/z = 125, confirming the presence of a single nitrogen atom.[8]
-
Alpha-Cleavage: Amines characteristically fragment by breaking the C-C bond adjacent (alpha) to the nitrogen atom. This cleavage results in a stable, resonance-stabilized cation.[5][9] For this compound, this involves the loss of a 2-methylallyl radical, leading to a prominent fragment ion.
Expected Spectral Data for Pure this compound
Table 6: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z Value | Ion | Interpretation |
|---|---|---|
| 125 | [M]⁺ | Molecular Ion. Its odd mass is consistent with the Nitrogen Rule. |
| 110 | [M-CH₃]⁺ | Loss of a methyl radical. |
| 70 | [M-C₄H₇]⁺ | Base Peak. Result of characteristic α-cleavage, losing a 2-methylallyl radical. |
Comparative Analysis: Detecting Impurities by Mass
MS is highly sensitive to impurities with different molecular weights.
Table 7: Molecular Weight Comparison of Target and Potential Impurities
| Compound | Molecular Formula | Molecular Weight (Da) | Expected M⁺ (m/z) |
|---|---|---|---|
| This compound (Target) | C₈H₁₅N | 125.21 | 125 |
| 2-Methylallylamine (Impurity) | C₄H₉N | 71.12 | 71 |
| Tris(2-methylallyl)amine (Impurity) | C₁₂H₂₁N | 179.30 | 179 |
The presence of ions at m/z 71 or 179 in the mass spectrum would be a clear indication of contamination with starting material or the over-alkylation byproduct, respectively.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it separates volatile components before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to separate components by boiling point.
-
-
MS Method:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the main product peak.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 125) and key fragments (m/z 70).
-
Analyze the mass spectra of any minor peaks to identify them as known impurities or unknown byproducts.
-
Workflow Visualization
Caption: Workflow for GC-MS-based purity analysis.
A Synergistic and Self-Validating Approach
While each technique provides valuable information, a definitive statement of purity relies on their combined, corroborating evidence. The analytical process should follow a logical progression:
-
Initial Screening (FT-IR): A quick FT-IR scan provides an immediate check for the correct amine class and flags gross contamination with primary or tertiary amine impurities.
-
Structural Confirmation and Quantification (NMR): ¹H and ¹³C NMR confirm the precise chemical structure. ¹H NMR integration allows for the quantification of impurities relative to the main compound, providing a percentage purity value.
-
Molecular Weight Verification (MS): GC-MS confirms the molecular weight and provides an orthogonal separation method, detecting even trace impurities that might co-elute or be hidden under solvent peaks in NMR.
This multi-faceted approach creates a self-validating system. If the FT-IR shows a single N-H band, the NMR confirms the correct structure with no extraneous peaks, and the GC-MS shows a single chromatographic peak with the correct mass, one can have a very high degree of confidence in the sample's purity. This aligns with the principles of analytical method validation outlined by regulatory bodies.[10][11]
Conclusion
Confirming the purity of this compound is a critical step in ensuring the quality and success of downstream applications. A purely procedural approach is insufficient; a deep understanding of what to look for and why is paramount. By leveraging the specific strengths of NMR for detailed structure and quantification, FT-IR for rapid functional group verification, and MS for molecular weight confirmation and impurity detection, researchers can build a comprehensive and irrefutable purity profile. This integrated spectroscopic strategy provides the necessary assurance for professionals in research and drug development, ensuring that their work is built upon a foundation of analytically validated, high-purity materials.
References
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. iransilicate.com [iransilicate.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemscene.com [chemscene.com]
- 9. youtube.com [youtube.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Bis(2-methylallyl)amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the development of advanced polymeric materials, the choice of crosslinking agent is a critical determinant of the final product's performance characteristics. Among these, thermal stability is a paramount concern for applications requiring durability and reliability under varying temperature profiles. This guide provides a comprehensive comparative analysis of the thermal stability of polymers crosslinked with Bis(2-methylallyl)amine against common alternative crosslinking agents.
The Role of the Crosslinker in Thermal Stability
Crosslinking transforms individual polymer chains into a three-dimensional network, significantly enhancing mechanical strength, chemical resistance, and thermal stability.[1] The chemical nature of the crosslinker dictates the density and bond strength of this network, which in turn governs the material's resistance to thermal degradation.
This compound is an aliphatic amine-based crosslinker containing two methylallyl functional groups. The crosslinking mechanism typically involves the reaction of these allyl groups, forming a network of carbon-carbon bonds. The presence of the secondary amine in its backbone can also influence the polymer's properties.
Comparative Analysis of Crosslinking Agents
To provide a comprehensive comparison, we will consider two broad classes of alternative crosslinkers for which experimental data is more readily available:
-
Amide-based Crosslinkers: Such as N,N'-methylenebisacrylamide (MBA).
-
Aromatic Crosslinkers: Such as divinylbenzene (DVB).
The thermal stability of a crosslinked polymer is influenced by factors such as bond dissociation energy, the rigidity of the crosslinked network, and the potential for side reactions.
Predicted Performance of this compound Crosslinked Polymers:
Based on its chemical structure, we can predict the following thermal characteristics for polymers crosslinked with this compound:
-
Aliphatic Nature: The aliphatic backbone of this compound is generally associated with lower thermal stability compared to aromatic structures. The C-C and C-N bonds in the crosslinked network have lower bond dissociation energies than the bonds within an aromatic ring, making them more susceptible to thermal scission.
-
Allylic Protons: The presence of allylic protons may introduce potential sites for oxidative degradation at elevated temperatures, which could lower the onset of thermal decomposition.
-
Network Flexibility: The flexible aliphatic structure may result in a lower glass transition temperature (Tg) compared to polymers crosslinked with more rigid aromatic agents.
Experimental Data for Alternative Crosslinkers
The following table summarizes typical thermal properties obtained for polymers crosslinked with N,N'-methylenebisacrylamide (MBA) and an aromatic crosslinker like divinylbenzene (DVB). These values serve as a benchmark for the predicted performance of polymers crosslinked with this compound.
| Crosslinking Agent | Polymer Matrix | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Char Yield at 600°C (%) | Glass Transition Temp. (Tg) (°C) |
| N,N'-methylenebisacrylamide (MBA) | Poly(acrylic acid) | ~250-300 | ~390 | Moderate | Varies with crosslink density |
| Divinylbenzene (DVB) | Polystyrene | ~350-400 | ~440 | High | >100 |
| This compound (Predicted) | Various | Lower than aromatic crosslinkers | Likely in the range of aliphatic crosslinkers | Low to moderate | Lower than aromatic crosslinkers |
Note: The values for MBA and DVB are compiled from various literature sources and can vary depending on the specific polymer, crosslinking density, and experimental conditions.
It is anticipated that the thermal stability of polymers crosslinked with this compound would be more comparable to aliphatic amide-based crosslinkers like MBA rather than aromatic crosslinkers like DVB. The absence of a rigid aromatic structure in this compound suggests a less thermally robust network.
Experimental Methodologies for Thermal Stability Analysis
To enable researchers to perform their own comparative studies, detailed methodologies for the key thermal analysis techniques are provided below. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Place a small sample of the crosslinked polymer (5-10 mg) in a tared TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).
-
Continuously monitor and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum degradation rate (Tpeak), and the percentage of residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the crosslinked polymer.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Weigh a small sample of the crosslinked polymer (5-10 mg) and hermetically seal it in a DSC pan.
-
Use an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Subject the sample and reference to a controlled temperature program, typically involving a heat-cool-heat cycle, at a constant rate (e.g., 10°C/min).
-
Measure the heat flow to the sample required to maintain it at the same temperature as the reference.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the chemical nature of the crosslinkers, the following diagrams are provided.
Caption: Workflow for the synthesis and thermal analysis of crosslinked polymers.
Caption: Chemical structures of this compound and alternative crosslinkers.
Conclusion
The selection of a crosslinking agent has a profound impact on the thermal stability of the resulting polymer network. While direct experimental data for polymers crosslinked with this compound is scarce, a comparison with well-characterized alternatives provides valuable insights. The aliphatic nature of this compound suggests that it will likely impart lower thermal stability compared to aromatic crosslinkers like divinylbenzene, and its performance may be more akin to that of other aliphatic crosslinkers such as N,N'-methylenebisacrylamide.
For applications where high thermal stability is a critical requirement, aromatic crosslinkers are generally the preferred choice. However, this compound may be suitable for applications where other properties, such as flexibility or specific chemical functionalities imparted by the amine group, are of greater importance, and the thermal demands are less stringent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the thermal performance of polymers crosslinked with this compound and make data-driven decisions for their specific material development needs.
References
A Researcher's Guide to Kinetic Analysis: Evaluating Bis(2-methylallyl)amine Complexes in Palladium-Catalyzed Allylic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and interpreting kinetic studies of palladium complexes featuring bis(2-methylallyl)amine ligands. Rather than a simple product sheet, this document serves as a detailed methodological comparison, offering the scientific rationale and practical protocols required to benchmark these catalysts against established alternatives in the field of organic synthesis. We will focus on the widely applicable and mechanistically well-understood Tsuji-Trost allylic substitution reaction as our model system.
Introduction: The Central Role of Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. The heart of these catalytic systems is not just the palladium center but the ancillary ligand that coordinates to it. The ligand's steric and electronic properties dictate the catalyst's reactivity, selectivity, and stability.
While phosphine ligands[1] and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a continuous drive to explore new ligand scaffolds that may offer unique reactivity or practical advantages. Amine-containing ligands, such as this compound[2], represent an accessible and tunable class of N-donors. Their flexible, bidentate nature can influence the coordination sphere of the palladium center differently than rigid, phosphorus-based ligands. Understanding the kinetic profile of catalysts derived from these ligands is paramount to gauging their potential and identifying optimal applications.
The Catalytic System: Palladium-Catalyzed Allylic Substitution
The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is an ideal benchmark reaction. It involves the activation of an allylic electrophile (e.g., an acetate or carbonate) by a Pd(0) complex to form a π-allyl palladium(II) intermediate. Subsequent nucleophilic attack on the allyl moiety regenerates the Pd(0) catalyst and yields the desired product.[3] The generally accepted catalytic cycle provides several steps where the ligand can exert profound influence, including the initial oxidative addition and the final nucleophilic attack.
Caption: A simplified representation of the key intermediates in the Tsuji-Trost reaction.
Designing a Comparative Kinetic Study
To objectively evaluate a catalyst containing a this compound ligand, it must be compared against well-characterized, high-performing catalysts under identical conditions. A suitable benchmark for allylic amination could be a catalyst derived from a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).
Core Objective: To determine the initial reaction rates, turnover frequencies (TOF), and reaction orders for the palladium-catalyzed allylic amination of cinnamyl acetate with morpholine, comparing a this compound-ligated catalyst with a dppf-ligated catalyst.
Key Performance Indicators (KPIs) to be Measured:
-
Initial Rate (v₀): The rate of product formation at the beginning of the reaction (<10% conversion), where reactant concentrations are well-defined and product inhibition is negligible.
-
Turnover Frequency (TOF): A measure of catalyst efficiency, calculated as moles of product formed per mole of catalyst per unit time (s⁻¹ or h⁻¹).
-
Reaction Order: The exponent of the concentration term for each reactant (catalyst, electrophile, nucleophile) in the rate law, which provides insight into the rate-determining step and the composition of the catalyst resting state.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to ensure reproducibility and accuracy. The causality behind key steps is explained to underscore the scientific rationale.
Protocol 1: In Situ Catalyst Preparation
Causality: Preparing the active catalyst in situ from a stable palladium precursor and the ligand ensures consistency and avoids the isolation of potentially unstable Pd(0) complexes. The Pd:Ligand ratio is crucial; a 1:1.5 or 1:2 ratio is often used to ensure the palladium is fully coordinated and to account for any ligand oxidation.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, [Pd₂(dba)₃] (dibenzylideneacetone).
-
Add the appropriate amount of the ligand (either this compound or dppf) to achieve the desired Pd:Ligand ratio.
-
Add freshly distilled, degassed solvent (e.g., THF or Dioxane) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
Protocol 2: Kinetic Run via the Method of Initial Rates
Causality: Monitoring the reaction at low conversion allows for the simplification of the rate law, as the change in substrate and nucleophile concentration is minimal. An internal standard is essential for accurate quantification by GC or HPLC, as it corrects for variations in injection volume.
-
In a temperature-controlled reaction vessel (e.g., a jacketed reactor at 25.0 °C), place the prepared catalyst solution.
-
Add the solvent, the nucleophile (e.g., morpholine), and a known amount of an inert internal standard (e.g., dodecane).
-
Initiate the reaction by adding the electrophile (e.g., cinnamyl acetate). This is considered t=0.
-
Immediately withdraw the first aliquot (t=0 sample), quench it (e.g., by diluting in cold diethyl ether and filtering through a short plug of silica), and prepare it for analysis.
-
Withdraw subsequent aliquots at timed intervals (e.g., 2, 4, 6, 8, 10 minutes), quenching each immediately.
-
Analyze all samples by Gas Chromatography (GC) or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot product concentration versus time. The initial rate (v₀) is the slope of the linear portion of this curve.
Caption: A step-by-step workflow for acquiring initial rate data for a catalytic reaction.
Protocol 3: Determination of Reaction Orders
Causality: By systematically varying the concentration of one component while holding others constant, its influence on the rate can be isolated. A log-log plot of rate versus concentration gives a straight line whose slope is the order of the reaction with respect to that component.
-
Order in Catalyst: Perform a series of kinetic runs as described in Protocol 2, varying the initial concentration of the palladium precursor (e.g., 0.5, 1.0, 1.5, 2.0 mol%) while keeping the concentrations of the electrophile and nucleophile constant.
-
Order in Electrophile: Perform another series of runs, varying the initial concentration of cinnamyl acetate while keeping the catalyst and morpholine concentrations constant.
-
Order in Nucleophile: Similarly, vary the initial concentration of morpholine while keeping the other concentrations constant.
-
For each series, plot log(v₀) versus log([Concentration]). The slope of the resulting line is the reaction order for that component.
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The following table presents hypothetical but realistic data to illustrate how the performance of a this compound complex might compare to a standard dppf system.
| Table 1: Comparative Kinetic Data for Allylic Amination | |||||
| Entry | Ligand | [Pd] (mol%) | Initial Rate (v₀) (M/s) | TOF (s⁻¹) | Reaction Orders |
| 1 | This compound | 1.0 | 1.5 x 10⁻⁵ | 0.15 | ~1 in [Pd], ~1 in [Electrophile], ~0 in [Nucleophile] |
| 2 | dppf | 1.0 | 3.2 x 10⁻⁵ | 0.32 | ~1 in [Pd], ~1 in [Electrophile], ~0 in [Nucleophile] |
| 3 | This compound | 2.0 | 2.9 x 10⁻⁵ | 0.14 | - |
| 4 | dppf | 0.5 | 1.6 x 10⁻⁵ | 0.32 | - |
| TOF calculated from the initial rate at 1.0 mol% catalyst loading and 0.1 M electrophile concentration. |
Interpreting the Results
-
Turnover Frequency (TOF): In this hypothetical example, the dppf-based catalyst (Entry 2) exhibits a TOF more than double that of the this compound catalyst (Entry 1). This suggests that for this specific transformation, the dppf ligand promotes a more rapid catalytic cycle. This could be due to faster oxidative addition or a more facile nucleophilic attack, influenced by the electronic properties of the phosphorus donors.
-
Reaction Orders: The observed reaction orders (first order in catalyst and electrophile, zero order in nucleophile) for both systems suggest that the rate-determining step likely involves the oxidative addition of the allylic acetate to the Pd(0) complex.[4] The zero-order dependence on the nucleophile indicates that the nucleophilic attack step is fast and occurs after the rate-limiting step. The similarity in reaction orders implies that both catalysts likely operate through a similar overall mechanistic pathway, even if the absolute rates differ.
-
Expert Insights: The lower activity of the amine-based ligand could stem from several factors. The softer, more π-accepting phosphine ligands in dppf may stabilize the Pd(0) resting state to an optimal degree, preventing catalyst decomposition while still allowing for efficient oxidative addition. The N-donor ligands, being harder bases, might form a more stable complex that is less prone to initiate the catalytic cycle. Further studies, such as DFT modeling or speciation studies using NMR, would be required to definitively pinpoint the cause.
Conclusion
This guide outlines a rigorous, logical framework for the kinetic evaluation of novel catalysts, using this compound-palladium complexes as a case study. By employing standardized protocols for measuring initial rates and determining reaction orders, researchers can generate high-quality, comparable data. This allows for an objective assessment of a new ligand's performance against established standards, moving beyond simple yield comparisons to a deeper mechanistic understanding. While the hypothetical data presented here shows the amine-based ligand to be less active than a benchmark phosphine, such kinetic studies are invaluable; they provide the critical insights needed to guide future ligand design and identify specific applications where the unique properties of this compound complexes may prove advantageous.
References
- 1. Catalysts and Ligands - Enamine [enamine.net]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanistic Landscape of Bis(2-methylallyl)amine Reactions: A DFT-Guided Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, bis(2-methylallyl)amine stands as a versatile building block, its dual allylic functionalities offering a gateway to a diverse array of molecular architectures. Understanding the intimate details of its reaction mechanisms is paramount for controlling selectivity, optimizing yields, and ultimately, designing novel synthetic strategies. While experimental investigations provide invaluable macroscopic observations, Density Functional Theory (DFT) studies offer a powerful lens to visualize the sub-atomic choreography of bond-making and bond-breaking events.
This guide delves into the plausible reaction mechanisms of this compound, drawing upon a comprehensive analysis of DFT studies on analogous allylic and olefinic systems. In the absence of direct computational studies on this compound itself, this guide serves as a predictive framework, offering insights into its reactivity and providing a roadmap for future experimental and computational exploration. We will compare potential reaction pathways, such as hydroformylation and hydroamination, and explore the influence of catalytic systems, providing a robust theoretical foundation for researchers in the field.
The Power of Prediction: DFT Insights into Key Transformations
The reactivity of this compound is dominated by its two C=C double bonds and the secondary amine functionality. DFT studies on similar substrates, particularly in the context of transition-metal catalysis, allow us to propose and compare the following key reaction pathways.
Hydroformylation: A Gateway to Functionalized Aldehydes
Hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, is a cornerstone of industrial organic synthesis. For this compound, this reaction can proceed in a stepwise manner, functionalizing one or both of the methallyl groups. The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow mechanism, provides a solid foundation for our analysis.[1]
The catalytic cycle, as elucidated by DFT studies on various olefins, typically involves the following key steps:
-
Ligand Dissociation and Olefin Coordination: The active catalytic species, typically a rhodium-hydrido-carbonyl complex, first dissociates a ligand to create a vacant coordination site for the incoming olefin (this compound).
-
Migratory Insertion: The coordinated olefin then undergoes migratory insertion into the Rh-H bond. This step is often crucial for determining the regioselectivity of the reaction (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond). For the 2-methylallyl group, this would lead to either a linear or a branched aldehyde.
-
CO Insertion: A carbonyl ligand inserts into the newly formed rhodium-alkyl bond.
-
Oxidative Addition of H₂ and Reductive Elimination: Dihydrogen undergoes oxidative addition to the rhodium center, followed by reductive elimination of the aldehyde product, regenerating the active catalyst.
A simplified representation of the proposed hydroformylation pathway for one of the methallyl groups is depicted below.
References
A Comparative Analysis of Synthetic Pathways to Bis(2-methylallyl)amine for Research and Development
In the landscape of chemical synthesis, the efficient and selective production of secondary amines is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Bis(2-methylallyl)amine, a key intermediate possessing two reactive allyl groups, presents a unique synthetic challenge due to the propensity for over-alkylation and the formation of a mixture of primary, secondary, and tertiary amine byproducts. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and scalability. Experimental insights and detailed protocols are provided to empower researchers in selecting the most appropriate pathway for their specific application.
Introduction to this compound
This compound, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methallyl functional groups. These moieties offer versatile handles for subsequent chemical transformations, making it a valuable building block in organic synthesis. Its applications are found in the synthesis of polymers, as a ligand in coordination chemistry, and as a precursor for various biologically active molecules. The primary challenge in its synthesis lies in controlling the degree of alkylation to selectively obtain the desired secondary amine.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies dominate the landscape for the preparation of this compound:
-
Direct Alkylation of Ammonia and Primary Amines: This classical approach involves the nucleophilic substitution of a 2-methylallyl halide with either ammonia or 2-methylallylamine. While conceptually straightforward, this method is often plagued by a lack of selectivity.
-
Reductive Amination of 2-Methylacrolein: This alternative pathway involves the reaction of 2-methylacrolein with 2-methylallylamine to form an enamine or iminium intermediate, which is subsequently reduced to the target secondary amine. This method can offer improved selectivity under carefully controlled conditions.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a critical comparison of these two routes.
Route 1: Direct Alkylation of 2-Methylallyl Chloride
The direct alkylation route is a widely practiced method for the formation of C-N bonds. In the context of this compound synthesis, this can be approached in a two-step sequence starting from ammonia or a single step from 2-methylallylamine.
Mechanism of Alkylation
The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. Ammonia, being a good nucleophile, attacks the electrophilic carbon of 2-methylallyl chloride, displacing the chloride ion. The resulting primary amine, 2-methylallylamine, is more nucleophilic than ammonia and can compete for the remaining 2-methylallyl chloride, leading to the formation of the desired secondary amine, this compound. However, the reaction does not conveniently stop at this stage. The secondary amine can be further alkylated to form tris(2-methylallyl)amine, and even a quaternary ammonium salt.
Caption: Reaction pathway for the synthesis of this compound via direct alkylation.
Experimental Protocol: Synthesis from 2-Methylallylamine
This protocol focuses on the alkylation of the primary amine, 2-methylallylamine, which offers a more direct route to the target secondary amine compared to starting from ammonia.
Materials:
-
2-Methylallylamine
-
2-Methylallyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methylallylamine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Add 2-methylallyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, filter the reaction mixture to remove the sodium carbonate and the precipitated sodium chloride.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Performance and Limitations
| Parameter | Direct Alkylation |
| Starting Materials | 2-Methylallylamine, 2-Methylallyl chloride |
| Reagents | Sodium carbonate |
| Solvent | Diethyl ether |
| Temperature | 0°C to reflux |
| Reaction Time | 5-7 hours |
| Yield | Moderate (often a mixture of products) |
| Purification | Fractional distillation |
| Advantages | Readily available starting materials, straightforward procedure. |
| Disadvantages | Poor selectivity leading to a mixture of primary, secondary, and tertiary amines, requiring careful purification. |
The primary drawback of this method is the lack of selectivity. The relative nucleophilicity of the amines involved (primary > ammonia, secondary > primary) leads to a statistical distribution of products. To favor the formation of the secondary amine, a precise control of the stoichiometry is crucial, though often challenging to achieve in practice.
Route 2: Reductive Amination of 2-Methylacrolein
Reductive amination offers an alternative approach that can provide greater control over the product distribution. This method involves the formation of an enamine or iminium ion intermediate from the reaction of an aldehyde (2-methylacrolein) and a primary amine (2-methylallylamine), followed by in-situ reduction.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of 2-methylallylamine on the carbonyl carbon of 2-methylacrolein to form a hemiaminal intermediate. This is followed by the elimination of water to form an enamine or an iminium ion. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, then selectively reduces the C=N double bond to yield the desired secondary amine, this compound. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde.
Caption: Reaction pathway for the synthesis of this compound via reductive amination.
Experimental Protocol
Materials:
-
2-Methylallylamine
-
2-Methylacrolein
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methylallylamine (1.0 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add 2-methylacrolein (1.0 equivalent) dropwise with stirring.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the enamine/iminium intermediate.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Performance and Advantages
| Parameter | Reductive Amination |
| Starting Materials | 2-Methylallylamine, 2-Methylacrolein |
| Reagents | Sodium borohydride |
| Solvent | Methanol |
| Temperature | 0°C to room temperature |
| Reaction Time | 3-4 hours |
| Yield | Potentially higher and more selective than direct alkylation |
| Purification | Fractional distillation |
| Advantages | Generally higher selectivity towards the secondary amine, milder reaction conditions. |
| Disadvantages | Requires careful control of the reduction step to avoid reduction of the starting aldehyde. |
Reductive amination generally offers a more controlled synthesis of secondary amines compared to direct alkylation. By forming the C=N bond first and then reducing it, the issue of over-alkylation is largely circumvented.
Purification and Characterization
A significant challenge in the synthesis of this compound is the separation of the desired secondary amine from the primary (2-methylallylamine) and tertiary (tris(2-methylallyl)amine) amine byproducts, especially in the direct alkylation route. Fractional distillation is the most common method for purification.[1][2][3] The boiling points of these amines are expected to be different enough to allow for separation, although careful control of the distillation parameters is necessary.
Expected Characterization Data for this compound:
-
¹H NMR: The spectrum should show characteristic signals for the methallyl protons, including the vinyl protons (around 4.8-5.0 ppm), the methylene protons adjacent to the nitrogen (around 3.0-3.2 ppm), and the methyl protons (around 1.7 ppm). The integration of these signals should correspond to the structure.
-
¹³C NMR: The spectrum will display signals for the sp² carbons of the double bond, the methylene carbon attached to the nitrogen, and the methyl carbon.
-
IR Spectroscopy: Characteristic N-H stretching absorption for a secondary amine (around 3300-3500 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-N stretching will be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₅N, MW: 125.21 g/mol ) should be observed.[4]
Conclusion and Recommendations
Both direct alkylation and reductive amination present viable pathways for the synthesis of this compound.
-
Direct alkylation is a simpler, more traditional approach but suffers from poor selectivity, leading to a mixture of products that necessitates careful and potentially tedious purification. This route may be suitable for initial exploratory studies where a pure sample is not immediately required.
-
Reductive amination offers a more elegant and controlled synthesis, generally providing higher yields of the desired secondary amine with fewer byproducts. This method is recommended for applications where product purity and yield are critical, such as in multi-step syntheses for drug development or the preparation of high-purity materials.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including the desired scale, purity, and available resources. It is highly recommended to perform small-scale optimization experiments for either route to establish the ideal reaction conditions for achieving the desired outcome.
References
- 1. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying Bis(2-methylallyl)amine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities and residual starting materials is a cornerstone of ensuring product quality, safety, and regulatory compliance. Bis(2-methylallyl)amine, a secondary amine, can be a critical process-related impurity or a starting material in various synthetic pathways. Its effective quantification requires robust and validated analytical methods. This guide provides an in-depth comparison of validated and proposed analytical strategies for the determination of this compound, grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Quantifying a Secondary Amine
This compound, due to its chemical nature as a secondary amine, presents specific analytical challenges. These include its potential for volatility, its basicity leading to peak tailing in gas chromatography, and its lack of a strong chromophore for straightforward UV detection in high-performance liquid chromatography (HPLC). Therefore, method development often necessitates strategies to mitigate these issues, such as the use of specialized chromatography columns or derivatization techniques.
This guide will compare two primary analytical approaches:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A direct and robust method for volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) following Derivatization: A versatile technique that enhances sensitivity and selectivity for compounds lacking inherent detectability.
The selection of the most appropriate method hinges on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful and widely used technique for the quantification of volatile and semi-volatile organic compounds. Its application to the analysis of amines requires careful consideration of the column chemistry to prevent undesirable interactions that can lead to poor peak shape and inaccurate results.
Rationale for Experimental Choices
The primary challenge in the GC analysis of amines is their basicity, which can lead to strong interactions with acidic silanol groups on the surface of conventional silica-based capillary columns. This interaction results in significant peak tailing, compromising resolution and quantification. To overcome this, a base-deactivated column is essential. A polyethylene glycol (PEG) or "WAX" type stationary phase, which is inherently more polar and has been treated to reduce active sites, is an excellent choice. Alternatively, specialized amine-specific columns, such as the Agilent J&W CP-Volamine, are designed to provide sharp, symmetrical peaks for volatile amines.
Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it well-suited for impurity quantification.
Experimental Workflow: GC-FID Method
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Experimental Protocol: GC-FID
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAXetr (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent base-deactivated column.
-
Carrier Gas: Helium at a constant flow of 5.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
2. Reagents and Standards:
-
Diluent: Methanol, HPLC grade.
-
This compound Reference Standard: Of known purity.
-
Internal Standard (optional): A non-interfering compound with similar chemical properties, such as N,N-diisopropylethylamine.
3. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock standard solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the linear range of the method.
4. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters include:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with this compound and potential impurities to demonstrate the absence of interfering peaks at the analyte's retention time.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area response versus concentration. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 90-110%.
-
Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing a minimum of six replicate preparations of a standard or sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be evaluated by different analysts on different days and with different instruments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile samples or when higher sensitivity is required, HPLC is a valuable alternative. However, this compound lacks a strong UV chromophore, necessitating a derivatization step to introduce a UV-active or fluorescent tag.
Rationale for Experimental Choices
Pre-column derivatization is a common strategy to enhance the detectability of amines by HPLC.[3] For secondary amines, reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are highly effective.[4] FMOC-Cl reacts with the secondary amine group to form a highly fluorescent derivative, allowing for sensitive detection using a fluorescence detector (FLD). This approach offers excellent selectivity as only compounds with reactive amine groups will be derivatized.
Reversed-phase HPLC on a C18 column is the standard for separating the relatively non-polar derivatized products. A gradient elution is often employed to ensure good separation from unreacted derivatization reagent and other matrix components.
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: Workflow for the quantification of this compound by HPLC-FLD.
Detailed Experimental Protocol: HPLC-FLD
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector (FLD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 40% B to 90% B.
-
15-20 min: Hold at 90% B.
-
20.1-25 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings:
-
Excitation: 265 nm.
-
Emission: 315 nm.
-
-
Injection Volume: 20 µL.
2. Reagents and Standards:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Borate Buffer: 0.1 M, pH 9.0.
-
FMOC-Cl Reagent: 10 mM in acetonitrile.
-
Quenching Reagent: 100 mM Adamantanamine in acetonitrile.
-
This compound Reference Standard: Of known purity.
3. Standard and Sample Derivatization and Preparation:
-
Stock and Working Standard Solutions: Prepare as described for the GC-FID method using the acetonitrile/water diluent.
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution in a microvial, add 400 µL of borate buffer.
-
Add 500 µL of FMOC-Cl reagent and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 50 µL of the quenching reagent to react with excess FMOC-Cl and vortex.
-
The derivatized solution is ready for injection.
-
4. Method Validation:
The validation parameters are the same as for the GC-FID method, following ICH Q2(R1) guidelines.[1][2]
Comparative Performance of Analytical Methods
The choice between GC-FID and HPLC with derivatization will depend on the specific analytical needs. The following table provides a comparative summary of expected performance characteristics based on data for structurally similar secondary amines.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | ≤ 5% | ≤ 3% |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.05-0.5 µg/mL |
| Specificity | Good with appropriate column | Excellent due to derivatization and selective detection |
| Sample Throughput | Higher (no derivatization step) | Lower (includes derivatization) |
| Robustness | High | Moderate (derivatization can be a source of variability) |
Conclusion: Selecting the Optimal Method
Both GC-FID and HPLC with pre-column derivatization are viable and robust techniques for the quantification of this compound.
-
GC-FID is a more direct and often simpler method, making it suitable for routine quality control where high sensitivity is not the primary concern. The key to a successful GC method is the use of a base-deactivated column to ensure good peak shape and reproducibility.
-
HPLC with derivatization and fluorescence detection offers significantly higher sensitivity and selectivity. This makes it the method of choice for trace-level analysis, such as the determination of genotoxic impurities, where stringent detection limits are required by regulatory bodies.[4][5]
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. A comprehensive method validation, in accordance with ICH guidelines, is imperative to ensure the reliability and accuracy of the generated data, thereby supporting the development and release of safe and effective pharmaceutical products.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Bis(2-methylallyl)amine in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes while minimizing unwanted side reactions. Bis(2-methylallyl)amine, a secondary amine with two methallyl groups, is a versatile building block and reagent used in various applications, including polymer chemistry and the synthesis of fine chemicals and pharmaceuticals. However, its unique structure, combining the nucleophilicity of a secondary amine with the reactivity of two sterically hindered alkene moieties, presents a significant potential for cross-reactivity in complex reaction mixtures. This guide provides an in-depth technical comparison of the performance of this compound against relevant alternatives, supported by mechanistic insights and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.
Understanding the Inherent Reactivity of this compound
This compound's reactivity profile is a double-edged sword. The nitrogen lone pair makes it a competent nucleophile and a Brønsted base, while the two methallyl groups can participate in a variety of reactions, including polymerization, addition reactions, and interactions with transition metal catalysts. The methyl groups on the allyl chains introduce steric hindrance, which can modulate its reactivity compared to less substituted diallylamines.
Nucleophilicity and Basicity
The nitrogen atom in this compound is a moderately strong base and a good nucleophile. This allows it to participate in standard amine chemistry, such as acid-base reactions, alkylations, and acylations. However, in complex mixtures containing electrophiles, this nucleophilicity can lead to undesired side reactions, consuming the amine and generating impurities.
Reactivity of the Methallyl Groups
The terminal double bonds of the methallyl groups are susceptible to a range of reactions:
-
Polymerization: In the presence of radical initiators or certain transition metal catalysts, the methallyl groups can undergo polymerization or oligomerization. This is a significant concern in reactions where such initiators or catalysts are present, potentially leading to the formation of polymeric byproducts that can complicate purification and reduce the yield of the desired product.
-
Michael Addition: The alkene moieties can act as Michael acceptors in the presence of strong nucleophiles. Conversely, the amine itself can catalyze the Michael addition of other nucleophiles to activated alkenes.
-
Interaction with Metal Catalysts: The double bonds can coordinate to transition metal centers, potentially influencing the catalyst's activity and selectivity in an unintended manner. This can be particularly problematic in cross-coupling reactions or other metal-catalyzed transformations.
Comparative Analysis with Alternative Amines
The choice of an appropriate amine is highly dependent on the specific reaction conditions. Here, we compare the potential cross-reactivity of this compound with two key alternatives: diallylamine (a less hindered analogue) and N,N-diallyl-tert-butylamine (a more hindered analogue).
| Feature | This compound | Diallylamine | N,N-Diallyl-tert-butylamine |
| Structure |
|
| Not readily available |
| Steric Hindrance at Nitrogen | Moderate | Low | High |
| Steric Hindrance at Double Bond | High | Low | Low |
| Nucleophilicity | Moderate | High | Low |
| Basicity | Moderate | Moderate | High |
| Potential for Polymerization | Moderate | High | Moderate |
| Potential for Metal Coordination | Moderate | High | Low |
Table 1: Comparison of Physicochemical Properties and Reactivity of this compound and its Alternatives.
Diallylamine: The Less Hindered Alternative
Diallylamine, lacking the methyl groups on the allyl chains, is sterically less encumbered than this compound.
-
Advantages: Its higher nucleophilicity can be beneficial in reactions where the amine is intended to act as a nucleophile.
-
Disadvantages in Complex Mixtures: The lower steric hindrance around the double bonds makes diallylamine more prone to polymerization and coordination to metal catalysts. This can lead to a higher degree of unwanted side reactions in polymerization processes or catalytic cycles. For instance, in Ziegler-Natta polymerization, primary and secondary amines can act as catalyst poisons or alter the stereoselectivity of the polymer[1][2]. The less hindered nature of diallylamine could exacerbate these effects compared to the more sterically demanding this compound.
N,N-Diallyl-tert-butylamine: The More Hindered Alternative
The synthesis of N,N-diallyl-tert-butylamine is more complex, but it serves as a valuable conceptual alternative to illustrate the impact of extreme steric hindrance. The bulky tert-butyl group significantly shields the nitrogen atom.
-
Advantages: The pronounced steric hindrance around the nitrogen atom drastically reduces its nucleophilicity, making it an excellent non-nucleophilic base. This is highly desirable in reactions where the amine's role is solely to act as a proton scavenger, preventing it from participating in unwanted nucleophilic additions. The synthesis and properties of similarly hindered amines like di-tert-butylamine have been well-documented, highlighting their utility as non-nucleophilic bases[3].
-
Disadvantages in Complex Mixtures: While the steric bulk minimizes the nitrogen's reactivity, the diallyl groups remain susceptible to reactions. However, the overall reduced reactivity of the molecule due to steric hindrance could also slow down desired transformations if the amine is intended to play a more active role than just a base.
Experimental Evaluation of Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound and its alternatives, a series of standardized experiments can be performed. The following protocols are designed to be self-validating and provide a clear comparison of performance.
Experimental Protocol: Assessing Propensity for Polymerization
This protocol evaluates the tendency of the amines to undergo radical-initiated polymerization.
Workflow for Polymerization Assessment
Caption: Workflow for evaluating the polymerization tendency of allylic amines.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 1 M solutions of this compound, diallylamine, and N,N-diallyl-tert-butylamine in toluene.
-
Initiator Addition: To each solution, add 1 mol% of azobisisobutyronitrile (AIBN).
-
Reaction: Heat the sealed reaction vessels at 80 °C for 24 hours.
-
Analysis:
-
At regular intervals, withdraw an aliquot from each reaction mixture and analyze by Gas Chromatography-Flame Ionization Detection (GC-FID) to monitor the disappearance of the amine monomer.[4]
-
After the reaction period, analyze the samples by Gel Permeation Chromatography (GPC) to detect the presence of any polymeric material and characterize its molecular weight and distribution.
-
Expected Outcome: This experiment will provide quantitative data on the rate of consumption of each amine and the extent of polymer formation, allowing for a direct comparison of their stability under radical-forming conditions.
Experimental Protocol: Evaluating Interaction with a Lewis Acid
This protocol assesses the potential for unwanted side reactions, such as oligomerization or rearrangement, in the presence of a Lewis acid.
Workflow for Lewis Acid Stability Test
Caption: Workflow for assessing the stability of allylic amines in the presence of a Lewis acid.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 0.5 M solutions of each amine in anhydrous dichloromethane.
-
Lewis Acid Addition: To each solution, add 1 equivalent of boron trifluoride diethyl etherate (BF₃·OEt₂) at 0 °C.
-
Reaction: Allow the reactions to warm to room temperature and stir for 4 hours.
-
Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over sodium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new products formed.[5]
Expected Outcome: This experiment will reveal the propensity of each amine to undergo isomerization, oligomerization, or other rearrangements in the presence of a Lewis acid, providing insight into their compatibility with acidic reaction conditions.
Analytical Methodologies for Monitoring Cross-Reactivity
Accurate monitoring of the consumption of the starting amine and the formation of byproducts is crucial for understanding and mitigating cross-reactivity.
Gas Chromatography (GC)
GC with a flame ionization detector (GC-FID) is a robust technique for quantifying the concentration of volatile amines in a reaction mixture.[4] For more complex matrices, headspace GC can be employed to minimize matrix effects.[5] The use of a suitable internal standard is recommended for accurate quantification. For the analysis of amines, specialized columns like the Agilent J&W CP-Volamine are recommended to improve peak shape and resolution.[4]
Illustrative GC-FID Protocol:
-
Column: Agilent J&W CP-Volamine (or equivalent)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).
High-Performance Liquid Chromatography (HPLC)
For less volatile byproducts or for analyzing reaction mixtures that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a powerful alternative. Since aliphatic amines lack a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection with a UV detector. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection without derivatization.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, but its bifunctional nature necessitates careful consideration of its potential for cross-reactivity in complex reaction systems. The steric hindrance provided by the methyl groups offers a degree of stability against polymerization and metal coordination compared to the less hindered diallylamine. However, in reactions where nucleophilic side reactions are a major concern, a more sterically hindered, non-nucleophilic base like N,N-diallyl-tert-butylamine, if synthetically accessible, would be a superior choice.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Reaction Scouting: Before committing to a large-scale synthesis, it is essential to perform small-scale scouting experiments to identify potential side reactions involving this compound.
-
In-Process Monitoring: Employ robust analytical techniques like GC-FID or HPLC-MS to monitor the consumption of the amine and the formation of any byproducts throughout the course of the reaction.
-
Careful Selection of Alternatives: When cross-reactivity is observed, consider switching to a more or less sterically hindered diallylamine derivative based on the specific requirements of the reaction. For instance, if the amine is intended solely as a base, a more hindered alternative should be sought.
-
Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature, concentration, and the order of addition of reagents can often minimize unwanted side reactions.
By understanding the nuanced reactivity of this compound and its analogues, and by employing rigorous experimental and analytical methodologies, chemists can navigate the challenges of complex reaction mixtures and achieve their synthetic goals with greater efficiency and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Systems in Palladium-Catalyzed Asymmetric Allylic Alkylation: Benchmarking Amine-Based Catalysts Against Industry Standards
Introduction: The Strategic Importance of Asymmetric Allylic Alkylation in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precise stereochemical control is paramount. Among the arsenal of synthetic methodologies, the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) stands out as a particularly powerful and versatile transformation.[1] This reaction, pioneered by Tsuji and further developed into an asymmetric tour de force by Trost, enables the construction of chiral centers under mild conditions, making it a cornerstone of modern synthetic strategy.[1] The enantioselectivity of this process is critically dependent on the nature of the chiral ligand that coordinates to the palladium center.
For decades, the field has been dominated by phosphorus-based ligands, such as the ubiquitous Trost ligands and phosphinooxazolines (PHOX), which have consistently delivered high enantioselectivities across a broad range of substrates. However, the synthesis of these complex phosphine ligands can be resource-intensive, and their air-sensitivity can present practical challenges. This has spurred a continuous search for alternative ligand classes that are not only efficient and selective but also more economical and robust.
This guide presents a comparative analysis of different ligand systems for the Pd-catalyzed AAA, with a focus on benchmarking simpler, potentially more cost-effective amine-based ligands against the established, high-performance phosphine-based industry standards. We will use the well-established reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate as a model system to provide a quantitative comparison of catalyst performance. While complex amine-containing ligands have shown promise, we will begin by considering a hypothetical simple diamine ligand, Bis(2-methylallyl)amine, to frame the discussion around the potential and challenges of utilizing readily available amine scaffolds in this demanding catalytic transformation.
The Catalytic Cycle: A Mechanistic Overview of the Tsuji-Trost Reaction
The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle, which is crucial for understanding how different ligands can influence its outcome. The generally accepted mechanism involves the following key steps[1][2]:
-
Oxidative Addition: A Palladium(0) complex, bearing the chiral ligand, coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, and a cationic η³-allylpalladium(II) complex is formed.
-
Nucleophilic Attack: The nucleophile then attacks the η³-allyl complex. The regioselectivity and stereoselectivity of this step are critically influenced by the electronic and steric properties of the chiral ligand.
-
Reductive Elimination: Following nucleophilic attack, the resulting complex undergoes reductive elimination to release the product and regenerate the Pd(0) catalyst, which can then enter a new catalytic cycle.
Ligand Classes Under Investigation
Hypothetical Simple Amine Ligands: The Case of this compound
Simple, achiral diamines like this compound are attractive from a cost and availability perspective. In a hypothetical scenario, such a ligand could coordinate to the palladium center through its two nitrogen atoms. However, several challenges are immediately apparent:
-
Lack of Rigidity: The flexible aliphatic backbone would likely lead to a variety of binding modes and conformations, making it difficult to create a well-defined and effective chiral pocket around the metal center.
-
Weak σ-Donation: The nitrogen atoms of simple amines are generally weaker σ-donors compared to phosphines, which could affect the electronic properties of the palladium catalyst and its reactivity.
-
Absence of Inherent Chirality: To induce enantioselectivity, a chiral version of such a ligand would be required, which adds synthetic complexity.
While no performance data exists for this compound in AAA, its simple structure serves as a useful baseline for understanding the features required for a successful ligand in this transformation.
Industry Standard: Phosphine-Based Ligands
The Trost ligands, based on a C₂-symmetric diaminocyclohexane (DACH) backbone, are among the most successful and widely used ligands for Pd-catalyzed AAA. Their rigid scaffold creates a well-defined chiral environment that effectively controls the enantioselectivity of the nucleophilic attack.
PHOX ligands are a class of P,N-hybrid ligands that have also demonstrated excellent performance in AAA. They possess a chiral oxazoline ring and a phosphine moiety, and their modular nature allows for fine-tuning of both steric and electronic properties.
Performance Benchmark: Asymmetric Allylic Alkylation of rac-1,3-diphenylallyl acetate
To provide a clear and objective comparison, we will use the Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate as our benchmark reaction. This reaction is widely used to evaluate the performance of new chiral ligands.[3]
Experimental Protocol
The following is a representative experimental protocol for the benchmark reaction. Note that specific conditions may vary depending on the ligand used.
Materials:
-
[Pd(π-C₃H₅)Cl]₂ (palladium allyl chloride dimer)
-
Chiral Ligand (e.g., Trost ligand, PHOX ligand)
-
rac-1,3-diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a glovebox, a solution of [Pd(π-C₃H₅)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.012 mmol, 2.4 mol%) in DCM (1 mL) is stirred at room temperature for 30 minutes.
-
To this solution is added rac-1,3-diphenylallyl acetate (0.5 mmol, 1 equiv.), dimethyl malonate (1.0 mmol, 2 equiv.), BSA (1.0 mmol, 2 equiv.), and KOAc (0.05 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield of the isolated product is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.
Comparative Performance Data
The following table summarizes the performance of representative phosphine-based ligands in the benchmark reaction.
| Ligand Type | Specific Ligand | Yield (%) | ee (%) | Reference |
| Trost Ligand | (R,R)-DACH-phenyl | 95 | 98 | |
| PHOX Ligand | (S)-iPr-PHOX | >95 | 96 | |
| Phosphoramidite | (R,Ra)-L6 | 87 | 97 | [4] |
Note: The performance of a hypothetical simple diamine ligand like this compound is expected to be very low in terms of both yield and enantioselectivity, likely resulting in a racemic or near-racemic product.
Analysis and Discussion
The data clearly demonstrates the superior performance of the established phosphine-based ligands in the Pd-catalyzed asymmetric allylic alkylation. The high yields and excellent enantioselectivities achieved with the Trost, PHOX, and phosphoramidite ligands are a testament to their well-designed, rigid chiral scaffolds that effectively control the stereochemical outcome of the reaction.
In contrast, a simple, flexible diamine ligand like this compound would lack the necessary structural features to induce high asymmetry. The free rotation around the C-N bonds would not create a defined chiral pocket, leading to non-selective nucleophilic attack on the π-allyl palladium intermediate.
The success of the PHOX ligands, which are P,N-hybrid ligands, suggests that nitrogen atoms can be incorporated into effective chiral ligands for AAA. However, the nitrogen is typically part of a rigid, chiral heterocyclic ring system, such as an oxazoline, which is crucial for creating a well-defined steric environment. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in PHOX ligands also provides unique electronic properties that contribute to their high performance.
Conclusion and Future Outlook
While the allure of using simple, inexpensive amine-based ligands as catalysts in asymmetric allylic alkylation is strong, the reality is that high performance in this transformation requires a sophisticated ligand architecture. The industry-standard phosphine-based ligands, such as the Trost and PHOX families, remain the catalysts of choice due to their ability to consistently deliver high yields and excellent enantioselectivities.
The development of new, high-performance amine-based ligands for AAA is an active area of research. However, the focus is on creating rigid, chiral scaffolds that can effectively control the stereochemistry of the reaction, rather than on the use of simple, flexible diamines. Future breakthroughs in this area will likely come from the design of novel, readily accessible, and robust chiral amine-based ligands that can compete with the performance of the established phosphine-based systems. For researchers and professionals in drug development, the choice of ligand for Pd-catalyzed AAA will continue to be a balance between performance, cost, and practicality, with the well-established phosphine ligands currently holding a significant advantage in demanding applications.
References
Elucidating the Structure-Activity Relationship of Bis(2-methylallyl)amine Derivatives: A Comparative Guide for Drug Development
In the ever-evolving landscape of antifungal drug discovery, the allylamine class of compounds has carved out a significant niche, primarily through the clinical success of agents like naftifine and terbinafine.[1][2][3] Their unique mechanism of action, targeting fungal squalene epoxidase, offers a distinct advantage over other antifungal classes.[4][5][6] This guide delves into the nuanced world of allylamine derivatives, with a specific focus on elucidating the potential structure-activity relationships (SAR) of a lesser-explored subclass: Bis(2-methylallyl)amine derivatives. By synthesizing established principles from well-characterized allylamines and applying them to this novel scaffold, we aim to provide a predictive framework for researchers, scientists, and drug development professionals to guide the rational design of new, potent antifungal agents.
The Allylamine Mechanism of Action: A Targeted Disruption of Fungal Cell Integrity
The efficacy of allylamine antifungals is rooted in their specific, non-competitive inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5]
The inhibition of squalene epoxidase leads to a dual antifungal effect:
-
Ergosterol Depletion: The blockade of the ergosterol pathway compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.[4][5]
-
Squalene Accumulation: The enzymatic blockage causes a buildup of squalene within the fungal cell.[6] High concentrations of this hydrocarbon are toxic, interfering with membrane function and cellular processes, contributing to the fungicidal action of these drugs.[5]
A key advantage of allylamines is their selective toxicity. They exhibit a much higher affinity for fungal squalene epoxidase than for the mammalian equivalent, which is crucial for their favorable safety profile.[2][4]
References
- 1. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity correlations within allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
A Guide to the Safe Disposal of Bis(2-methylallyl)amine for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Bis(2-methylallyl)amine (CAS No. 35000-15-8). Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety protocols with the underlying scientific principles to ensure procedural integrity and minimize risk. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent injury and environmental contamination. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are its flammability and corrosivity.[1] Understanding these hazards is the foundation of its safe management.
Core Hazards:
-
Flammability: Classified as a highly flammable liquid and vapor (H225).[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
-
Corrosivity: Causes severe skin burns and eye damage (H314).[1] Contact with skin or eyes can lead to serious, irreversible damage.
Due to these significant risks, all handling and preparation for disposal must be conducted within a certified chemical fume hood. A dedicated, properly labeled hazardous waste container must be used exclusively for this compound waste.
Table 1: Key Safety and Hazard Information for this compound
| Property | Value & Classification | Source |
| CAS Number | 35000-15-8 | [1][2] |
| Molecular Formula | C₈H₁₅N | [1][2] |
| GHS Pictograms | 🔥 (Flammable), corrosive (Corrosive) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [1] |
| UN Number | 2924 | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier against the corrosive and flammable nature of this compound. The causality is clear: preventing chemical contact is paramount.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. For extended contact, consider double-gloving.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield used in conjunction with goggles is essential.
-
Body Protection: A flame-resistant lab coat, fully buttoned, must be worn. For handling larger quantities (>1 liter), a chemically resistant apron is also required.
-
Respiratory Protection: If there is any risk of vapor inhalation, particularly outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Waste Segregation and Containerization: The Principle of Incompatibility
The fundamental principle guiding the disposal of this compound is the strict avoidance of mixing incompatible waste streams. Amines are basic and can react violently with acids, releasing significant heat. They are also incompatible with strong oxidizing agents.
Diagram 1: Waste Segregation Logic
Caption: Waste segregation workflow for this compound.
Container Requirements:
-
Material: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.
-
Condition: The container must be in excellent condition, free of cracks, and without any external chemical contamination.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive). The date of first waste addition must also be recorded.
Step-by-Step Disposal Procedures
Disposal must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Protocol 1: Disposal of Unused or Contaminated this compound
-
Preparation: Don all required PPE and perform the procedure within a chemical fume hood.
-
Transfer: Carefully pour the waste this compound into the designated hazardous waste container. Use a funnel to prevent spills.
-
Sealing: Securely cap the waste container immediately after adding the waste. Containers must remain closed at all times except when adding waste.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should provide secondary containment and be away from heat, sparks, and incompatible materials.
-
Pickup Request: Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90 days), submit a hazardous waste pickup request to your EHS department.
Protocol 2: Managing Contaminated Labware and Debris
-
Gross Decontamination: Rinse contaminated items (e.g., glassware) with a minimal amount of a suitable organic solvent (like ethanol or isopropanol) inside the fume hood. This rinsate is hazardous and must be collected in the this compound waste container.
-
Solid Waste Collection: All solid waste, including contaminated gloves, pipette tips, and absorbent pads used for minor cleanups, must be collected in the same dedicated hazardous waste container. If the volume of solid waste is large, a separate, clearly labeled container for "Flammable Solid Waste containing this compound" should be used.
-
Final Cleaning: After the initial rinse, glassware can typically be washed using standard laboratory procedures.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area and prevent entry. If safe to do so, eliminate all ignition sources.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Cleanup (for minor spills only):
-
If the spill is small and you are trained and equipped to handle it, proceed with caution.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solvents). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.
-
Final Disposal Pathway
The ultimate disposal of this compound waste is managed by licensed hazardous waste facilities. The most common and environmentally sound method for this type of organic waste is high-temperature incineration. This process ensures the complete destruction of the chemical, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.
By adhering to these rigorous, procedurally sound guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Mastering the Safe Handling of 2-Methylallylamine: A Guide for Laboratory Professionals
Researchers and scientists working at the forefront of pharmaceutical and chemical development understand that innovative progress and stringent safety protocols are inextricably linked. 2-Methylallylamine, a valuable intermediate in organic synthesis, requires meticulous handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety in your laboratory.
Understanding the Inherent Risks of 2-Methylallylamine
2-Methylallylamine (CAS 2878-14-0) is a primary amine that presents a multi-faceted risk profile.[1][2] It is not only a highly flammable liquid and vapor but also causes severe skin burns and eye damage. Inhalation may cause respiratory irritation, and ingestion can be harmful.[3] The amine functional group contributes to its corrosive nature, while the allyl group can introduce additional reactivity. A thorough understanding of these properties is the foundation of safe handling.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 2-Methylallylamine, with the rationale for each selection.
| PPE Category | Protection Level | Key Selection Criteria & Rationale |
| Eye and Face Protection | Required | Chemical Splash Goggles & Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes and potential energetic reactions.[4] |
| Skin and Body Protection | Required | Chemically Resistant Gloves: Due to the corrosive nature of 2-Methylallylamine, gloves with high chemical resistance are essential. Double-gloving with two different materials, such as a nitrile base glove with a neoprene or butyl rubber outer glove, is best practice. Always inspect gloves for any signs of degradation or perforation before use. Flame-Retardant Lab Coat: A fully buttoned, flame-retardant lab coat provides a crucial layer of protection for the body against splashes and in the event of a fire.[3] |
| Respiratory Protection | Situation-Dependent | NIOSH-Approved Respirator: All handling of 2-Methylallylamine should ideally occur within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating aerosols or vapors outside of a fume hood, or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines is required.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step operational plan is paramount for minimizing risk. The following workflow provides a self-validating system for the safe handling of 2-Methylallylamine.
Caption: Workflow for Safe Handling of 2-Methylallylamine.
1. Preparation:
-
Conduct a Thorough Risk Assessment: Before any new procedure, review the Safety Data Sheet (SDS) and any other relevant literature to understand the specific risks involved.[5]
-
Don Appropriate PPE: As outlined in the table above, ensure all necessary PPE is worn correctly before entering the laboratory.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate height to ensure proper airflow.
2. Handling:
-
Aliquot in a Fume Hood: All transfers and aliquoting of 2-Methylallylamine must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Keep Containers Tightly Sealed: When not in use, ensure the container is tightly sealed to prevent the release of flammable and corrosive vapors.[6]
-
Grounding and Bonding: For transfers of larger quantities, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge, which could ignite the flammable vapors.
3. Post-Handling:
-
Decontaminate Work Area: After handling, decontaminate the work surface in the fume hood with a suitable cleaning agent.
-
Remove PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands Thoroughly: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[7]
Emergency Protocols: Spill and Disposal Management
Even with the most stringent precautions, accidental spills can occur. A well-defined emergency plan is crucial for a swift and safe response.
Spill Cleanup Protocol
Caption: Step-by-Step Spill Cleanup Procedure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Notify Authorities: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Assess and Don PPE: If the spill is small and you are trained and equipped to handle it, don the appropriate PPE, including respiratory protection if necessary.[8] For large spills, await the arrival of the emergency response team.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][10]
-
Neutralize (If Safe): For small spills, cautious neutralization can be considered. For amines, a weak acid such as citric acid can be used.[11] Always add the neutralizing agent slowly and be aware that the reaction may generate heat.
-
Absorb and Collect: Once neutralized, absorb the spill with an inert material.[9] Carefully scoop the absorbed material into a designated, compatible hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Dispose of Waste: Seal and label the hazardous waste container with the contents and date, and arrange for disposal through your institution's EHS department.
Disposal Plan
Proper disposal of 2-Methylallylamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing 2-Methylallylamine, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated from other waste streams.[12] It should be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "2-Methylallylamine," the concentration, and the date.
-
Disposal: All 2-Methylallylamine waste must be disposed of through your institution's EHS department in accordance with all local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
By integrating these detailed safety and logistical protocols into your daily laboratory practices, you can confidently and safely utilize 2-Methylallylamine in your research and development endeavors, fostering a culture of safety and scientific excellence.
References
- 1. CAS 2878-14-0: 2-Methylallylamine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. acs.org [acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
